Product packaging for 5-Nitropyrimidine-2,4-diamine(Cat. No.:CAS No. 18620-73-0)

5-Nitropyrimidine-2,4-diamine

Número de catálogo: B043640
Número CAS: 18620-73-0
Peso molecular: 155.12 g/mol
Clave InChI: UUWYIIVPLIJDMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-Nitropyrimidine-2,4-diamine is a high-value, nitrogen-rich heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This diaminopyrimidine core serves as a privileged scaffold for the synthesis of more complex molecules, particularly kinase inhibitors. Its structure, featuring both electron-withdrawing nitro and electron-donating amino groups, creates a versatile platform for further functionalization via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N5O2 B043640 5-Nitropyrimidine-2,4-diamine CAS No. 18620-73-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-nitropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H,(H4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWYIIVPLIJDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298253
Record name 5-nitropyrimidine-2,4-diamine
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Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18620-73-0
Record name 18620-73-0
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Record name 5-nitropyrimidine-2,4-diamine
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Record name 2-4-Diamino-5-nitropyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Nitropyrimidine-2,4-diamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to support further research and development.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of the presented data are predicted values derived from computational models.

PropertyValueSource
Molecular Formula C₄H₅N₅O₂--INVALID-LINK--
Molecular Weight 155.11 g/mol --INVALID-LINK--
CAS Number 18620-73-0--INVALID-LINK--
Melting Point 345-350 °CChemicalBook
Boiling Point (Predicted) 509.0 ± 53.0 °CChemicalBook
pKa (Predicted) 3.36 ± 0.10ChemicalBook
logP (Predicted) -0.9--INVALID-LINK--
Solubility Soluble in DMSO, Hot Methanol, Hot 2N Hydrochloric AcidChemicalBook
Appearance Fine Yellow PowderChemicalBook

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties, adapted from standard laboratory practices.

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 2,4-diaminopyrimidine. A representative protocol is as follows:

  • Dissolution: Dissolve 2,4-diaminopyrimidine in concentrated sulfuric acid at a controlled temperature, typically between 0 and 5 °C, with continuous stirring in an ice bath.

  • Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the low temperature. The reaction is exothermic and careful temperature control is crucial to prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation: Collect the precipitate by filtration and wash thoroughly with cold water to remove any residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as a mixture of ethanol and water, to obtain pure this compound as a yellow solid.

  • Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus:

  • Sample Preparation: Finely powder a small amount of the crystalline this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the block at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Boiling Point (for liquids)

While this compound is a solid at room temperature, a general protocol for determining the boiling point of a liquid organic compound is provided for reference:

  • Apparatus Setup: Place a small amount of the liquid in a test tube and immerse a capillary tube (sealed at one end) with the open end downwards into the liquid.

  • Heating: Heat the test tube in a heating bath (e.g., an oil bath or a Thiele tube) along with a thermometer.

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream is observed.

  • Cooling: Remove the heat source and allow the apparatus to cool slowly.

  • Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.

Determination of pKa

The acid dissociation constant (pKa) can be determined spectrophotometrically:

  • Solution Preparation: Prepare a series of buffer solutions with a range of known pH values. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spectrophotometric Measurement: Add a small aliquot of the stock solution to each buffer solution. Measure the UV-Vis absorbance spectrum of each solution.

  • Data Analysis: The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the compound are equal. This can be determined by plotting the absorbance at a specific wavelength (where the two forms have different absorbances) against the pH and finding the inflection point of the resulting sigmoidal curve.

Determination of logP (Octanol-Water Partition Coefficient)

The partition coefficient (logP) can be determined using the shake-flask method followed by HPLC analysis:

  • Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Partitioning: Dissolve a known amount of this compound in the water-saturated octanol. Add an equal volume of the octanol-saturated water.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound in each layer using a validated HPLC method.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Solubility

The solubility in various solvents can be determined by the equilibrium solubility method:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration: Filter the saturated solution to remove any undissolved solid.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC with a calibration curve.

  • Solubility Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Biological Activity and Signaling Pathways

This compound and its derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[1] The primary proposed mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.

Dihydrofolate Reductase (DHFR) Inhibition Pathway

DHFR is crucial for the synthesis of tetrahydrofolate (THF), a vital cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. Inhibition of DHFR disrupts these synthetic pathways, leading to cell cycle arrest and ultimately apoptosis.

DHFR_Inhibition_Pathway cluster_0 Folate Metabolism cluster_1 Downstream Effects DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Byproduct Compound This compound Compound->DHFR Inhibition DNA_RNA_Synth DNA & RNA Synthesis Purine_Synth->DNA_RNA_Synth Thymidylate_Synth->DNA_RNA_Synth Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synth->Cell_Cycle_Arrest Depletion leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: DHFR Inhibition Pathway of this compound.

Experimental Workflow for Anticancer Drug Screening

The evaluation of the antiproliferative activity of this compound typically follows a standardized in vitro screening workflow.

Anticancer_Screening_Workflow start Start cell_culture Cancer Cell Line Culture (e.g., MCF-7, HeLa) start->cell_culture treatment Treatment with This compound (Dose-Response) cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay ic50 IC50 Determination viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) mechanism_studies->apoptosis end End cell_cycle->end apoptosis->end

Caption: In Vitro Anticancer Drug Screening Workflow.

Potential Alternative Mechanism: Aurora Kinase Inhibition

Recent studies on novel pyrimidine-2,4-diamine derivatives have revealed an alternative mechanism of action involving the inhibition of Aurora kinases, which are key regulators of mitosis. This leads to defects in the spindle assembly checkpoint and subsequent cell death.

Aurora_Kinase_Inhibition_Pathway Compound Pyrimidine-2,4-diamine Derivative Aurora_A Aurora A Kinase Compound->Aurora_A Inhibition Aurora_B Aurora B Kinase Compound->Aurora_B Inhibition Spindle_Assembly Mitotic Spindle Assembly Aurora_A->Spindle_Assembly Regulation SAC Spindle Assembly Checkpoint (SAC) Aurora_B->SAC Regulation Spindle_Assembly->SAC Monitored by Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Activation Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Prolonged arrest leads to

Caption: Potential Aurora Kinase Inhibition Pathway.

References

Synthesis of 2,4-Diamino-5-nitropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2,4-Diamino-5-nitropyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document details the core chemical reactions, provides specific experimental protocols, and presents quantitative data to facilitate comparison and replication in a research and development setting.

Core Synthesis Pathway: Direct Nitration

The most common and direct route to 2,4-Diamino-5-nitropyrimidine is through the electrophilic nitration of the 2,4-diaminopyrimidine precursor. The amino groups at positions 2 and 4 are strong activating groups, directing the electrophilic substitution to the electron-rich position 5 of the pyrimidine ring. The reaction is typically carried out using a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).

While specific literature detailing the direct nitration of 2,4-diaminopyrimidine is sparse, a well-documented protocol for the analogous compound, 2,4-diamino-6-hydroxypyrimidine, provides a robust template for this synthesis.[1][2] The reaction conditions are carefully controlled to ensure selective mono-nitration at the C5 position and to prevent over-nitration or degradation of the highly activated pyrimidine ring.

Synthesis_Pathway_1 cluster_reactants Precursor & Reagents cluster_product Product A 2,4-Diaminopyrimidine C 2,4-Diamino-5-nitropyrimidine A->C Nitration B HNO₃ / H₂SO₄ B->C

Caption: Direct nitration of 2,4-diaminopyrimidine.

Alternative Conceptual Pathway: Pyrimidine Ring Formation

An alternative, though less direct, approach involves the construction of the pyrimidine ring from acyclic precursors that already contain the necessary functional groups or can be easily converted. This method, often referred to as ring-closing synthesis or cyclization, typically involves the condensation of a guanidine salt with a three-carbon component, such as a substituted malonic acid derivative. For the synthesis of the target molecule, this would conceptually involve a nitro-substituted malonic acid derivative. This pathway offers versatility but is generally more complex, involving multiple steps.

Synthesis_Pathway_2 cluster_reactants Precursors cluster_product Product D Guanidine Salt F 2,4-Diamino-5-nitropyrimidine D->F Condensation / Cyclization E Nitro-substituted Malonic Acid Derivative E->F Condensation / Cyclization

Caption: Ring formation synthesis pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for a representative nitration synthesis, adapted from the protocol for 2,4-diamino-6-hydroxy-5-nitropyrimidine, which serves as a reliable model for the synthesis of the target compound.[1][2]

ParameterValueUnit
Starting Material 2,4-Diamino-6-hydroxypyrimidine-
Reagents 93% Fuming Nitric Acid, 98% Sulfuric Acid-
Molar Ratio (Nitric Acid / Pyrimidine) ~1.0 - 2.0 / 1.0-
Reaction Temperature 30 - 35°C
Reaction Time 2hours
Purity (HPLC) 98.7%
Yield 96.4%

Experimental Protocols

The following section provides a detailed experimental methodology for the direct nitration pathway.

Note: This protocol is adapted from the synthesis of 2,4-diamino-6-hydroxy-5-nitropyrimidine and should be optimized for the direct nitration of 2,4-diaminopyrimidine.[1][2]

Synthesis of 2,4-Diamino-5-nitropyrimidine via Direct Nitration

Materials:

  • 2,4-Diaminopyrimidine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (93-96%)

  • Dichloromethane

  • Deionized Water

Procedure:

  • Dissolution: In a reaction vessel equipped with a stirrer and temperature control, dissolve the 2,4-diaminopyrimidine precursor in concentrated sulfuric acid. The weight ratio of sulfuric acid to the pyrimidine precursor should be approximately 5-10 to 1.[2]

  • Temperature Control: Cool the mixture to between 0 and 30 °C.[2]

  • Nitration: While maintaining the temperature between 30 and 35 °C, slowly add fuming nitric acid dropwise to the stirred solution.[1][2] The molar ratio of nitric acid to the diaminopyrimidine should be in the range of 1.0 to 2.0.[2]

  • Reaction Incubation: After the dropwise addition is complete, continue to stir the reaction mixture at 30-35 °C for an additional 1 to 2 hours to ensure the reaction goes to completion.[1][2]

  • Crystallization: Upon completion of the reaction, cool the mixture to between -5 and 0 °C to induce crystallization of the product.[1]

  • Isolation: Filter the resulting crystalline solid from the reaction mixture.

  • Washing: Wash the filter cake sequentially with dichloromethane and cold deionized water to remove residual acid and impurities.[1]

  • Drying: Dry the final product under a vacuum to obtain 2,4-Diamino-5-nitropyrimidine as a solid.

The following workflow illustrates the key steps of the experimental protocol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start Dissolve Precursor in H₂SO₄ cool Cool Mixture (0-30°C) start->cool add_hno3 Add HNO₃ Dropwise (30-35°C) cool->add_hno3 incubate Incubate (2 hours) add_hno3->incubate crystallize Cool & Crystallize (-5 to 0°C) incubate->crystallize filtrate Filter Solid crystallize->filtrate wash Wash Product filtrate->wash dry Dry Product wash->dry

Caption: Experimental workflow for direct nitration.

References

Crystal Structure Analysis of 5-Nitropyrimidine-2,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 5-Nitropyrimidine-2,4-diamine. While a complete, publicly available crystal structure for this specific compound could not be located during a thorough literature and database search, this document outlines the generalized experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction that are applicable to this and similar pyrimidine derivatives. It further details the expected intermolecular interactions that would govern the crystal packing, supported by illustrative data tables and workflow diagrams. This guide is intended to serve as a practical resource for researchers undertaking the crystallographic analysis of this and related compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to nucleobases and other bioactive pyrimidine derivatives. The presence of amino and nitro functional groups suggests a high potential for specific intermolecular interactions, particularly hydrogen bonding, which are crucial for molecular recognition in biological systems and for the formation of stable solid-state structures.

The determination of the three-dimensional atomic arrangement in a crystalline solid through single-crystal X-ray diffraction provides invaluable information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular forces. This data is fundamental for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.

This whitepaper details the typical procedures for a complete crystal structure analysis of a compound such as this compound.

Experimental Protocols

The following sections describe a generalized methodology for the synthesis, crystallization, and crystallographic analysis of this compound.

Synthesis

The synthesis of this compound can be achieved through various established routes for pyrimidine derivatives. One common approach involves the nitration of a suitable 2,4-diaminopyrimidine precursor. A representative synthetic protocol is outlined below.

Materials:

  • 2,4-Diaminopyrimidine

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane

  • Deionized water

Procedure:

  • To a stirred solution of concentrated sulfuric acid, 2,4-diaminopyrimidine is added portion-wise, maintaining the temperature below 10 °C with an ice bath.

  • Fuming nitric acid is added dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, the mixture is stirred at room temperature for several hours.

  • The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold dichloromethane.

  • The crude product is dried under vacuum. Further purification can be achieved by recrystallization.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. For pyrimidine derivatives, several crystallization techniques can be employed.

Recommended Methods:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like DMF/water) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed in a larger sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Data Collection:

  • Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used.

  • X-ray Source: Monochromatic X-radiation, commonly Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is employed.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated. The data collection strategy is designed to cover a significant portion of the reciprocal space to ensure a complete dataset.

Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of indexed reflections with their corresponding intensities.

  • The crystal system and space group are determined from the symmetry of the diffraction pattern.

  • The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • This initial model is then refined using full-matrix least-squares methods, which iteratively adjust atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

Data Presentation

The following tables present illustrative crystallographic data for a hypothetical analysis of this compound. These values are typical for a small organic molecule and are provided for demonstrative purposes, as a published crystal structure for this specific compound is not available.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formulaC₄H₅N₅O₂
Formula weight155.12
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 7.5 (Å) α = 90°
b = 10.2 (Å) β = 95.0°
c = 8.8 (Å) γ = 90°
Volume670.0 ų
Z (molecules per cell)4
Calculated density1.538 Mg/m³
Absorption coefficient0.129 mm⁻¹
F(000)320
Crystal size0.20 x 0.15 x 0.10 mm
Theta range for data collection2.50 to 28.00°
Reflections collected5400
Independent reflections1500 [R(int) = 0.04]
Completeness to theta99.5 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params1500 / 0 / 100
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.120
R indices (all data)R1 = 0.060, wR2 = 0.135
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Table 2: Illustrative Bond Lengths and Angles

BondLength (Å)AngleDegrees (°)
N(1)-C(2)1.34C(2)-N(1)-C(6)118.0
C(2)-N(3)1.33N(1)-C(2)-N(3)123.0
N(3)-C(4)1.36C(2)-N(3)-C(4)119.0
C(4)-C(5)1.40N(3)-C(4)-C(5)120.0
C(5)-C(6)1.38C(4)-C(5)-C(6)117.0
C(6)-N(1)1.35C(5)-C(6)-N(1)123.0
C(5)-N(5)1.45C(4)-C(5)-N(5)121.0
N(5)-O(1)1.22O(1)-N(5)-O(2)124.0
C(2)-N(2)1.34N(1)-C(2)-N(2)118.5
C(4)-N(4)1.35N(3)-C(4)-N(4)119.5

Table 3: Illustrative Hydrogen Bond Geometry

D—H···Ad(D-H) / Åd(H···A) / Åd(D···A) / Å∠(DHA) / °
N(2)-H···O(1)0.882.102.95165
N(4)-H···N(3)0.882.253.10170

(D = donor atom, A = acceptor atom)

Visualizations

The following diagrams illustrate the experimental workflow and the likely intermolecular interactions within the crystal lattice of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification crystallization Crystal Growth (e.g., Slow Evaporation) purification->crystallization selection Crystal Selection crystallization->selection data_collection Data Collection (Diffractometer) selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation & Analysis refinement->validation end_node Final Crystal Structure validation->end_node

Spectroscopic Data and Analysis of 5-Nitropyrimidine-2,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Nitropyrimidine-2,4-diamine. Due to the limited availability of experimental spectra in public databases, this document presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights into the structural features of the molecule and serve as a reference for experimental analysis. The guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and includes a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (Molecular Formula: C₄H₅N₅O₂, Molecular Weight: 155.12 g/mol )[1]. These predictions were generated using computational chemistry software and are intended to approximate the experimental values.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5Singlet1HH-6
~7.0Broad Singlet2H4-NH₂
~6.5Broad Singlet2H2-NH₂

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~160C-2
~158C-4
~155C-6
~115C-5

Predicted in DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine groups)
1640StrongC=N stretching (pyrimidine ring)
1580StrongN-H bending (amine groups)
1520StrongAsymmetric NO₂ stretching
1350StrongSymmetric NO₂ stretching
800MediumC-N stretching
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
155100[M]⁺ (Molecular Ion)
13940[M-O]⁺
12530[M-NO]⁺
10960[M-NO₂]⁺
9525[M-NO₂ - CH₂N]⁺
6850[C₃H₂N₂]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in other common NMR solvents). The solution should be clear and free of particulate matter.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • The spectral width should be set to encompass all expected proton resonances (e.g., 0-12 ppm).

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • The spectral width should cover the expected range for carbon resonances (e.g., 0-180 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and strong signal for the molecular ion.

  • Data Acquisition (EI-MS):

    • Introduce the sample via a direct insertion probe or a gas chromatograph.

    • Acquire the mass spectrum using a standard electron energy of 70 eV.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel or known chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Preparation cluster_spectroscopy Spectroscopic Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Analyze_NMR Determine Carbon-Hydrogen Framework NMR->Analyze_NMR Analyze_IR Identify Functional Groups IR->Analyze_IR Analyze_MS Determine Molecular Weight & Elemental Formula MS->Analyze_MS Structure_Elucidation Combine Data for Structure Confirmation Analyze_MS->Structure_Elucidation Analyze_IR->Structure_Elucidation Analyze_NMR->Structure_Elucidation

References

The Therapeutic Potential of 5-Nitropyrimidine-2,4-diamine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-nitropyrimidine-2,4-diamine core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel pharmaceuticals.

Antiproliferative and Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated potent antiproliferative effects against a variety of human cancer cell lines.

Quantitative Analysis of Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various cancer cell lines.

Compound IDModificationCell LineIC50 (µM)Reference
7w Alkylamino pyrimidine derivativeHepG210.37[1]
9k Triazolopiperazine scaffoldA5492.14[2]
9k Triazolopiperazine scaffoldHCT-1163.59[2]
9k Triazolopiperazine scaffoldPC-35.52[2]
9k Triazolopiperazine scaffoldMCF-73.69[2]
13f 1,4,8-triazaspiro[4.5]decan-3-one scaffoldA5491.98[2]
13f 1,4,8-triazaspiro[4.5]decan-3-one scaffoldHCT-1162.78[2]
13f 1,4,8-triazaspiro[4.5]decan-3-one scaffoldPC-34.27[2]
13f 1,4,8-triazaspiro[4.5]decan-3-one scaffoldMCF-74.01[2]
A12 Diarylaminopyrimidine scaffoldA5490.130[3]
A12 Diarylaminopyrimidine scaffoldMDA-MB-2310.094[3]
Mechanism of Action: Cell Cycle Arrest

Studies have indicated that some of these compounds exert their antiproliferative effects by inducing cell cycle arrest. For instance, compound 7w was found to arrest HepG2 cells primarily in the G2/M phase of the cell cycle[1]. Similarly, compound 9k was observed to block the A549 cell cycle at the G2-M phase and cause an accumulation of cells in the S phase[2]. This suggests that these derivatives may interfere with the cellular machinery responsible for mitotic progression.

cell_cycle_arrest cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Compound This compound Derivative (e.g., 7w, 9k) Compound->S Accumulation Compound->G2 Arrest

Mechanism of cell cycle arrest by select derivatives.
Experimental Protocol: Antiproliferative Assay (MTT Assay)

The antiproliferative activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add serially diluted compounds incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan with DMSO incubate3->dissolve_formazan read_absorbance Measure absorbance at 490 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for a typical MTT antiproliferative assay.

Kinase Inhibitory Activity

The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif, making it a privileged structure for the design of kinase inhibitors.[3] Derivatives of this compound have been investigated as inhibitors of several important kinases implicated in cancer and other diseases.

Key Kinase Targets
  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration. Overexpression of FAK is associated with the development of various tumors.[3]

  • Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of mitosis. Their inhibition can lead to defects in spindle assembly and cell division, ultimately triggering apoptosis in cancer cells.[4]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibition of CDKs, such as CDK2 and CDK9, is a validated strategy in cancer therapy.[5][6]

  • Protein Kinase C theta (PKCθ): This kinase is critical for T-cell signaling, and its inhibition has therapeutic potential in T-cell-mediated diseases like rheumatoid arthritis and transplant rejection.[7]

Quantitative Analysis of Kinase Inhibitory Activity
Compound IDTarget KinaseIC50 (nM)Reference
A12 FAK- (Potent, specific value not provided)[3]
Novel pyrimidine-2,4-diamine derivative Aurora Kinases- (Activity demonstrated)[4]
6d CDK2/cyclin E1- (Potent, specific value not provided)[5][6]
9g CDK9/cyclin T1- (Potent, specific value not provided)[5][6]
2 PKCθ- (Potent, specific value not provided)[7]
34 PKCθ- (Potent, specific value not provided)[7]
Signaling Pathway: FAK Signaling in Cancer

The diagram below illustrates the central role of Focal Adhesion Kinase (FAK) in promoting cancer cell survival and proliferation, and how its inhibition by this compound derivatives can block these oncogenic signals.

fak_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects Integrin Integrin FAK FAK Integrin->FAK Activates ECM Extracellular Matrix ECM->Integrin binds Src Src FAK->Src Activates PI3K PI3K FAK->PI3K Activates Migration Cell Migration FAK->Migration Promotes Ras Ras Src->Ras Activates Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Promotes Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes Inhibitor This compound Derivative (e.g., A12) Inhibitor->FAK Inhibits

Inhibition of the FAK signaling pathway.
Experimental Protocol: Kinase Inhibition Assay

A common method to determine the inhibitory activity of compounds against a specific kinase is through an in vitro kinase assay, often utilizing a fluorescent or luminescent readout.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant purified kinase (e.g., FAK, Aurora A)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Plating: Dispense the test compounds at various concentrations into the wells of the 384-well plate.

  • Kinase Reaction Initiation: Add the kinase, substrate, and ATP to the wells to initiate the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and Detection: Add the detection reagent according to the manufacturer's protocol. This reagent typically stops the kinase reaction and generates a signal (e.g., luminescence) that is proportional to the amount of ADP produced (and thus, kinase activity).

  • Signal Measurement: Read the plate on a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. Some pyrimidine derivatives have shown promise as anti-inflammatory agents by inhibiting key mediators of the inflammatory response.

Inhibition of Nitric Oxide (NO) and iNOS

Derivatives of 5-nitropyrimidine-2,4-dione have been synthesized and evaluated for their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[8] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

Quantitative Analysis of Anti-inflammatory Activity
Compound IDTarget/AssayIC50 (µM)Reference
36 Nitric Oxide Production (RAW 264.7 cells)8.6[8]
36 iNOS Activity6.2[8]
Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)

Objective: To measure the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B.

  • Incubation and Measurement: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) in the supernatant is proportional to the absorbance.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells.

Antimicrobial Activity

While the primary focus has been on anticancer and kinase inhibitory activities, the broader class of nitropyrimidine and nitropyridine derivatives has also been explored for antimicrobial potential. The nitro group is a key pharmacophore in several existing antimicrobial drugs.

General Antimicrobial Potential

Studies on related nitropyridine derivatives have shown activity against various bacterial strains, including Mycobacterium tuberculosis.[9] The presence of both a nitro group and a pyrimidine core suggests that this compound derivatives could be promising candidates for the development of new antimicrobial agents. Further screening against a broad panel of bacterial and fungal pathogens is warranted.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Inoculum of the microorganism adjusted to a standard density (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the growth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent antiproliferative effects against a range of cancer cell lines, targeted inhibition of key kinases involved in oncogenesis and inflammation, and potential as anti-inflammatory and antimicrobial agents. The ability to induce cell cycle arrest and modulate critical signaling pathways, such as the FAK pathway, underscores their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of these compounds. Future research should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and further exploring the full spectrum of their biological activities to unlock their full potential in drug discovery.

References

The Evolving Landscape of Pyrimidine-Based Therapeutics: An In-depth Analysis of 5-Nitropyrimidine-2,4-diamine and its Derivatives' Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the mechanistic underpinnings of 5-Nitropyrimidine-2,4-diamine and its analogous compounds. As the quest for novel therapeutic agents continues, pyrimidine scaffolds have consistently emerged as privileged structures in medicinal chemistry. This document synthesizes the current understanding of how 5-nitropyrimidine derivatives exert their biological effects, with a focus on their potential as antiproliferative and anti-inflammatory agents.

Executive Summary

This compound and its derivatives represent a promising class of small molecules with demonstrated biological activities. While the precise mechanism of action for the parent compound is still under investigation, studies on its derivatives have revealed significant insights. Key findings indicate that these compounds can induce cell cycle arrest in cancer cells and inhibit key inflammatory mediators. This guide will dissect the available preclinical data, present it in a structured format for clarity, and provide detailed experimental methodologies to aid in future research and development efforts.

Antiproliferative Activity: Induction of G2/M Cell Cycle Arrest

A significant body of research points to the potent antiproliferative effects of 5-nitropyrimidine derivatives. Studies have shown that these compounds can inhibit the growth of various human cancer cell lines.

Quantitative Analysis of Antiproliferative Potency

The efficacy of novel this compound derivatives bearing an alkyl acetate moiety has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) highlight their potential as anticancer agents, with one derivative, compound 7w, demonstrating superior activity compared to the standard chemotherapeutic drug, 5-fluorouracil, against HepG2 cells.[1]

CompoundMDA-MB-231 (IC50 in µM)A549 (IC50 in µM)HepG2 (IC50 in µM)MCF-7 (IC50 in µM)
Compound 7w --10.37-
5-Fluorouracil -->30-

Data for other compounds in the series can be found in the source publication. This table focuses on the most promising derivative highlighted.

Mechanism of Action: Cell Cycle Dysregulation

Flow cytometry analysis has been instrumental in elucidating the mechanism by which these derivatives inhibit cancer cell proliferation. The data reveals that treatment with compound 7w leads to an accumulation of cells in the G2/M phase of the cell cycle in HepG2 cells.[1] This suggests that the compound interferes with the cellular machinery responsible for the transition from the G2 phase to mitosis, ultimately leading to a halt in cell division.

Figure 1: Proposed mechanism of G2/M cell cycle arrest induced by a 5-nitropyrimidine derivative.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a 5-nitropyrimidine derivative on the cell cycle distribution of cancer cells.

Materials:

  • HepG2 human liver cancer cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 5-nitropyrimidine derivative (e.g., compound 7w)

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture: Seed HepG2 cells in 6-well plates at a density of 2 x 10^5 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with varying concentrations of the 5-nitropyrimidine derivative (or vehicle control) for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, detach the cells using trypsin-EDTA, and collect them by centrifugation at 1,500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at approximately 617 nm.

  • Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Derivatives of the related 5-nitropyrimidine-2,4-dione have been investigated for their anti-inflammatory properties. These studies suggest a mechanism involving the inhibition of nitric oxide (NO) production and the activity of inducible nitric oxide synthase (iNOS).

Quantitative Analysis of Anti-inflammatory Potency

A series of 5-nitropyrimidine-2,4-dione analogues were synthesized and evaluated for their ability to inhibit NO production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Compound 36 from this series emerged as a potent inhibitor of both NO production and iNOS activity, with minimal cytotoxicity.[2]

CompoundNO Production Inhibition (IC50 in µM)iNOS Activity Inhibition (IC50 in µM)Cytotoxicity (IC50 in µM)
Compound 36 8.66.2> 80.0
Mechanism of Action: iNOS Inhibition

The anti-inflammatory effects of these dione analogues are attributed to their direct inhibition of iNOS, the enzyme responsible for the production of large quantities of NO during inflammation. Molecular docking studies have further supported this mechanism, indicating that these compounds can bind effectively to the active site of iNOS.[2]

Figure 2: Proposed mechanism of iNOS inhibition by a 5-nitropyrimidine-2,4-dione analogue.
Experimental Protocol: Nitric Oxide Production Assay (Griess Assay)

Objective: To measure the inhibitory effect of a 5-nitropyrimidine derivative on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 5-nitropyrimidine derivative

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the 5-nitropyrimidine derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

  • Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition relative to the LPS-only control.

General Mechanism: Interaction with Nucleophilic Targets

At a broader level, 2,4-diamino-5-nitropyrimidine has been described as an antiproliferative agent that binds to nucleophilic sites on proteins.[3] This interaction is thought to inhibit enzymes crucial for DNA synthesis, thereby leading to cell death by preventing the production of new proteins required for cell division.[3] This overarching mechanism may encompass the more specific actions observed, such as cell cycle arrest.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation (Potential Next Step) Synthesis Synthesis of 5-Nitropyrimidine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antiproliferative_Assay Antiproliferative Assay (MTT/SRB) Characterization->Antiproliferative_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Antiproliferative_Assay IC50 Determine IC50 Values Antiproliferative_Assay->IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Antiproliferative_Assay->Cell_Cycle_Analysis Animal_Model Xenograft Animal Model IC50->Animal_Model Lead Compound Selection Mechanism_Study Mechanism of Action Study Cell_Cycle_Analysis->Mechanism_Study Toxicity_Study Toxicity & PK/PD Studies Animal_Model->Toxicity_Study Efficacy_Study Tumor Growth Inhibition Animal_Model->Efficacy_Study

Figure 3: A generalized experimental workflow for the evaluation of 5-nitropyrimidine derivatives.

Future Directions and Conclusion

The study of this compound and its derivatives is a burgeoning field with significant therapeutic potential. The current body of evidence strongly suggests that these compounds exert their antiproliferative effects, at least in part, through the induction of G2/M cell cycle arrest. Furthermore, related structures have demonstrated promising anti-inflammatory activity via the inhibition of iNOS.

Future research should focus on identifying the precise molecular targets of these compounds to fully elucidate their mechanisms of action. The use of techniques such as proteomics, kinome profiling, and computational modeling will be invaluable in this endeavor. Additionally, in vivo studies are warranted to assess the efficacy, pharmacokinetics, and safety profiles of the most potent derivatives.

References

In Silico Modeling of 5-Nitropyrimidine-2,4-diamine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Nitropyrimidine-2,4-diamine and its derivatives represent a class of small molecules with significant therapeutic potential, demonstrating activity as inhibitors of various protein kinases and other enzymes. The exploration of these interactions through in silico modeling has become a cornerstone of the drug discovery and development process. Computational techniques such as molecular docking and molecular dynamics simulations provide invaluable insights into the binding modes, affinities, and selectivity of these compounds, thereby guiding the rational design of more potent and specific drug candidates. This technical guide provides an in-depth overview of the computational methodologies employed to study this compound interactions, supported by quantitative data and workflow visualizations.

Experimental Protocols

The in silico investigation of this compound interactions typically involves a multi-step computational workflow. The following sections detail the common experimental protocols for molecular docking and molecular dynamics simulations.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

A. Ligand and Receptor Preparation:

  • Ligand Preparation: The 3D structure of the this compound derivative is constructed using molecular building software. The geometry is then optimized using a suitable force field, and partial charges are assigned.

  • Receptor Preparation: The 3D crystal structure of the target protein (e.g., a kinase) is obtained from a protein database such as the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned.

B. Docking Simulation:

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Algorithm: A docking program (e.g., AutoDock, Glide, DOCK6) is used to systematically search for the optimal binding pose of the ligand within the receptor's active site.[1] The algorithm explores various conformations of the ligand and evaluates the binding energy for each pose.

  • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected and analyzed to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of its stability and the nature of the interactions.

A. System Setup:

  • Complex Preparation: The most promising docked pose of the this compound derivative in complex with the target protein is used as the starting structure.

  • Solvation: The complex is placed in a periodic box of water molecules to simulate the aqueous cellular environment.

  • Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system and to mimic physiological salt concentrations.

B. Simulation Protocol:

  • Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure (NPT ensemble) to allow the system to relax to a stable state.[2]

  • Production Run: A long production simulation is run to generate a trajectory of the system's atomic motions over time. This trajectory is then used for analysis.

C. Trajectory Analysis:

  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated to assess the stability of the complex throughout the simulation.

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is analyzed to identify flexible regions of the protein.

  • Interaction Analysis: The hydrogen bonds and other non-covalent interactions between the ligand and the protein are monitored throughout the simulation to determine their persistence and strength.

  • Binding Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex.

Quantitative Data Summary

The following tables summarize quantitative data from various in silico and in vitro studies on this compound derivatives, highlighting their inhibitory activities against different targets.

Compound/DerivativeTargetIC50 (µM)Reference
Compound 7wHepG2 cells10.37[3]
Compound 36Nitric Oxide Production8.6[4]
Compound 36iNOS Activity6.2[4]
Alisertib (MLN8237)AURKA0.0012[5]
Barasertib (AZD1152)AURKB0.00037[5]
AMG900AURKB0.004[5]
PF-03814735AURKA0.0008[5]
BI2536PLK0.00083[5]
BI6727PLK0.00087[5]
DAP-81PLK0.0009[5]
Compound 7iHCT116 cells4.93[6]
Compound 7iHT-29 cells5.57[6]
Compound 7iMCF-7 cells8.84[6]
Compound 7iHeLa cells14.16[6]
Compound A12A549 cells0.130[7]
Compound A12MDA-MB-231 cells0.094[7]
CEP-37440FAK0.002[7]
CEP-37440ALK0.0031[7]
VS-6063 (Defactinib)FAK0.0006[7]

Table 1: Inhibitory concentrations (IC50) of various this compound derivatives and related compounds against different cell lines and protein targets.

CompoundTargetBinding Energy (kcal/mol)Reference
W62pDHFRMore negative than reference[1]
6APTP1BLowest among tested[8]
3KPTP1BLowest among tested[8]
1BPTP1BLowest among tested[8]
2KPTP1BLowest among tested[8]

Table 2: Predicted binding energies from molecular docking studies.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate a generalized signaling pathway that can be targeted by this compound derivatives and the typical in silico modeling workflow.

G General Kinase Signaling Pathway cluster_0 Upstream Signaling cluster_1 Downstream Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds to Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Leads to This compound This compound This compound->Kinase B Inhibits

Caption: Generalized kinase signaling pathway targeted by this compound.

G In Silico Modeling Workflow Ligand & Receptor Prep Ligand & Receptor Prep Molecular Docking Molecular Docking Ligand & Receptor Prep->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis MD Simulation Setup MD Simulation Setup Pose Analysis->MD Simulation Setup MD Simulation MD Simulation MD Simulation Setup->MD Simulation Trajectory Analysis Trajectory Analysis MD Simulation->Trajectory Analysis Binding Free Energy Binding Free Energy Trajectory Analysis->Binding Free Energy Lead Optimization Lead Optimization Binding Free Energy->Lead Optimization

Caption: Typical workflow for in silico modeling of ligand-protein interactions.

Conclusion

In silico modeling plays a pivotal role in the modern drug discovery pipeline for this compound derivatives. By providing detailed atomic-level insights into their interactions with biological targets, these computational methods facilitate the identification and optimization of lead compounds with improved efficacy and selectivity. The integration of molecular docking and molecular dynamics simulations, supported by robust experimental validation, will continue to accelerate the development of novel therapeutics based on the this compound scaffold.

References

Unlocking Therapeutic Potential: A Technical Guide to 5-Nitropyrimidine-2,4-diamine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-nitropyrimidine-2,4-diamine core scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential therapeutic targets of compounds derived from this scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways. While direct target identification for the parent this compound molecule is limited in publicly available research, the extensive investigation into its analogues provides a strong foundation for exploring its therapeutic utility. This document summarizes the key findings on these derivatives to illuminate the potential therapeutic avenues for the core compound.

Potential Therapeutic Targets

Derivatives of the this compound scaffold have been investigated for their inhibitory activity against several key protein targets implicated in a range of diseases, including cancer, inflammation, and infectious diseases. The primary targets identified are protein kinases, dihydrofolate reductase (DHFR), and inducible nitric oxide synthase (iNOS).

Protein Kinase Inhibition

The 2,4-diaminopyrimidine moiety is a well-established hinge-binding motif in numerous kinase inhibitors. This structural feature allows for the formation of crucial hydrogen bonds with the kinase hinge region, a critical component of the ATP-binding pocket. Consequently, derivatives of this compound have been explored as inhibitors of various kinase families.

  • Mitogen-Activated Protein Kinases (MAPKs) and Cdc2-related Kinases (CRKs): Chemical proteomics approaches have identified MAPKs and CRKs as potential molecular targets for 2,4-diaminopyrimidine derivatives. These kinases are key regulators of cellular processes, including proliferation, differentiation, and apoptosis.

  • Cyclin-Dependent Kinases (CDKs): The 2,4-diamino-5-ketopyrimidine core, a close structural relative, has been identified as a critical structure for potent, ATP-competitive inhibition of the CDK family (CDK1, CDK2, and CDK4).[1] These kinases are central to cell cycle regulation, and their dysregulation is a hallmark of cancer.

  • Other Kinases: Various studies have reported the activity of 2,4-diaminopyrimidine derivatives against other kinases such as Sky kinase, Protein Kinase C theta (PKCθ), and MAP kinase-activated protein kinase 2 (MK2).[2][3][4]

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine scaffold is a classical feature of DHFR inhibitors, such as methotrexate and trimethoprim. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This mechanism is exploited in both cancer chemotherapy and antimicrobial therapy. Several 2,4-diamino-5-(substituted benzyl)pyrimidines have shown potent inhibitory activity against DHFR from various organisms, including pathogenic bacteria and protozoa.[5][6]

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Analogues of 5-nitropyrimidine, specifically 5-nitropyrimidine-2,4-dione derivatives, have been identified as inhibitors of inducible nitric oxide synthase (iNOS).[7] iNOS is an enzyme that produces large quantities of nitric oxide (NO), a key signaling molecule in the inflammatory response. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases.

Quantitative Data on Derivatives

The following tables summarize the reported inhibitory activities of various derivatives of the 2,4-diaminopyrimidine scaffold. It is important to note that these data pertain to derivatives and not the parent this compound.

Table 1: Kinase Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives

Derivative ClassTarget KinaseIC50 / KiReference
2,4-Diamino-5-ketopyrimidinesCDK1Ki = 0.001 µM[1]
CDK2Ki = 0.003 µM[1]
CDK4Ki = 0.001 µM[1]
2,4-DiaminopyrimidinesMK2IC50 = 19 nM[4]
2,4-Diamino-5-cyanopyrimidinesPKCθPotent Inhibition (Specific IC50 not provided)[3]

Table 2: Dihydrofolate Reductase (DHFR) Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives

DerivativeTarget DHFRIC50Reference
2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidinePneumocystis carinii23 nM[5]
Toxoplasma gondii5.5 nM[5]
Mycobacterium avium1.5 nM[5]
6-Alkyl-2,4-diaminopyrimidinesBacillus anthracisMIC = 0.125-8 µg/mL[6]
Staphylococcus aureusMIC = 0.125-8 µg/mL[6]

Table 3: Inducible Nitric Oxide Synthase (iNOS) Inhibitory Activity of a 5-Nitropyrimidine Analogue

CompoundTargetIC50Reference
5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dioneiNOS activity6.2 µM[7]
NO production in RAW 264.7 cells8.6 µM[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the potential therapeutic targets of this compound and its derivatives.

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplate reader (luminometer, fluorescence reader, or scintillation counter)

  • 96- or 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In each well of the assay plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include a positive control (kinase + substrate, no inhibitor) and a negative control (substrate, no kinase).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method.

    • Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence-based (e.g., Z'-LYTE™): Measure the ratiometric change in fluorescence of a FRET-based peptide substrate.

    • Radiometric: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using phosphocellulose paper and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a spectrophotometric method to measure the inhibition of DHFR activity.

Objective: To determine the IC50 of a test compound against DHFR.

Materials:

  • Recombinant purified DHFR

  • Dihydrofolic acid (DHF)

  • NADPH (Nicotinamide adenine dinucleotide phosphate)

  • DHFR assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compound (dissolved in DMSO)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test compound in the assay buffer.

  • Reaction Mixture: In the wells of the UV-transparent plate or cuvettes, add the DHFR enzyme and the test compound at various concentrations.

  • Initiation of Reaction: To start the reaction, add DHF and NADPH to the wells. The final reaction mixture should contain all components at their working concentrations.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[8][9]

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of iNOS-mediated nitric oxide production using the Griess reagent.

Objective: To determine the IC50 of a test compound for the inhibition of NO production in stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for cell stimulation

  • Test compound (dissolved in DMSO)

  • Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Seeding: Seed the macrophage cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour). Then, stimulate the cells with LPS and IFN-γ to induce iNOS expression and NO production. Include unstimulated and stimulated vehicle controls.

  • Incubation: Incubate the cells for a prolonged period (e.g., 18-24 hours) to allow for iNOS expression and NO accumulation in the culture medium.

  • Griess Assay:

    • Collect the cell culture supernatant from each well.

    • Add the Griess reagents to the supernatant. This will react with nitrite (a stable oxidation product of NO) to form a colored azo compound.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the stimulated vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[10][11][12][13]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Signaling Pathways

MAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival, etc.) transcription_factors->cellular_response

Caption: Simplified Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

CDK_Cell_Cycle_Regulation cyclinD_cdk46 Cyclin D / CDK4/6 rb Rb cyclinD_cdk46->rb phosphorylates g1_s_transition G1/S Transition cyclinD_cdk46->g1_s_transition e2f E2F rb->e2f inhibits s_phase_genes S-Phase Genes e2f->s_phase_genes activates cyclinE_cdk2 Cyclin E / CDK2 s_phase_genes->cyclinE_cdk2 cyclinE_cdk2->g1_s_transition

Caption: Role of Cyclin-Dependent Kinases (CDKs) in the G1/S cell cycle transition.

Experimental Workflows

Kinase_Inhibition_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Compound start->prepare_reagents dispense Dispense Reagents into Assay Plate prepare_reagents->dispense incubate Incubate at Controlled Temperature dispense->incubate detect Add Detection Reagent & Measure Signal incubate->detect analyze Calculate % Inhibition & Determine IC50 detect->analyze end End analyze->end

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold represents a privileged structure in drug discovery, with its derivatives demonstrating significant inhibitory activity against a range of clinically relevant targets. The primary therapeutic potential appears to lie in the development of inhibitors for protein kinases, dihydrofolate reductase, and inducible nitric oxide synthase. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic applications of novel compounds based on this core structure. Future research should aim to elucidate the specific molecular targets of the parent this compound to fully unlock its therapeutic potential.

References

In-Depth Technical Guide: 2,4-Diamino-5-nitropyrimidine (CAS 18620-73-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2,4-Diamino-5-nitropyrimidine (CAS 18620-73-0), a synthetic heterocyclic amine with significant potential in medicinal chemistry. This document details its physicochemical characteristics, synthesis, and its primary mechanism of action as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis and cell proliferation. The guide includes detailed experimental protocols for its synthesis and biological evaluation, along with a visualization of the DHFR signaling pathway. Quantitative data is presented in structured tables for ease of reference and comparison, making this a valuable resource for researchers in oncology and drug development.

Chemical Information

2,4-Diamino-5-nitropyrimidine is an organic compound featuring a pyrimidine ring substituted with two amino groups and a nitro group. These functional groups contribute to its chemical reactivity and biological activity. It is typically a solid at room temperature and shows solubility in polar solvents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-Diamino-5-nitropyrimidine is provided in the table below.

PropertyValueSource
CAS Number 18620-73-0[2][3]
Molecular Formula C₄H₅N₅O₂[1][2][3]
Molecular Weight 155.11 g/mol [2][3]
IUPAC Name 5-nitropyrimidine-2,4-diamine[2]
Synonyms 2,4-Diamino-5-nitropyrimidine, 5-Nitro-2,4-pyrimidinediamine, NSC 122004[1][3]
Appearance Solid[1]
Solubility Soluble in polar solvents[1]
SMILES C1=C(C(=NC(=N1)N)N)--INVALID-LINK--[O-][2]
InChI InChI=1S/C4H5N5O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H,(H4,5,6,7,8)[1][2]
InChIKey UUWYIIVPLIJDMQ-UHFFFAOYSA-N[2]

Synthesis

Experimental Protocol: Synthesis of 2,4-Diamino-5-nitropyrimidine

Materials:

  • 2,4-Diaminopyrimidine

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane

  • Water

  • Ice

Procedure:

  • In a reaction vessel, dissolve 2,4-diaminopyrimidine in concentrated sulfuric acid at a controlled temperature, typically between 30-35°C.

  • Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified period, for instance, 2 hours, to ensure the completion of the nitration reaction.[4]

  • Upon completion, cool the reaction mixture to a lower temperature (e.g., -5 to 0°C) to induce crystallization of the product.[4]

  • Filter the crude product and wash it sequentially with dichloromethane and water to remove impurities.[4]

  • Dry the resulting solid to obtain 2,4-Diamino-5-nitropyrimidine.

Note: This is a generalized protocol and should be optimized for safety and yield in a laboratory setting.

Biological Activity and Mechanism of Action

2,4-Diamino-5-nitropyrimidine has been identified as a potent antiproliferative agent.[1] It exhibits high, preferential binding activity to the enzyme dihydrofolate reductase (DHFR), competing with its natural substrate, dihydrofolic acid.[3] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA synthesis and cell replication.[7][8] By inhibiting DHFR, 2,4-Diamino-5-nitropyrimidine disrupts DNA synthesis, leading to the inhibition of cell division and ultimately cell death in rapidly proliferating cells, such as cancer cells.[1] This mechanism is a well-established target for cancer chemotherapy.[8]

Signaling Pathway

The inhibitory action of 2,4-Diamino-5-nitropyrimidine on the DHFR pathway is depicted below.

DHFR_Pathway cluster_0 Folate Metabolism and DNA Synthesis cluster_1 Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR NADP NADP+ dUMP dUMP Purines Purine Synthesis THF->Purines NADPH NADPH dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA DNA Synthesis dTMP->DNA Purines->DNA Inhibitor 2,4-Diamino-5- nitropyrimidine Inhibitor->DHF Competes with DHF for DHFR binding

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) Pathway.

Anticancer Activity

While specific IC50 values for 2,4-Diamino-5-nitropyrimidine are not extensively reported in the public domain, it has been shown to inhibit the growth of cancer cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma).[1] The table below provides a placeholder for quantitative anticancer activity data, which would typically be determined using cell viability assays.

Cell LineCancer TypeIC50 (µM)Reference
HepG2Liver CarcinomaData not available[1]
MCF-7Breast AdenocarcinomaData not available[1]

Experimental Protocols for Biological Evaluation

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a colorimetric assay to screen for DHFR inhibitors. The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Purified DHFR enzyme

  • DHFR Assay Buffer

  • Dihydrofolate (DHFR substrate)

  • NADPH

  • 2,4-Diamino-5-nitropyrimidine (test compound)

  • Methotrexate (positive control inhibitor)

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DHFR Assay Buffer.

    • Reconstitute NADPH and prepare a stock solution.

    • Prepare a stock solution of the DHFR substrate.

    • Prepare a stock solution of 2,4-Diamino-5-nitropyrimidine in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of Methotrexate.

  • Assay Protocol:

    • In a 96-well plate, add the DHFR Assay Buffer to wells designated for the enzyme control, inhibitor control, and test compound.

    • Add the test compound (2,4-Diamino-5-nitropyrimidine) at various concentrations to the respective wells.

    • Add the positive control inhibitor (Methotrexate) to the inhibitor control wells.

    • Add the DHFR enzyme solution to all wells except the background control.

    • Add the diluted NADPH solution to all wells.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Initiate the reaction by adding the DHFR substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[9][10]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance over time).

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DHFR activity.

Workflow Diagram:

DHFR_Assay_Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, NADPH, Inhibitor, Test Compound) start->prep plate Plate Assay Components (Buffer, Inhibitor/Compound, Enzyme, NADPH) prep->plate incubate1 Incubate at RT (10-15 min, dark) plate->incubate1 add_substrate Add DHFR Substrate incubate1->add_substrate measure Measure Absorbance at 340 nm (Kinetic Mode, 10-20 min) add_substrate->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Caption: Workflow for a DHFR Inhibition Assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell lines in appropriate medium supplemented with FBS and antibiotics.

    • Harvest the cells and seed them into a 96-well plate at a predetermined density.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 2,4-Diamino-5-nitropyrimidine in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the test compound.

    • Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Workflow Diagram:

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat Cells with 2,4-Diamino-5-nitropyrimidine incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Analyze Data (Calculate % Viability, IC50) measure->analyze end End analyze->end

Caption: Workflow for a Cell Viability (MTT) Assay.

Conclusion

2,4-Diamino-5-nitropyrimidine (CAS 18620-73-0) is a promising chemical entity for the development of novel anticancer therapeutics. Its established mechanism of action as a dihydrofolate reductase inhibitor provides a strong rationale for its antiproliferative properties. This technical guide has consolidated the available chemical and biological information, including detailed experimental protocols and a visual representation of its target pathway. Further research to determine specific IC50 values against a broader panel of cancer cell lines and to evaluate its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

References

5-Nitropyrimidine-2,4-diamine: A Pivotal Precursor in Contemporary Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Nitropyrimidine-2,4-diamine, a key heterocyclic building block, has emerged as a cornerstone in the synthesis of a diverse array of biologically active molecules. Its unique electronic and structural features, characterized by the presence of both electron-donating amino groups and an electron-withdrawing nitro group on a pyrimidine scaffold, render it a versatile precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the generation of kinase inhibitors for targeted cancer therapy.

Chemical Properties and Spectroscopic Data

This compound (CAS No: 18620-73-0) is a solid at room temperature and is characterized by the molecular formula C₄H₅N₅O₂ and a molecular weight of 155.12 g/mol .[1] The presence of both amino and nitro functional groups makes it amenable to a variety of chemical transformations, including nucleophilic substitution and reduction reactions.[2]

PropertyValue
CAS Number 18620-73-0
Molecular Formula C₄H₅N₅O₂
Molecular Weight 155.12 g/mol
IUPAC Name This compound

Spectroscopic Data:

  • Mass Spectrometry (GC-MS): A molecular ion peak corresponding to its molecular weight can be observed.[1]

  • ¹H NMR (Representative for a 2,4-diaminopyrimidine core): The aromatic proton on the pyrimidine ring typically appears as a singlet around δ 8.05 ppm, while the protons of the two amino groups (NH₂) can be observed as singlets around δ 6.9 ppm.[3]

  • ¹³C NMR (Representative for a 2,4-diaminopyrimidine core): The carbon atoms of the pyrimidine ring and any substituents will show characteristic chemical shifts. For a related 2,4-diaminopyrimidine-5-carbonitrile, the pyrimidine carbons appear at δ 83.0 (C5), 161.3 (C6), 166.6 (C2), and 167.2 (C4) ppm.[3]

  • Infrared (IR) Spectroscopy (Representative for a related nitro-pyrimidine): The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the amino groups (around 3400-3200 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (around 1650-1550 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively).

Synthesis of this compound

Several synthetic routes to this compound and its analogs have been reported, primarily involving the nitration of a pre-existing 2,4-diaminopyrimidine scaffold.

Table 1: Synthesis of 2,4-Diamino-5-nitropyrimidine and Analogs - Reaction Conditions and Yields

Starting MaterialReagents and ConditionsProductYieldReference
6-Nitrotetrazolo[1,5-a]pyrimidin-7-amineTriphenylphosphine, Acetic acid, 130 °C, 1 hThis compound77%[4]
2,6-Diaminopyrimidin-4(1H)-one93% Fuming nitric acid, 98% Sulfuric acid, 30-35 °C, 2 h2,6-Diamino-5-nitropyrimidin-4-ol96.4%[2]
2,4-Diamino-6-hydroxypyrimidineSodium nitrite, Glacial acetic acid, Room temperature, 16 h2,4-Diamino-6-hydroxy-5-nitrosopyrimidine80%

Experimental Protocols

Protocol 1: Synthesis of 2,6-Diamino-5-nitropyrimidin-4-ol (A representative nitration reaction)[2]
  • Dissolution: Dissolve 126 g of 2,6-diaminopyrimidin-4(1H)-one in 730 g of filtrate from a previous batch with stirring, maintaining the temperature between 30 and 35°C.

  • Acidification: Slowly add 20 g of concentrated sulfuric acid (98%).

  • Nitration: While maintaining the temperature at 30-35°C, add 68.5 g (1.01 mol) of 93% fuming nitric acid dropwise.

  • Reaction: Continue stirring the mixture for 2 hours after the addition is complete.

  • Crystallization and Filtration: Cool the reaction mixture to -5 to 0°C to induce crystallization. Filter the resulting solid.

  • Washing and Drying: Wash the filter cake with 100 mL of dichloromethane followed by 200 mL of water. Dry the solid to obtain the product.

Protocol 2: Reduction of the Nitro Group (General Procedure)

The reduction of the 5-nitro group to a 5-amino group is a crucial step in the synthesis of many kinase inhibitors. This is typically achieved through catalytic hydrogenation.

  • Catalyst Suspension: To a solution of the 5-nitropyrimidine derivative in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (typically at a pressure of several bars) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filtration and Concentration: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the 2,4,5-triaminopyrimidine derivative.

Applications in the Synthesis of Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This compound serves as a versatile starting material for the synthesis of inhibitors targeting a range of kinases implicated in cancer and other diseases.

G cluster_synthesis Synthesis cluster_application Application Starting_Materials Starting Materials 5_NPD This compound Reduction Reduction of Nitro Group TAP 2,4,5-Triaminopyrimidine Derivative Coupling Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Final_Inhibitor Kinase Inhibitor Kinase_Inhibitor_App Kinase Inhibitor Target_Kinase Target Kinase (e.g., JNK, FAK, Aurora, PKCθ) Signaling_Pathway Inhibition of Signaling Pathway Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Therapeutic_Effect Therapeutic Effect (e.g., Anti-cancer)

Focal Adhesion Kinase (FAK) Inhibitors

FAK is a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and migration.[5][6] Derivatives of 2,4-diaminopyrimidine have been developed as potent FAK inhibitors.[5][6]

FAK_Pathway Integrins Integrins FAK FAK Integrins->FAK RTKs Growth Factor Receptors (RTKs) RTKs->FAK Src Src FAK->Src PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival RAS_MAPK->Cell_Survival Cell_Migration Cell Migration & Invasion RAS_MAPK->Cell_Migration FAK_Inhibitor 2,4-Diaminopyrimidine-based FAK Inhibitor FAK_Inhibitor->FAK

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Several 2,4-diaminopyrimidine derivatives have been developed as potent Aurora kinase inhibitors.

Aurora_Pathway G2_Phase G2 Phase Aurora_A Aurora A Kinase G2_Phase->Aurora_A Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Mitosis Mitosis Centrosome_Maturation->Mitosis Cell_Cycle_Progression Cell Cycle Progression Mitosis->Cell_Cycle_Progression Aurora_Inhibitor 2,4-Diaminopyrimidine-based Aurora Inhibitor Aurora_Inhibitor->Aurora_A

c-Jun N-terminal Kinase (JNK) Inhibitors

JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis. 2,4-Diaminopyrimidines have been identified as potent JNK inhibitors.[7]

JNK_Pathway Stress_Signals Stress Signals (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1) Stress_Signals->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Apoptosis_Inflammation Apoptosis & Inflammation c_Jun->Apoptosis_Inflammation JNK_Inhibitor 2,4-Diaminopyrimidine-based JNK Inhibitor JNK_Inhibitor->JNK

Protein Kinase C Theta (PKCθ) Inhibitors

PKCθ is a serine/threonine kinase that plays a critical role in T-cell activation and is a target for autoimmune diseases and transplant rejection. Novel 2,4-diaminopyrimidine derivatives have been developed as selective PKCθ inhibitors.

PKC_Pathway TCR_CD28 TCR/CD28 Signaling PKC_theta PKCθ TCR_CD28->PKC_theta NF_kB_AP1 NF-κB & AP-1 Activation PKC_theta->NF_kB_AP1 IL2_Production IL-2 Production NF_kB_AP1->IL2_Production T_Cell_Activation T-Cell Activation & Proliferation IL2_Production->T_Cell_Activation PKC_Inhibitor 2,4-Diaminopyrimidine-based PKCθ Inhibitor PKC_Inhibitor->PKC_theta

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis, particularly for the development of targeted therapeutics. Its straightforward synthesis and the reactivity of its functional groups allow for the construction of complex molecular architectures. The 2,4-diaminopyrimidine core, readily accessible from this precursor, has proven to be a highly effective scaffold for the design of potent and selective kinase inhibitors. The continued exploration of the chemistry of this compound and its derivatives holds significant promise for the discovery of new and improved treatments for cancer and other debilitating diseases. This guide serves as a foundational resource for researchers aiming to leverage the synthetic potential of this important building block.

References

Tautomerism in 5-Nitropyrimidine-2,4-diamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential tautomeric forms of 5-nitropyrimidine-2,4-diamine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental and computational studies on this specific compound, this guide synthesizes established methodologies from research on analogous heterocyclic systems. It outlines the theoretical basis for its tautomerism and provides detailed, actionable protocols for its experimental and computational characterization.

Introduction to Tautomerism in Heterocyclic Amines

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical consideration in drug design and development. Different tautomers of a molecule can exhibit distinct physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capabilities, which in turn affect their pharmacokinetic and pharmacodynamic profiles. In nitrogen-containing heterocycles such as pyrimidines, amino-imino tautomerism is a common phenomenon. The presence of an electron-withdrawing nitro group at the 5-position and two amino groups at the 2- and 4-positions of the pyrimidine ring in this compound suggests the potential for a complex tautomeric landscape.

The primary tautomeric equilibrium involves the migration of a proton from an exocyclic amino group to a ring nitrogen atom, resulting in an imino form. For this compound, several potential tautomers can be postulated, with the diamino form generally expected to be the most stable in aqueous solution.

Potential Tautomeric Forms of this compound

The principal tautomeric forms of this compound arise from the migration of a proton from the exocyclic amino groups to the ring nitrogen atoms. The canonical diamino form is expected to be in equilibrium with at least two imino tautomers.

Caption: Potential tautomeric equilibrium of this compound.

Note: Due to the limitations of the current environment, images for the imino tautomers are placeholders. The structures would show a double bond to one of the exocyclic nitrogens and a proton on the adjacent ring nitrogen.

Quantitative Data from Analogous Systems

TautomerGas Phase ΔG (kcal/mol)Aqueous Phase ΔG (kcal/mol)Estimated Population (Aqueous, 298K)
Diamino0.000.00>99%
2-Imino+5.2+7.8<1%
4-Imino+6.1+8.5<1%

This data is illustrative and based on computational studies of related heterocyclic systems. Experimental verification is required.

Experimental Protocols for Tautomer Characterization

A multi-pronged approach employing crystallographic and spectroscopic techniques is essential for the unambiguous characterization of the tautomeric forms of this compound in both the solid state and in solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state by precisely locating the positions of hydrogen atoms.

Methodology:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation from various solvents (e.g., ethanol, methanol, water, DMF) or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion, using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine using full-matrix least-squares on F². Locate hydrogen atoms from the difference Fourier map and refine their positions and isotropic displacement parameters.

  • Analysis: Analyze the refined structure to determine bond lengths (especially C-N bonds) and the location of protons to identify the dominant tautomer in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. 1H, 13C, and particularly 15N NMR can provide insights into the protonation state and the relative populations of different tautomers.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., DMSO-d6, CD3OD, D2O) to assess the effect of solvent polarity on the tautomeric equilibrium.

  • 1H NMR: Acquire 1H NMR spectra to observe the chemical shifts of the amino and pyrimidine ring protons. The chemical shifts of the NH2 protons can be indicative of the dominant tautomer.

  • 13C NMR: Obtain 13C NMR spectra. The chemical shifts of the carbon atoms in the pyrimidine ring, particularly C2 and C4, will be sensitive to the amino/imino tautomerism.

  • 15N NMR: If isotopically labeled material is available, 15N NMR is highly informative. The chemical shifts of the ring and exocyclic nitrogen atoms are very sensitive to their protonation state and hybridization.

  • Variable Temperature (VT) NMR: Conduct VT-NMR experiments to investigate the thermodynamics of the tautomeric equilibrium. Changes in the chemical shifts and signal intensities with temperature can be used to calculate the equilibrium constant (Keq) and thermodynamic parameters (ΔH°, ΔS°).

UV-Vis Spectroscopy

The electronic absorption spectrum of this compound will be influenced by its tautomeric form. While not as definitive as NMR or X-ray crystallography, UV-Vis spectroscopy can provide supporting evidence.

Methodology:

  • Spectral Acquisition: Record the UV-Vis absorption spectra of the compound in solvents of varying polarity.

  • Analysis: Compare the observed spectra with those predicted for the different tautomers by computational methods (see section 5). Shifts in the absorption maxima (λmax) can be correlated with changes in the tautomeric equilibrium.

Computational Chemistry Protocols

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

Methodology:

  • Structure Optimization: Perform geometry optimizations for all plausible tautomers in the gas phase using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (Gibbs free energies).

  • Solvation Effects: To model the tautomeric equilibrium in solution, incorporate solvent effects using a continuum solvation model such as the Polarizable Continuum Model (PCM) or the SMD solvation model. Perform geometry optimizations and frequency calculations in the presence of the solvent model.

  • Property Calculations: For the optimized geometries, calculate NMR chemical shifts (using the GIAO method) and predict UV-Vis spectra (using Time-Dependent DFT, TD-DFT) to compare with experimental results.

Workflow and Decision Making

The following diagram illustrates a logical workflow for the comprehensive study of tautomerism in this compound.

Workflow cluster_synthesis Sample Preparation cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_analysis Data Analysis and Conclusion synthesis Synthesize and Purify This compound crystal Crystal Growth synthesis->crystal nmr NMR Spectroscopy (1H, 13C, 15N, VT) synthesis->nmr uvvis UV-Vis Spectroscopy synthesis->uvvis dft DFT Calculations (Gas Phase & Solvated) synthesis->dft xray Single Crystal X-ray Diffraction crystal->xray analysis Correlate Experimental and Computational Data xray->analysis Solid-State Tautomer nmr->analysis Solution-Phase Equilibrium uvvis->analysis Supporting Evidence nmr_pred Predict NMR Shifts dft->nmr_pred uv_pred Predict UV-Vis Spectra dft->uv_pred nmr_pred->analysis uv_pred->analysis conclusion Identify Dominant Tautomers and Quantify Equilibrium analysis->conclusion

Methodological & Application

Application Notes and Protocols for 5-Nitropyrimidine Derivatives as GPR119 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and obesity. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] The 5-nitropyrimidine scaffold has been identified as a key pharmacophore in the development of potent GPR119 agonists. This document provides detailed application notes and experimental protocols for the evaluation of 5-nitropyrimidine derivatives, using a representative compound from a published series, as GPR119 agonists.

Representative Compound: A Potent 5-Nitropyrimidine GPR119 Agonist

Data Presentation

The following tables summarize the in vitro potency and efficacy of the representative 5-nitropyrimidine GPR119 agonist.

Table 1: In Vitro Agonist Activity at Human GPR119

CompoundEC50 (nM)Maximum Agonist Activity (% of Control)
Representative 5-Nitropyrimidine Agonist0.6Full Agonist
Oleoylethanolamide (OEA) (Endogenous Agonist)>10,000Full Agonist

Data is illustrative and based on potent compounds from published series of 5-nitropyrimidine analogs.[3]

Table 2: In Vivo Efficacy in a Mouse Oral Glucose Tolerance Test (oGTT)

Treatment GroupDose (mg/kg, p.o.)Glucose AUC (0-120 min) % Reduction vs. Vehicle
Vehicle-0%
Representative 5-Nitropyrimidine Agonist10Significant reduction
Sitagliptin (DPP-4 Inhibitor)10Significant reduction

This data is representative of the expected in vivo activity for a potent GPR119 agonist from the 5-nitropyrimidine class.

Signaling Pathway and Experimental Workflow

GPR119 Signaling Pathway

Activation of GPR119 by an agonist, such as a 5-nitropyrimidine derivative, initiates a downstream signaling cascade. The receptor is coupled to the Gαs subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Increased intracellular cAMP levels have two primary effects relevant to glucose homeostasis: direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and promotion of GLP-1 release from intestinal L-cells.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 5-Nitropyrimidine Agonist GPR119 GPR119 Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion PKA->Insulin GLP1 GLP-1 Release PKA->GLP1 Epac2->Insulin Epac2->GLP1

Caption: GPR119 Signaling Pathway.

Experimental Workflow for GPR119 Agonist Evaluation

The evaluation of a novel 5-nitropyrimidine GPR119 agonist typically follows a standardized workflow, progressing from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cAMP cAMP Accumulation Assay (Potency & Efficacy) GSIS Glucose-Stimulated Insulin Secretion (GSIS) Assay cAMP->GSIS Functional Confirmation oGTT Oral Glucose Tolerance Test (oGTT) GSIS->oGTT Progression to In Vivo PK Pharmacokinetic Studies oGTT->PK Correlate Efficacy with Exposure

Caption: Experimental Workflow.

Experimental Protocols

In Vitro cAMP Accumulation Assay (HTRF)

This protocol is designed to determine the potency (EC50) and efficacy of a 5-nitropyrimidine GPR119 agonist by measuring the accumulation of intracellular cAMP in a cell line stably expressing human GPR119.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Representative 5-nitropyrimidine GPR119 agonist

  • cAMP HTRF assay kit (e.g., from Cisbio)

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture: Culture the GPR119-expressing HEK293 cells according to standard cell culture protocols.

  • Cell Plating: Seed the cells into 384-well white microplates at a density of 2,000-5,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the representative 5-nitropyrimidine agonist in assay buffer. Also, prepare a solution of a reference agonist (e.g., OEA) and a vehicle control.

  • Assay: a. Remove the culture medium from the wells and add assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX). b. Add the serially diluted test compound, reference agonist, or vehicle to the wells. c. Incubate the plate at room temperature for 30 minutes. d. Lyse the cells and detect cAMP levels by adding the HTRF lysis buffer and reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions. e. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the fluorescence at 665 nm to that at 620 nm. Plot the ratio against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximum response.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol assesses the ability of the 5-nitropyrimidine GPR119 agonist to potentiate glucose-stimulated insulin secretion from a pancreatic β-cell line (e.g., MIN6) or isolated pancreatic islets.

Materials:

  • MIN6 cells or isolated rodent/human pancreatic islets

  • Culture medium for MIN6 cells or islets

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

  • Glucose solutions (low concentration, e.g., 2.8 mM; high concentration, e.g., 16.7 mM)

  • Representative 5-nitropyrimidine GPR119 agonist

  • Insulin ELISA kit

  • 24-well plates

Procedure:

  • Cell/Islet Culture: Culture MIN6 cells or islets in 24-well plates until they are ready for the assay.

  • Pre-incubation: a. Gently wash the cells/islets twice with KRBB containing low glucose (2.8 mM). b. Pre-incubate the cells/islets in KRBB with low glucose for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Incubation with Test Compound: a. Remove the pre-incubation buffer. b. Add KRBB containing low glucose (2.8 mM) with or without the test compound and incubate for 1 hour at 37°C. Collect the supernatant for insulin measurement (basal secretion). c. Add KRBB containing high glucose (16.7 mM) with or without the test compound and incubate for 1 hour at 37°C. Collect the supernatant for insulin measurement (stimulated secretion).

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Compare the amount of insulin secreted in the presence of the test compound at high glucose to the amount secreted at high glucose alone to determine the potentiation of GSIS.

In Vivo Oral Glucose Tolerance Test (oGTT)

This protocol evaluates the in vivo efficacy of the 5-nitropyrimidine GPR119 agonist in improving glucose tolerance in a rodent model.

Materials:

  • Male C57BL/6J mice (or other appropriate rodent model)

  • Representative 5-nitropyrimidine GPR119 agonist formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Procedure:

  • Acclimatization and Fasting: Acclimatize the mice to handling for several days before the experiment. Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose: Measure the baseline blood glucose level (t= -30 min) from a tail snip.

  • Compound Administration: Administer the representative 5-nitropyrimidine agonist or vehicle via oral gavage.

  • Glucose Challenge: At t=0 min, administer the glucose solution via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels from tail blood at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and compare the AUC of the compound-treated group to the vehicle-treated group to determine the improvement in glucose tolerance.

Conclusion

The 5-nitropyrimidine scaffold represents a promising starting point for the development of novel GPR119 agonists. The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of these compounds, from initial in vitro characterization of potency and mechanism of action to in vivo assessment of efficacy in a relevant disease model. Rigorous and standardized experimental procedures are crucial for obtaining reliable and reproducible data to guide drug discovery and development efforts targeting GPR119.

References

Experimental Protocol for the Dissolution of 5-Nitropyrimidine-2,4-diamine in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a detailed experimental protocol for the dissolution of 5-Nitropyrimidine-2,4-diamine in dimethyl sulfoxide (DMSO). This protocol is intended for researchers, scientists, and drug development professionals who are utilizing this compound for in vitro or in vivo studies. This compound is a heterocyclic amine with potential as an antiproliferative agent, and understanding its solubility and handling characteristics in a common solvent like DMSO is crucial for accurate and reproducible experimental results.[1] The molecular formula for this compound is C₄H₅N₅O₂ and its molecular weight is approximately 155.12 g/mol .[2]

The following protocol outlines a standardized procedure for preparing stock solutions of this compound in DMSO, ensuring complete dissolution and stability. Adherence to this protocol will aid in generating reliable data for downstream applications in drug discovery and development.

Quantitative Data Summary

As no specific solubility data for this compound in DMSO is readily available in public literature, a hypothetical experimental determination was performed to generate the following data. This table is for illustrative purposes to guide researchers in their own solubility assessments.

ParameterValueUnitMethod of Determination
Compound This compound--
Solvent Dimethyl Sulfoxide (DMSO)--
Temperature 25°CControlled Room Temperature
Maximum Solubility 50mg/mLVisual Inspection & Spectrophotometry
Molar Concentration at Max. Solubility 322.3mMCalculation
Appearance of Saturated Solution Clear, light yellow solution-Visual Inspection
Stability at Room Temperature (24h) No precipitation observed-Visual Inspection
Stability at 4°C (7 days) No precipitation observed-Visual Inspection

Experimental Protocol

This protocol describes a method to determine the solubility of this compound in DMSO and to prepare a stock solution.

1. Materials and Equipment:

  • This compound (solid powder, purity ≥95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Spectrophotometer (optional, for quantitative solubility)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

2. Procedure:

2.1. Preparation of Reagents and Compound:

  • Equilibrate the this compound container and the anhydrous DMSO to room temperature before opening to prevent moisture condensation.

  • Accurately weigh the desired amount of this compound powder using an analytical balance. For a 50 mg/mL stock solution, weigh 50 mg of the compound.

2.2. Dissolution Protocol:

  • Transfer the weighed this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 50 mg/mL solution, add 1 mL of DMSO.

  • Tightly cap the tube and vortex the mixture vigorously for 1-2 minutes.

  • Place the tube on a magnetic stirrer and stir for 30 minutes at room temperature.

  • Visually inspect the solution for any undissolved particles.

  • If undissolved particles remain, gently warm the solution in a water bath or on a heating block to 37°C for 15-30 minutes with intermittent vortexing. Caution: Avoid excessive heating, which could degrade the compound.

  • After warming, allow the solution to cool to room temperature and continue stirring for another 30 minutes.

  • Once the compound is fully dissolved, centrifuge the solution at a low speed (e.g., 1000 x g) for 1 minute to pellet any minor, insoluble impurities.

  • Carefully transfer the clear supernatant to a new, sterile, and labeled storage tube.

2.3. Verification of Dissolution (Optional):

  • To confirm the concentration of the dissolved compound, a spectrophotometric method can be employed. This requires determining the molar extinction coefficient of this compound in DMSO at its maximum absorbance wavelength (λmax).

  • Prepare a series of dilutions of the stock solution in DMSO and measure their absorbance.

  • Use the Beer-Lambert law (A = εbc) to calculate the concentration.

3. Storage of Stock Solution:

  • For short-term storage (up to one week), the DMSO stock solution can be stored at 4°C.

  • For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visualizations

Below are diagrams illustrating the experimental workflow and a potential signaling pathway involving a compound with similar characteristics.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex stir Magnetic Stirring (30 min) vortex->stir inspect Visual Inspection stir->inspect warm Gentle Warming (37°C, 15-30 min) inspect->warm Particles Remain centrifuge Centrifuge (1000 x g, 1 min) inspect->centrifuge Fully Dissolved cool_stir Cool and Stir (30 min) warm->cool_stir cool_stir->inspect transfer Transfer Supernatant centrifuge->transfer store Store at 4°C or -20°C transfer->store

Caption: Experimental workflow for dissolving this compound in DMSO.

G compound This compound (or analog) dhfr Dihydrofolate Reductase (DHFR) compound->dhfr Inhibition thf Tetrahydrofolate (THF) dhfr->thf Reduction dhf Dihydrofolate (DHF) dhf->dhfr dna DNA Synthesis thf->dna cell_prolif Cell Proliferation dna->cell_prolif

Caption: Potential signaling pathway inhibition by a this compound analog.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 5-Nitropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitropyrimidine-2,4-diamine and its derivatives have emerged as a promising scaffold in drug discovery, demonstrating significant potential as antiproliferative agents. High-throughput screening (HTS) plays a pivotal role in identifying and characterizing novel bioactive compounds. These application notes provide detailed protocols and workflows for HTS assays involving this compound, with a focus on its activity as a potential inhibitor of Dihydrofolate Reductase (DHFR).

Target and Signaling Pathway

The primary molecular target for the antiproliferative activity of many 2,4-diaminopyrimidine derivatives is Dihydrofolate Reductase (DHFR).[1][2][3][4] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA synthesis and cellular replication.[2][5]

Inhibition of DHFR by compounds such as this compound disrupts the folate cycle, leading to a depletion of intracellular THF. This, in turn, inhibits the synthesis of DNA precursors, resulting in the arrest of the cell cycle, primarily at the G1/S boundary, and can ultimately lead to apoptosis.[5][6]

DHFR_Inhibition_Pathway Compound This compound DHFR DHFR (Dihydrofolate Reductase) Compound->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Reduction DHF Dihydrofolate (DHF) DHF->DHFR Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Cell_Cycle_Arrest G1/S Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

DHFR Inhibition Signaling Pathway

High-Throughput Screening Workflow

A typical HTS workflow for screening compounds like this compound against a specific target, such as DHFR, or for a phenotypic outcome, like cell death, involves several key stages. The following diagram illustrates a standard workflow for an anticancer drug screen.

HTS_Workflow cluster_0 Primary Screen cluster_1 Dose-Response & Confirmation cluster_2 Secondary & Orthogonal Assays cluster_3 Hit-to-Lead Primary_Assay Single-Dose Primary HTS (e.g., 10 µM) Hit_Identification Hit Identification (Activity > Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (e.g., 8-point curve) Hit_Identification->Dose_Response IC50_Determination IC50/EC50 Determination Dose_Response->IC50_Determination Secondary_Assay Secondary Assays (e.g., Orthogonal target, Cytotoxicity) IC50_Determination->Secondary_Assay Selectivity_Profiling Selectivity & Specificity Profiling Secondary_Assay->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

HTS Workflow for Anticancer Drug Screening

Data Presentation

The following tables summarize hypothetical quantitative data for this compound and its derivatives from various HTS assays.

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives

Compound IDCell LineAssay TypeIC50 (µM)
This compound MCF-7 (Breast) MTT Assay 15.2
A549 (Lung) MTT Assay 22.5
HCT116 (Colon) MTT Assay 18.9
HepG2 (Liver) MTT Assay 12.8
Derivative 7w[7]HepG2 (Liver)MTT Assay10.37[7]
Derivative 7i[8]HCT116 (Colon)MTT Assay4.93[8]
HT-29 (Colon)MTT Assay5.57[8]
MCF-7 (Breast)MTT Assay8.84[8]
HeLa (Cervical)MTT Assay14.16[8]

Table 2: In Vitro DHFR Inhibition Assay Data

Compound IDTargetAssay TypeIC50 (nM)Z'-factor
This compound Human DHFR Enzymatic (Absorbance) 450 0.85
Methotrexate (Control)[9]M. tuberculosis DHFREnzymatic (Fluorescence)237[9]>0.7
Compound 35[3]Human DHFREnzymatic<500-

Experimental Protocols

Protocol 1: Cell Viability HTS Assay (MTT-Based)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates gently for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Biochemical DHFR Inhibition HTS Assay (Absorbance-Based)

Objective: To determine the inhibitory activity of this compound on purified human DHFR enzyme.

Materials:

  • Recombinant human DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Methotrexate (positive control inhibitor)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 96-well UV-transparent flat-bottom plates

  • Microplate reader with kinetic reading capabilities at 340 nm

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of DHFR enzyme in assay buffer.

    • Prepare a working solution of DHF in assay buffer.

    • Prepare a working solution of NADPH in assay buffer.

    • Prepare serial dilutions of this compound and methotrexate in assay buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • x µL of assay buffer

      • 10 µL of compound dilution (or control)

      • 20 µL of DHFR enzyme solution

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding a mixture of 20 µL DHF and 20 µL NADPH.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10-20 minutes at room temperature.[10][11] The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

    • Calculate the Z'-factor to assess the quality of the assay for HTS. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9]

Logical Relationships in Hit Triage

Following the primary screen, a logical workflow is necessary to triage hits and select promising candidates for further development.

Hit_Triage_Logic Start Primary HTS Hits Confirm_Activity Confirm Activity in Dose-Response? Start->Confirm_Activity Check_Selectivity Selective for Target vs. Orthogonal Targets? Confirm_Activity->Check_Selectivity Yes Discard_Inactive Discard (Inactive) Confirm_Activity->Discard_Inactive No Assess_Cytotoxicity Acceptable Therapeutic Window (Cytotoxicity)? Check_Selectivity->Assess_Cytotoxicity Yes Discard_Nonselective Discard (Non-selective) Check_Selectivity->Discard_Nonselective No SAR_Feasible Amenable to SAR Studies? Assess_Cytotoxicity->SAR_Feasible Yes Discard_Toxic Discard (Too Toxic) Assess_Cytotoxicity->Discard_Toxic No Promising_Hit Promising Hit for Lead Optimization SAR_Feasible->Promising_Hit Yes Discard_Difficult_SAR Discard (Difficult SAR) SAR_Feasible->Discard_Difficult_SAR No

Hit Triage Decision Workflow

References

Applications of 5-Nitropyrimidine-2,4-diamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitropyrimidine-2,4-diamine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its potential as a precursor for the synthesis of a wide range of biologically active compounds. The presence of the nitro group, a strong electron-withdrawing group, activates the pyrimidine ring, making it susceptible to nucleophilic substitution, while the diamino functionalities provide key hydrogen bonding interactions with biological targets. This allows for diverse chemical modifications, leading to the development of potent and selective inhibitors for various enzymes and receptors implicated in disease.

This document provides a detailed overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of anticancer and anti-inflammatory agents. It includes quantitative data on the biological activity of its derivatives, detailed experimental protocols for their synthesis and evaluation, and visualizations of the relevant biological pathways.

Key Therapeutic Areas

The this compound scaffold has been primarily explored in the following therapeutic areas:

  • Anticancer Activity: Derivatives have shown potent inhibitory activity against key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR).

  • Anti-inflammatory Activity: The scaffold has been utilized to develop inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in the inflammatory response.

I. Anticancer Applications: Dihydrofolate Reductase (DHFR) Inhibition

Application Note

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Rapidly proliferating cancer cells have a high demand for these nucleic acid precursors, making DHFR an attractive target for cancer chemotherapy.

Derivatives of this compound have been investigated as potent inhibitors of DHFR. The 2,4-diaminopyrimidine core mimics the binding of the natural substrate, dihydrofolate, to the active site of the enzyme. The nitro group at the 5-position can be a key pharmacophoric feature or a synthetic handle for further modifications to enhance potency and selectivity.

Quantitative Data: Anticancer Activity of 2,4-Diaminopyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of representative 2,4-diaminopyrimidine derivatives against various human cancer cell lines.

Compound IDR Group ModificationCancer Cell LineIC50 (µM)Reference
Compound A 3,4,5-trimethoxyphenylA549 (Lung)3.59[1]
HCT-116 (Colon)2.78[1]
PC-3 (Prostate)4.27[1]
MCF-7 (Breast)4.01[1]
Compound B 4-chlorophenylA549 (Lung)2.14[1]
HCT-116 (Colon)1.98[1]
PC-3 (Prostate)5.52[1]
MCF-7 (Breast)3.69[1]
Compound 7w Alkyl acetate moietyHepG2 (Liver)10.37[2]
MDA-MB-231 (Breast)>50[2]
A549 (Lung)>50[2]
MCF-7 (Breast)>50[2]

Signaling Pathway: Role of DHFR in Nucleotide Synthesis

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Serine -> Glycine Serine Serine Glycine Glycine TS Thymidylate Synthase (TS) MethyleneTHF->TS dUMP dUMP dUMP->TS dTMP dTMP DNA DNA Synthesis & Cell Proliferation dTMP->DNA DHFR->THF TS->DHF TS->dTMP Inhibitor This compound Derivatives Inhibitor->DHFR Inhibition

DHFR's role in nucleotide synthesis.
Experimental Protocols

1. General Synthesis of 2,4-Diamino-5-nitropyrimidine Derivatives

This protocol describes a general method for the synthesis of various 2,4-diamino-5-nitropyrimidine derivatives starting from the commercially available 2,4-dichloro-5-nitropyrimidine.

  • Materials:

    • 2,4-Dichloro-5-nitropyrimidine

    • Primary or secondary amine of choice

    • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

    • Ammonia (7N solution in methanol)

    • Silica gel for column chromatography

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Step 1: Monosubstitution at C4-position. To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.1 eq) and a base such as triethylamine (1.2 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the 4-substituted-2-chloro-5-nitropyrimidine intermediate.

    • Step 2: Amination at C2-position. Dissolve the intermediate from Step 1 in a 7N solution of ammonia in methanol.

    • Heat the reaction mixture in a sealed tube at 80-100 °C for 12-24 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the final product by recrystallization or silica gel column chromatography.

    • Characterize the final compound by NMR, Mass Spectrometry, and IR spectroscopy.

2. In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Materials:

    • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well microtiter plates

    • Synthesized compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the plates for another 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Anti-inflammatory Applications: Inducible Nitric Oxide Synthase (iNOS) Inhibition

Application Note

Inducible nitric oxide synthase (iNOS) is an enzyme that is typically not present in resting cells but is rapidly induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines. Once expressed, iNOS produces large amounts of nitric oxide (NO), a key mediator in the inflammatory process. While NO has important physiological roles, its overproduction by iNOS is associated with the pathophysiology of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. Therefore, selective inhibition of iNOS is a promising therapeutic strategy for the treatment of inflammatory disorders.

The this compound scaffold has been utilized to develop potent and selective inhibitors of iNOS. The pyrimidine core and its substituents can be tailored to fit into the active site of the iNOS enzyme, thereby blocking its activity and reducing the production of pro-inflammatory NO.

Quantitative Data: iNOS Inhibitory Activity

The following table presents the in vitro iNOS inhibitory activity of a representative 5-nitropyrimidine-2,4-dione derivative.

Compound IDAssayIC50 (µM)Reference
Compound 36 NO Production in RAW 264.7 cells8.6[3]
iNOS Enzyme Activity6.2[3]

Signaling Pathway: iNOS in Inflammation

iNOS_Pathway cluster_0 Nucleus LPS LPS / Cytokines TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylation of IκB NFkB NF-κB NFkB_complex->NFkB Degradation of IκB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_gene iNOS Gene NFkB->iNOS_gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L_Arginine L-Arginine L_Arginine->iNOS_protein Inflammation Inflammation NO->Inflammation Inhibitor This compound Derivatives Inhibitor->iNOS_protein Inhibition

iNOS signaling pathway in inflammation.
Experimental Protocols

1. iNOS Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the method to evaluate the inhibitory effect of synthesized compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Complete cell culture medium (DMEM with 10% FBS)

    • 24-well plates

    • Lipopolysaccharide (LPS) from E. coli

    • Synthesized compounds dissolved in DMSO

    • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

    • After incubation, collect the cell culture supernatant.

    • To 100 µL of the supernatant in a 96-well plate, add 50 µL of Griess Reagent Solution A, followed by 50 µL of Solution B.

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

    • Calculate the percentage of NO production inhibition and determine the IC50 value.

    • A parallel MTT assay should be performed to assess the cytotoxicity of the compounds on RAW 264.7 cells to ensure that the observed inhibition of NO production is not due to cell death.

2. In Vitro DHFR Enzyme Inhibition Assay

This protocol provides a general method for assessing the direct inhibitory activity of compounds against the DHFR enzyme.

  • Materials:

    • Recombinant human DHFR enzyme

    • Dihydrofolic acid (DHF)

    • NADPH

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Synthesized compounds dissolved in DMSO

    • UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADPH (e.g., 100 µM), and the DHFR enzyme (a concentration that gives a linear reaction rate).

    • Add various concentrations of the test compounds or a vehicle control (DMSO) to the reaction mixture and pre-incubate for 5-10 minutes at room temperature.

    • Initiate the reaction by adding DHF (e.g., 50 µM).

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of enzyme inhibition for each compound concentration and calculate the IC50 value.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The synthetic accessibility and the possibility for diverse structural modifications make it an attractive core for medicinal chemists. The provided protocols and data offer a foundation for researchers to design, synthesize, and evaluate new derivatives with improved potency, selectivity, and pharmacokinetic properties. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

Cell culture protocols for testing 5-Nitropyrimidine-2,4-diamine cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitropyrimidine-2,4-diamine is a small molecule belonging to the pyrimidine class of compounds. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including potential as anticancer agents.[1][2][3] Evaluating the cytotoxic potential of new chemical entities is a critical step in the drug development pipeline.[4][5] It helps to identify compounds that can induce cell death, a desirable trait for anticancer drugs, and to determine the therapeutic window by assessing toxicity towards non-cancerous cells.

This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common and robust cell-based assays: the MTT assay for measuring cell metabolic activity as an indicator of viability, and the Lactate Dehydrogenase (LDH) assay for quantifying cell membrane damage.

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of this compound involves several key stages, from initial cell culture preparation to final data analysis and interpretation.

G cluster_setup Phase 1: Preparation cluster_experiment Phase 2: Experiment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis A Select and Culture Appropriate Cell Line (e.g., A549, HepG2) B Prepare Stock Solution of this compound (e.g., in DMSO) C Seed Cells into 96-well Plates B->C D Treat Cells with Serial Dilutions of the Compound C->D E Incubate for a Defined Period (e.g., 24, 48, 72 hours) D->E F Perform Cytotoxicity Assay E->F G MTT Assay: Measure Metabolic Activity F->G H LDH Assay: Measure Membrane Integrity F->H I Measure Absorbance (Spectrophotometer) G->I H->I J Calculate % Viability or % Cytotoxicity I->J K Determine IC50 Value J->K G compound This compound (Cellular Stress) mito Mitochondria compound->mito induces release cytoC Cytochrome c (released) mito->cytoC apoptosome Apoptosome (Cyto c + Apaf-1) cytoC->apoptosome form complex apaf1 Apaf-1 apaf1->apoptosome form complex cas9 Active Caspase-9 apoptosome->cas9 activates procas9 Pro-caspase-9 procas9->cas9 cas3 Active Caspase-3 (Executioner) cas9->cas3 activates procas3 Pro-caspase-3 procas3->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis executes

References

Application Notes and Protocols for the Quantification of 5-Nitropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of 5-Nitropyrimidine-2,4-diamine in various samples, including active pharmaceutical ingredients (APIs) and drug products. The protocols are designed to be a starting point for method development and validation, ensuring accurate and reliable results for quality control, stability testing, and research purposes.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical development due to its potential biological activities. Accurate quantification of this compound is crucial for ensuring the quality, safety, and efficacy of drug substances and products. This document outlines two primary analytical techniques for its quantification: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and impurity profiling. Additionally, a protocol for a forced degradation study is provided to establish a stability-indicating analytical method.

Analytical Methodologies

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

The HPLC-UV method provides a robust and reliable approach for the routine quantification of this compound. The methodology is based on reversed-phase chromatography, which separates the analyte from potential impurities based on its polarity.

Chromatographic Conditions (Starting Point)

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min: 5% B5-15 min: 5-95% B15-20 min: 95% B20-21 min: 95-5% B21-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (To be optimized by UV scan)
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)

Method Validation Summary

The following table summarizes the typical validation parameters and acceptance criteria for the HPLC-UV method, in accordance with ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaExample Result
Specificity No interference at the retention time of the analyte.No interfering peaks from blank, placebo, and degradation products.
Linearity (R²) ≥ 0.9990.9995
Range 50% - 150% of the target concentration1 µg/mL to 15 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate (Inter-day): ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.3 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in method parametersRobust to changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially at trace levels or in complex matrices, an LC-MS/MS method is recommended. This technique offers superior specificity by monitoring specific precursor-to-product ion transitions.

LC-MS/MS Conditions (Starting Point)

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 2% B1-5 min: 2-98% B5-6 min: 98% B6-6.1 min: 98-2% B6.1-8 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of a standard solution. Expected [M+H]⁺: m/z 156.1
Collision Energy To be optimized for each transition

Method Validation Summary

Validation ParameterAcceptance CriteriaExample Result
Specificity/Selectivity No interfering peaks in blank matrix at the retention time of the analyte.No significant interference observed.
Linearity (R²) ≥ 0.9950.998
Range To be determined based on application0.1 ng/mL to 100 ng/mL
Accuracy (% Recovery) 85.0% - 115.0% at LLOQ80.0% - 120.0% at other concentrationsWithin acceptable limits.
Precision (% RSD) ≤ 20% at LLOQ≤ 15% at other concentrationsWithin acceptable limits.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.03 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.1 ng/mL
Matrix Effect To be assessedWithin acceptable limits.
Stability To be determined under various conditionsStable for 24 hours at autosampler temperature.

Experimental Protocols

Protocol for HPLC-UV Analysis

1. Preparation of Standard Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 2.5, 5, 10, 15 µg/mL).

2. Preparation of Sample Solutions:

  • API: Accurately weigh about 10 mg of the API sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute to a concentration within the linear range.
  • Drug Product: Accurately weigh and finely powder a representative number of dosage units. Transfer a portion of the powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 15 minutes. Dilute to volume with the diluent and mix well. Centrifuge or filter a portion of the solution through a 0.45 µm filter. Further dilute the filtrate to a concentration within the linear range.

3. Chromatographic Analysis:

  • Set up the HPLC system with the specified chromatographic conditions.
  • Inject the blank (diluent), standard solutions, and sample solutions.
  • Record the chromatograms and integrate the peak areas.

4. Calculation:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Protocol for LC-MS/MS Analysis

1. Preparation of Standard and Sample Solutions:

  • Follow a similar procedure as for the HPLC-UV method, but prepare solutions at much lower concentrations (e.g., in the ng/mL range).

2. LC-MS/MS Analysis:

  • Set up the LC-MS/MS system with the specified conditions.
  • Optimize the mass spectrometer parameters (e.g., MRM transitions, collision energies) by infusing a standard solution of this compound.
  • Inject the blank, standard, and sample solutions.

3. Data Analysis:

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard (if used) versus concentration.

Protocol for Forced Degradation Study

This study is essential for developing a stability-indicating method. A target degradation of 5-20% is generally considered appropriate.[1][2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in diluent).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60 °C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 60 °C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Keep the solid drug substance and a solution of the drug substance at 105 °C for 48 hours.
  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV light (254 nm) and visible light for an appropriate duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Sample Analysis:

  • After exposure to the stress conditions, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration and analyze by the developed HPLC-UV or LC-MS/MS method.
  • Analyze an unstressed sample as a control.

4. Data Evaluation:

  • Assess the peak purity of the analyte in the stressed samples to ensure no co-eluting degradation products.
  • Calculate the percentage of degradation.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_validation Method Validation cluster_forced_degradation Forced Degradation Study Start Weigh Sample/Standard Dissolve Dissolve in Diluent Start->Dissolve Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (if necessary) Dilute->Filter HPLC HPLC-UV Analysis Filter->HPLC LCMS LC-MS/MS Analysis Filter->LCMS Specificity Specificity HPLC->Specificity LCMS->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Degradation_Analysis Analyze Stressed Samples Stress->Degradation_Analysis Stability_Indicating Establish Stability-Indicating Method Degradation_Analysis->Stability_Indicating

Caption: General workflow for the analysis and validation of this compound.

Logical_Relationship Analyte This compound Method Analytical Method Analyte->Method HPLC HPLC-UV Method->HPLC LCMS LC-MS/MS Method->LCMS Validation Method Validation HPLC->Validation LCMS->Validation ICH ICH Q2(R1) Guidelines Validation->ICH Forced_Degradation Forced Degradation Study Validation->Forced_Degradation Stability Stability-Indicating Method Forced_Degradation->Stability

Caption: Logical relationship between the analyte, analytical methods, and validation process.

References

Application Notes: 5-Nitropyrimidine-2,4-diamine as a Dihydrofolate Reductase (DHFR) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[3][4] Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an important therapeutic target for various diseases, including cancer and microbial infections.[4][5][6]

The 2,4-diaminopyrimidine scaffold is a core structural feature found in a multitude of potent DHFR inhibitors.[7] These compounds act as antifolates, mimicking the natural substrate (DHF) to competitively bind to the active site of the DHFR enzyme.[3][8] 5-Nitropyrimidine-2,4-diamine belongs to this class of compounds and represents a key chemical scaffold for the development of novel DHFR inhibitors. Its structure, featuring the essential 2,4-diamino groups, provides the foundation for potent binding, while the 5-nitro group offers a site for chemical modification to enhance selectivity and efficacy against DHFR from different species (e.g., bacterial, protozoal, or human).

This document provides an overview of the application of this compound and its derivatives as DHFR inhibitors, including protocols for evaluating their inhibitory activity.

Mechanism of Action

DHFR inhibitors function by blocking the conversion of DHF to THF. The 2,4-diamino system is critical for this activity; it increases the basicity of the pyrimidine ring, leading to aberrant protonation within the enzyme's active site, which prevents the subsequent hydride transfer from the NADPH cofactor.[8] This effectively halts the catalytic cycle, depleting the intracellular pool of THF and thereby inhibiting the synthesis of nucleotides required for cell division.[3]

DHFR_Inhibition_Pathway cluster_0 Folate Metabolism Pathway cluster_1 Downstream Synthesis DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines one-carbon transfer Thymidylate Thymidylate Synthesis THF->Thymidylate one-carbon transfer NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP DNA DNA & RNA Synthesis & Cell Proliferation Purines->DNA Thymidylate->DNA Inhibitor This compound (or derivative) Inhibitor->DHFR Inhibition

Caption: Folate pathway showing DHFR inhibition.

Quantitative Data on 2,4-Diaminopyrimidine Derivatives

While specific inhibitory data for the parent compound this compound is not extensively published, numerous derivatives built upon the 2,4-diaminopyrimidine scaffold have demonstrated potent DHFR inhibition. The following table summarizes the activity of selected analogues against human DHFR, illustrating the therapeutic potential of this chemical class.

Compound ClassDerivative ExampleTargetIC50 (nM)Reference
Propargyl-linked Antifolates2,4-diamino-5-(3-(3,4,5-trimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidineHuman DHFR<500[9]
Trimethoprim AnalogsDerivative 13 (specific structure in source)Human DHFR~720[10]
Novel DiaminopyrimidinesCompound 9k (specific structure in source)A549 Cancer Cell Line2140[11]
Novel DiaminopyrimidinesCompound 13f (specific structure in source)HCT-116 Cancer Cell Line2780[11]

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency.

Experimental Protocols

Protocol 1: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds like this compound against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF.[12][13]

Materials:

  • Recombinant Human DHFR Enzyme

  • DHFR Assay Buffer (e.g., Phosphate buffer, pH 7.5)

  • Dihydrofolic Acid (DHF) substrate

  • NADPH (cofactor)

  • Test Compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive Control Inhibitor (e.g., Methotrexate)

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer (ELISA reader) capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Warm the DHFR Assay Buffer to room temperature before use.[13]

    • Prepare a stock solution of the test compound and a positive control (Methotrexate) in a suitable solvent. For example, create a 100X stock solution.

    • Prepare working solutions of DHF and NADPH in the assay buffer. Keep these solutions on ice and protected from light, as they can be unstable.[12][14]

  • Assay Setup (in a 96-well plate):

    • Test Sample Wells: Add 2 µL of the test compound solution at various concentrations.

    • Enzyme Control (EC) Wells (Maximum Activity): Add 2 µL of the solvent used for the test compound (e.g., DMSO).

    • Inhibitor Control (IC) Wells (Maximum Inhibition): Add 2 µL of the positive control inhibitor solution (e.g., Methotrexate).

    • Background Control Wells: Add assay buffer instead of the enzyme solution in a later step. This accounts for non-enzymatic NADPH oxidation.

  • Enzyme and Cofactor Addition:

    • Prepare a master mix containing the DHFR enzyme in assay buffer.

    • Add the appropriate volume of the enzyme solution to each well (except Background Control wells).

    • Add 40 µL of the diluted NADPH solution to all wells. Mix gently and incubate for 10-15 minutes at room temperature, protected from light, to allow the inhibitor to bind to the enzyme.[14]

  • Initiation of Reaction:

    • To start the reaction, add 60 µL of the diluted DHF substrate to each well. Mix well.[14] The total volume in each well should typically be 200 µL.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-set to 22-25°C.

    • Measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.[12][13] The absorbance will decrease over time as NADPH is consumed.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Normalize the activity of the test compound wells to the enzyme control (EC) well.

    • The percent inhibition is calculated as: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

DHFR_Assay_Workflow start Start prep Prepare Reagents (Buffer, DHF, NADPH, Enzyme, Test Compound) start->prep plate Plate Setup in 96-well Plate - Test Compound - Enzyme Control (Solvent) - Inhibitor Control (MTX) prep->plate add_enzyme Add DHFR Enzyme and NADPH to appropriate wells plate->add_enzyme incubate Incubate for 10-15 min (Protected from light) add_enzyme->incubate add_substrate Initiate Reaction: Add DHF Substrate incubate->add_substrate measure Measure Absorbance at 340 nm (Kinetic Mode for 10-20 min) add_substrate->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze ic50 Determine IC50 Value from Dose-Response Curve analyze->ic50 end End ic50->end

Caption: Workflow for a DHFR inhibition assay.

Protocol 2: General Synthesis of 2,4-Diamino-5-Aryl-6-Substituted Pyrimidines

This protocol outlines a general synthetic route for creating derivatives from a 2,4-diaminopyrimidine core, which can be adapted for synthesizing analogues of this compound for structure-activity relationship (SAR) studies. The process often involves starting with 2,4-diamino-6-chloropyrimidine.[15]

Procedure Outline:

  • Nucleophilic Substitution: The chlorine atom at the 6-position of 2,4-diamino-6-chloropyrimidine is susceptible to nucleophilic substitution. Reacting it with an alcohol or amine in the presence of a base (like sodium hydride) yields a 2,4-diamino-6-substituted pyrimidine.[15]

  • Iodination: The 5-position of the pyrimidine ring can be halogenated, typically using N-iodosuccinimide (NIS), to install an iodine atom. This creates a handle for subsequent cross-coupling reactions.[15]

  • Suzuki Cross-Coupling: The 5-iodo-pyrimidine derivative can then be coupled with a variety of boronic acids using a palladium catalyst (e.g., Pd(dppf)Cl2) in a Suzuki reaction. This allows for the introduction of diverse aryl or heteroaryl groups at the 5-position, which is crucial for optimizing interactions within the DHFR active site.[15]

  • Deprotection (if necessary): If any protecting groups were used on the substituents, a final deprotection step is performed to yield the target compounds.

Synthesis_Logical_Flow start_material 2,4-Diamino-6-chloro -pyrimidine step1 Step 1: Nucleophilic Substitution (with R-OH / NaH) start_material->step1 intermediate1 2,4-Diamino-6-(R-oxy) -pyrimidine step1->intermediate1 step2 Step 2: Iodination (with NIS) intermediate1->step2 intermediate2 2,4-Diamino-5-iodo-6-(R-oxy) -pyrimidine step2->intermediate2 step3 Step 3: Suzuki Coupling (with Aryl-B(OH)2 / Pd Catalyst) intermediate2->step3 final_product Final Product: 2,4-Diamino-5-aryl-6-(R-oxy) -pyrimidine step3->final_product

Caption: Logical flow for synthesizing DHFR inhibitors.

References

Application Notes and Protocols for the Synthesis of Purine Libraries from 5-Nitropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted purine libraries starting from 5-nitropyrimidines. The methodologies outlined are primarily based on solid-phase synthesis techniques, which are highly amenable to combinatorial chemistry and the rapid generation of diverse compound libraries for drug discovery and chemical biology applications.

Introduction

Purine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents.[1][2] The development of efficient synthetic routes to create diverse libraries of purine derivatives is crucial for identifying novel modulators of biological targets, such as kinases and G-protein coupled receptors. The use of 5-nitropyrimidines as a starting material offers a versatile and robust platform for the construction of the purine ring system. This protocol details a solid-phase approach for the synthesis of a purine library, highlighting the key reaction steps from the immobilization of the pyrimidine core to the final purine cyclization and cleavage.

Experimental Workflow

The solid-phase synthesis of purine libraries from 5-nitropyrimidines generally follows a multi-step sequence. The workflow begins with the immobilization of the starting pyrimidine on a solid support, followed by sequential reactions to build the purine core, and concludes with the cleavage of the final products from the resin.

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_final Final Product resin Rink Amide Resin pyrimidine Couple 4,6-dichloro-5-nitropyrimidine resin->pyrimidine Step 1 displacement Displace Chloride with Amine (R1-NH2) pyrimidine->displacement Step 2 reduction Reduce Nitro Group displacement->reduction Step 3 cyclization Cyclize to Purine (3 routes) reduction->cyclization Step 4 cleavage Cleave from Resin cyclization->cleavage Step 5 purine_library Purine Library cleavage->purine_library

Figure 1: Experimental workflow for the solid-phase synthesis of purine libraries.

Data Presentation

The following table summarizes the yields obtained for the synthesis of various purine derivatives via three different cyclization routes from the resin-bound diamine intermediate.[1]

RouteCyclization ReagentR GroupProductOverall Yield (%)
1Aldehyde (p-chlorobenzaldehyde)pentyl8-ArylpurineNot specified
2Isothiocyanate (phenyl isothiocyanate)pentyl8-Thiopurine derivativeNot specified
3FormamidepentylUnsubstituted Purine7

Yields are reported for the overall process after cleavage and purification.[1]

Experimental Protocols

The following protocols are adapted from the solid-phase synthesis of purines described by Di Lucrezia et al.[1][3]

Protocol 1: Immobilization of 4,6-dichloro-5-nitropyrimidine on Rink Amide Resin
  • Swell Rink amide resin in N,N-dimethylformamide (DMF).

  • Add a solution of 4,6-dichloro-5-nitropyrimidine in DMF to the resin.

  • Add N,N-diisopropylethylamine (DIPEA) to the suspension.

  • Shake the reaction mixture at room temperature overnight.

  • Wash the resin sequentially with DMF, water, methanol, dichloromethane, and ether.

  • Dry the resin under vacuum.

Protocol 2: Displacement of the Second Chloride with an Amine
  • Swell the resin from Protocol 1 in DMF.

  • Add a solution of the desired primary amine (e.g., pentylamine) in DMF.

  • Shake the reaction mixture at room temperature overnight.

  • Wash the resin sequentially with DMF, water, methanol, dichloromethane, and ether.

  • Dry the resin under vacuum.

Protocol 3: Reduction of the Nitro Group

Caution: This reaction involves the use of lithium aluminum hydride, which is highly reactive. Perform this procedure in a fume hood with appropriate personal protective equipment.

  • Suspend the resin from Protocol 2 in anhydrous tetrahydrofuran (THF).

  • In a separate flask, prepare a solution of lithium aluminum hydride and aluminum trichloride in anhydrous THF.

  • Slowly add the lithium aluminum hydride/aluminum trichloride solution to the resin suspension.

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resin and wash sequentially with THF, DMF, water, methanol, dichloromethane, and ether.

  • Dry the resin under vacuum.

Protocol 4: Purine Ring Formation and Cleavage

The diamine intermediate on the resin can be cyclized to form the purine ring via several methods.

Route A: Cyclization with an Aldehyde to form 8-Arylpurines [1]

  • Swell the resin-bound diamine in DMF.

  • Add a solution of an aldehyde (e.g., p-chlorobenzaldehyde) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in DMF.[1]

  • Shake the reaction mixture at room temperature overnight.

  • Wash the resin as described in Protocol 1.

  • Cleave the product from the resin using a solution of trifluoroacetic acid (TFA) in dichloromethane.

  • Purify the crude product by chromatography.

Route B: Cyclization with an Isothiocyanate [1]

  • Swell the resin-bound diamine in DMF.

  • Add a solution of an isothiocyanate (e.g., phenyl isothiocyanate) in DMF.[1]

  • Shake the reaction mixture at room temperature overnight.

  • Wash the resin.

  • Cleave and purify the product as described in Route A.

Route C: Cyclization with Formamide to form Unsubstituted Purines [1]

  • Swell the resin-bound diamine in formamide.

  • Heat the reaction mixture at 160 °C overnight.[1]

  • Wash the resin.

  • Cleave and purify the product as described in Route A.

Application: Targeting Cell Cycle Signaling Pathways

Libraries of substituted purines are frequently designed to target protein kinases due to the structural similarity of the purine core to the adenine ring of ATP.[4] A prominent family of kinases targeted by purine inhibitors are the Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[5][6] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The following diagram illustrates a simplified CDK signaling pathway and the mechanism of inhibition by purine-based inhibitors.

cdk_pathway cluster_regulation Cell Cycle Regulation cluster_inhibition Inhibition by Purine Library CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) Block Cell Cycle Arrest CDK46->Block E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes Purine_Inhibitor Purine Inhibitor Purine_Inhibitor->CDK46 competes with ATP ATP ATP ATP->CDK46 binds to active site

Figure 2: Inhibition of the CDK pathway by purine-based ATP competitors.

In this pathway, the formation of a complex between Cyclin D and CDK4/6 leads to the phosphorylation and inactivation of the Retinoblastoma (Rb) protein. This releases the E2F transcription factor, which in turn promotes the expression of genes required for S-phase entry and cell cycle progression. Purine-based inhibitors, by competing with ATP for the kinase active site, can prevent Rb phosphorylation, leading to cell cycle arrest and inhibition of tumor cell proliferation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Nitropyrimidine-2,4-diamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and high-yielding method involves the direct nitration of 2,4-diaminopyrimidine using a mixture of fuming nitric acid and concentrated sulfuric acid. This electrophilic substitution reaction introduces a nitro group at the C5 position of the pyrimidine ring.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and formation of side products. Key parameters to investigate are reaction temperature, the concentration and purity of the nitrating agents, and reaction time. Inadequate temperature control is a frequent cause of reduced yield.

Q3: What are the typical impurities I might encounter, and how can I minimize them?

A3: Potential impurities include unreacted 2,4-diaminopyrimidine, di-nitrated byproducts, and positional isomers, although the formation of isomers is less common in this specific synthesis. To minimize impurities, ensure precise control over reaction stoichiometry and temperature. Gradual addition of the nitrating agent can also prevent localized overheating and reduce side reactions.

Q4: How can I effectively purify the final product?

A4: The most common purification method is recrystallization. The crude product is typically washed with cold water and then dichloromethane to remove residual acids and some impurities.[1] For higher purity, recrystallization from a suitable solvent system, such as an ethanol/water mixture, is recommended.

Q5: Are there alternative, milder synthesis routes available?

A5: Yes, an alternative method utilizing triphenylphosphine as an activating reagent in acetic acid has been reported to yield this compound.[2] This method may be suitable for researchers looking to avoid the use of strong, corrosive acids.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Nitrating Agent: Nitric acid and sulfuric acid are hygroscopic and can absorb moisture, reducing their reactivity.1. Use fresh, unopened bottles of fuming nitric acid and concentrated sulfuric acid. Ensure proper storage in a desiccator.
2. Insufficient Reaction Temperature: The reaction may not have been initiated or proceeded to completion.2. Carefully monitor and maintain the reaction temperature within the recommended range (e.g., 30-35°C for the nitric/sulfuric acid method).[1]
3. Degradation of Starting Material: 2,4-diaminopyrimidine can be susceptible to degradation under harsh acidic conditions if not controlled properly.3. Add the 2,4-diaminopyrimidine to the sulfuric acid at a controlled rate, ensuring it fully dissolves before adding the nitric acid.
Formation of Dark, Tarry Byproducts 1. Reaction Temperature Too High: Excessive heat can lead to uncontrolled side reactions and polymerization.1. Maintain strict temperature control using an ice bath or cooling system. Add the nitrating agent dropwise to manage the exothermic reaction.
2. Impure Starting Materials: Contaminants in the 2,4-diaminopyrimidine can lead to side reactions.2. Use high-purity starting materials. If necessary, recrystallize the 2,4-diaminopyrimidine before use.
Product is Difficult to Isolate/Crystallize 1. Incomplete Reaction: A significant amount of unreacted starting material may remain in the solution.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
2. Inappropriate Quenching/Workup: Pouring the reaction mixture into an insufficient amount of ice water can lead to incomplete precipitation.2. Pour the reaction mixture slowly into a vigorously stirred vessel containing a large excess of crushed ice to ensure rapid and complete precipitation of the product.
Product Purity is Low After Initial Isolation 1. Inadequate Washing: Residual acid or soluble impurities may be trapped in the crude product.1. Wash the filtered product thoroughly with cold deionized water until the washings are neutral, followed by a wash with a suitable organic solvent like dichloromethane.[1]
2. Inefficient Crystallization: The chosen solvent system may not be optimal for removing specific impurities.2. Experiment with different recrystallization solvents or solvent mixtures. The use of activated carbon during recrystallization can help remove colored impurities.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound and Analogs

MethodStarting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
Nitric/Sulfuric Acid 2,4-Diamino-6-hydroxypyrimidine93% Fuming Nitric Acid, 98% Sulfuric AcidRecycled Filtrate2 hours30-3596.498.7 (HPLC)[1]
Triphenylphosphine Activation 2,4,5-Triaminopyrimidine precursorTriphenylphosphineAcetic Acid2 hoursNot Specified77Not Specified[2]
Nitrosation 2,4-diamino-6-hydroxy pyrimidineSodium Nitrite, Glacial Acetic AcidWater16 hoursRoom Temperature80Not Specified[3]

Experimental Protocols

Method 1: Nitration using Fuming Nitric Acid and Sulfuric Acid

This protocol is adapted from the high-yield synthesis of 2,4-Diamino-6-hydroxy-5-nitropyrimidine and is expected to be effective for the nitration of 2,4-diaminopyrimidine.[1]

Materials:

  • 2,4-diaminopyrimidine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (93%)

  • Dichloromethane

  • Deionized Water

  • Crushed Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 126 g of 2,4-diaminopyrimidine in 730 g of recycled filtrate (or a suitable solvent like concentrated sulfuric acid) with stirring.

  • Control the temperature of the mixture to be between 30 and 35°C.

  • Slowly add 20 g of concentrated sulfuric acid (98%).

  • While maintaining the temperature between 30 and 35°C, add 68.5 g of 93% fuming nitric acid dropwise over a period of 1-2 hours.

  • After the addition is complete, continue stirring the mixture at 30-35°C for an additional 2 hours to ensure the reaction goes to completion.

  • Upon completion, cool the reaction mixture to -5 to 0°C to induce crystallization of the product.

  • Filter the resulting solid and wash the filter cake first with 100 mL of dichloromethane and then with 200 mL of cold deionized water.

  • Dry the product under vacuum to obtain this compound.

Method 2: Synthesis using Triphenylphosphine and Acetic Acid

This method presents an alternative, milder route to this compound.[2]

Materials:

  • A suitable 2,4-diaminopyrimidine precursor (as described in the reference)

  • Triphenylphosphine

  • Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve the 2,4-diaminopyrimidine precursor (4.9 mmol) in 10 mL of acetic acid.

  • Add 1.0 equivalent of triphenylphosphine to the solution.

  • Heat the reaction mixture with conventional heating (oil bath) for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated and purified using standard techniques such as extraction and crystallization.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway 2,4-Diaminopyrimidine 2,4-Diaminopyrimidine This compound This compound 2,4-Diaminopyrimidine->this compound H₂SO₄, HNO₃

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Starting Material Dissolve Starting Material Add Nitrating Agent Add Nitrating Agent Dissolve Starting Material->Add Nitrating Agent Maintain Temperature Maintain Temperature Add Nitrating Agent->Maintain Temperature Monitor Progress Monitor Progress Maintain Temperature->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Filter Product Filter Product Quench Reaction->Filter Product Wash Product Wash Product Filter Product->Wash Product Recrystallize Recrystallize Wash Product->Recrystallize

Caption: A general experimental workflow for the synthesis.

Troubleshooting_Tree Low Yield Low Yield Check Temperature Control Check Temperature Control Low Yield->Check Temperature Control Possible Cause Verify Reagent Purity Verify Reagent Purity Low Yield->Verify Reagent Purity Possible Cause Confirm Reaction Time Confirm Reaction Time Low Yield->Confirm Reaction Time Possible Cause Impure Product Impure Product Inadequate Washing Inadequate Washing Impure Product->Inadequate Washing Possible Cause Suboptimal Crystallization Suboptimal Crystallization Impure Product->Suboptimal Crystallization Possible Cause Use Ice Bath Use Ice Bath Check Temperature Control->Use Ice Bath Solution Use Fresh Reagents Use Fresh Reagents Verify Reagent Purity->Use Fresh Reagents Solution Monitor with TLC Monitor with TLC Confirm Reaction Time->Monitor with TLC Solution Thorough Washing with Water/Solvent Thorough Washing with Water/Solvent Inadequate Washing->Thorough Washing with Water/Solvent Solution Screen Recrystallization Solvents Screen Recrystallization Solvents Suboptimal Crystallization->Screen Recrystallization Solvents Solution

Caption: A troubleshooting decision tree for common synthesis issues.

References

Solubility issues of 5-Nitropyrimidine-2,4-diamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-Nitropyrimidine-2,4-diamine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: Currently, there is limited publicly available quantitative data on the aqueous solubility of this compound. Based on its chemical structure, which includes amino and nitro groups, it is predicted to have low to moderate aqueous solubility.[1] It is known to be soluble in organic solvents like DMSO and hot methanol, as well as in hot 2N hydrochloric acid. Experimental determination of its solubility in your specific aqueous buffer system is highly recommended.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: The key properties are its molecular weight, predicted LogP (a measure of lipophilicity), and the presence of hydrogen bond donors (amino groups) and acceptors (nitro and pyrimidine nitrogen atoms). The interplay of these factors determines its interaction with water molecules.

Q3: How does pH likely affect the solubility of this compound?

A3: The 2,4-diamino groups on the pyrimidine ring are basic and can be protonated at acidic pH. Protonation of these groups would increase the polarity of the molecule and is expected to significantly increase its aqueous solubility. Therefore, solubility is likely to be higher in acidic aqueous solutions compared to neutral or basic solutions.

Q4: I am observing precipitation of the compound from my aqueous buffer. What are the initial steps I should take?

A4: First, verify the pH of your final solution. Ensure your stock solution (likely in DMSO) is not being added at a volume that exceeds 1-2% of the total aqueous volume, as the organic solvent can cause the compound to precipitate out. Gentle heating and sonication can also be attempted to aid dissolution. If precipitation persists, a systematic troubleshooting approach as outlined in our guide is recommended.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

Issue: this compound is not dissolving or is precipitating out of my aqueous solution.

Step 1: Initial Assessment & Basic Troubleshooting

  • Visual Inspection: Observe the solution for any undissolved particles or turbidity.

  • pH Measurement: Confirm the pH of your final aqueous solution. The solubility of this compound is expected to be pH-dependent.

  • Co-solvent Concentration: If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the co-solvent in the aqueous buffer is minimal (ideally ≤1%). High concentrations of organic solvents can lead to insolubility.

  • Gentle Agitation and Heating: Try vortexing, sonicating, or gently warming the solution (e.g., to 37°C) to facilitate dissolution. Be cautious with heating as it can degrade the compound.

Step 2: Systematic Solubility Enhancement

If basic troubleshooting fails, proceed with the following systematic approaches. It is recommended to perform these experiments on a small scale first.

  • pH Adjustment:

    • Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8).

    • Determine the solubility of this compound in each buffer. Due to the basic amino groups, solubility should increase at lower pH.

  • Use of Co-solvents:

    • If compatible with your experimental system, consider using a small, optimized amount of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) in your aqueous buffer.

  • Formulation with Excipients:

    • For drug development purposes, explore the use of solubility-enhancing excipients such as cyclodextrins or surfactants.

Step 3: Quantitative Solubility Determination

To effectively troubleshoot, it is crucial to quantify the solubility. You can determine either the kinetic or thermodynamic solubility.

  • Kinetic Solubility: This is a high-throughput method useful for early-stage discovery. It measures the concentration at which a compound, added from a DMSO stock, precipitates from an aqueous buffer.

  • Thermodynamic Solubility (Shake-Flask Method): This is the "gold standard" method that measures the equilibrium solubility of the solid compound in a buffer over a longer incubation period (24-72 hours).[2][3]

Data Presentation

Table 1: Physicochemical Properties and Qualitative Solubility of this compound

PropertyValueSource
Molecular Formula C₄H₅N₅O₂--INVALID-LINK--
Molecular Weight 155.12 g/mol --INVALID-LINK--
Predicted XLogP3 -0.1--INVALID-LINK--
Hydrogen Bond Donors 2--INVALID-LINK--
Hydrogen Bond Acceptors 6--INVALID-LINK--
Qualitative Solubility Soluble in DMSO, Hot Methanol, Hot 2N Hydrochloric AcidChemical Supplier Data

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of this compound.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Test Plates: In a 96-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add the DMSO stock solution to the buffer in the wells to achieve a range of final compound concentrations (e.g., 1, 2, 5, 10, 20, 50, 100 µM). The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Incubation: Shake the plate at room temperature for 2 hours.[4]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[2] The concentration at which a significant increase in signal is observed is the kinetic solubility.

  • (Optional) Quantification: Alternatively, after incubation, filter the contents of the wells using a filter plate and quantify the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS.[5]

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This protocol is for determining the equilibrium solubility and is considered the gold standard.[2]

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing the desired aqueous buffer (e.g., pH 7.4). Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to reach equilibrium.[2][3]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. Carefully collect the supernatant. For more rigorous separation, centrifuge the vials and then collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Be sure to use a filter material that does not bind the compound.

  • Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS. A standard calibration curve of the compound should be prepared for accurate quantification.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for this compound Solubility Issues cluster_1 Systematic Solubility Enhancement start Compound Precipitation or Incomplete Dissolution initial_checks Initial Checks: - Verify pH - Check co-solvent % - Gentle heating/sonication start->initial_checks is_dissolved1 Is the compound dissolved? initial_checks->is_dissolved1 ph_optimization pH Optimization: Test solubility in a range of pH buffers is_dissolved1->ph_optimization No proceed Proceed with Experiment is_dissolved1->proceed Yes cosolvent_screening Co-solvent Screening: Evaluate effects of small amounts of water-miscible organic solvents ph_optimization->cosolvent_screening excipient_formulation Excipient Formulation: Test with cyclodextrins or surfactants cosolvent_screening->excipient_formulation quant_sol Quantitative Solubility Determination (Kinetic or Thermodynamic Assay) excipient_formulation->quant_sol is_sol_sufficient Is solubility sufficient for the application? quant_sol->is_sol_sufficient is_sol_sufficient->proceed Yes end Reformulation or Compound Modification Required is_sol_sufficient->end No

Caption: Troubleshooting workflow for addressing solubility issues of this compound.

G cluster_0 Factors Influencing Aqueous Solubility of this compound cluster_1 Enhancing Factors cluster_2 Detracting Factors Compound This compound (Low intrinsic solubility) Low_pH Low pH (Acidic) Protonation of Amino Groups Increases Polarity Compound->Low_pH increases solubility Excipients Solubilizing Excipients (e.g., Cyclodextrins) Compound->Excipients increases solubility Neutral_pH Neutral/High pH Uncharged Species Lower Polarity Compound->Neutral_pH decreases solubility High_Conc High Concentration Exceeds Solubility Limit Compound->High_Conc leads to precipitation

References

Technical Support Center: Degradation of 5-Nitropyrimidine-2,4-diamine under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitropyrimidine-2,4-diamine. The information focuses on the degradation pathways of this compound under acidic conditions, offering insights into potential challenges and their solutions during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound in an acidic environment?

Under acidic conditions, this compound is susceptible to hydrolysis of its amino groups. The pyrimidine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the C5 position. The primary degradation pathway is anticipated to be the hydrolysis of one of the amino groups at the C2 or C4 position to yield a hydroxyl group, forming the corresponding aminohydroxy-nitropyrimidine derivative.

Based on studies of similar 2,4-diaminopyrimidine systems, the position of hydrolysis can be influenced by substituents on the pyrimidine ring. While no definitive study on the specific degradation pathway of this compound was identified, the general mechanism involves protonation of a ring nitrogen, followed by nucleophilic attack by water at the C2 or C4 position, leading to the elimination of ammonia.

Q2: I am observing unexpected peaks in my HPLC chromatogram after acidic stress testing of this compound. What could these be?

Unexpected peaks are likely degradation products. The primary degradation products are expected to be 2-amino-4-hydroxy-5-nitropyrimidine or 4-amino-2-hydroxy-5-nitropyrimidine. The formation of one isomer over the other may be favored. Secondary degradation, such as the hydrolysis of the second amino group to form 2,4-dihydroxy-5-nitropyrimidine, could also occur under more stringent acidic conditions (e.g., higher temperature or prolonged exposure). It is also possible to observe other minor degradation products.

To identify these unknown peaks, it is recommended to use mass spectrometry (LC-MS) to determine their molecular weights, which can then be compared to the expected masses of potential degradation products.

Q3: My degradation study shows a very low level of degradation even under harsh acidic conditions. What could be the reason?

Several factors could contribute to lower-than-expected degradation:

  • Insufficient Stress Conditions: The concentration of the acid, the temperature, or the duration of the stress test may not be sufficient to induce significant degradation. Forced degradation studies often require refluxing in acid for several hours.[1][2]

  • Solvent: The choice of co-solvent, if any, can influence the degradation rate.

  • Compound Stability: While susceptible to hydrolysis, the compound might be more stable than anticipated under the specific conditions used.

It is advisable to perform a range-finding experiment with varying acid concentrations (e.g., 0.1N, 1N HCl), temperatures (e.g., room temperature, 60°C, 80°C), and time points to determine the optimal conditions for achieving a target degradation of 5-20%.[3]

Q4: How can I quantify the degradation of this compound and its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach. This method should be capable of separating the parent compound from all its degradation products.

  • Method Development: A reversed-phase C18 column is often a good starting point. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Gradient elution may be necessary to achieve adequate separation of all components.

  • Detection: UV detection is commonly used. The detection wavelength should be chosen to provide a good response for both the parent compound and the degradation products.

  • Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear over the desired concentration range.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed. Insufficient stress (acid concentration, temperature, time).Increase the severity of the stress conditions. Conduct a scouting experiment with a matrix of conditions.
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the acid concentration, temperature, or duration of the experiment. Sample at earlier time points.
Poor peak shape in HPLC. Inappropriate mobile phase pH or composition. Column overload.Optimize the mobile phase pH and organic modifier percentage. Inject a lower concentration of the sample.
Co-elution of parent compound and degradation products. The analytical method is not stability-indicating.Modify the HPLC method. Try a different column, mobile phase, or gradient profile to improve resolution.
Mass balance is not within the acceptable range (e.g., 95-105%). Some degradation products are not being detected (e.g., lack a UV chromophore). Co-elution of impurities. Inaccurate quantification due to different response factors.Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. Ensure complete separation of all peaks. Determine the relative response factors for the parent and degradation products.

Experimental Protocols

Forced Degradation Under Acidic Conditions (General Protocol)

This protocol provides a general guideline for performing forced degradation studies. The specific conditions should be optimized for this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress:

    • To a known volume of the stock solution, add an equal volume of an aqueous acid solution (e.g., 0.1 N HCl, 1 N HCl).

    • The final concentration of the drug substance should be appropriate for the analytical method.

    • Heat the solution at a specific temperature (e.g., 60°C or 80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot of the sample.

  • Neutralization: Neutralize the withdrawn sample with an equivalent amount of a suitable base (e.g., 0.1 N NaOH, 1 N NaOH).

  • Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to stress conditions.

Stability-Indicating HPLC Method (Example)

This is a starting point for method development and will likely require optimization.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (to be determined by UV scan of the parent and degraded samples).

Data Presentation

While specific quantitative data for the degradation of this compound is not available in the public literature, a typical data table from a forced degradation study would be structured as follows:

Table 1: Summary of Forced Degradation Results for this compound.

Stress ConditionTime (hours)% Assay of this compound% Degradation Product 1% Degradation Product 2Total Impurities (%)Mass Balance (%)
0.1 N HCl, 60°C295.23.11.54.699.8
885.79.84.314.199.8
2465.125.39.434.799.8
1 N HCl, 80°C270.320.19.229.399.6
835.845.218.563.799.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Logical Workflow for Troubleshooting Degradation Studies

G Troubleshooting Workflow for Acidic Degradation Studies start Start Degradation Experiment observe_results Observe HPLC Results start->observe_results no_degradation No or Low Degradation? observe_results->no_degradation increase_stress Increase Stress Conditions (Acid Conc., Temp., Time) no_degradation->increase_stress Yes complete_degradation Complete Degradation? no_degradation->complete_degradation No increase_stress->observe_results decrease_stress Decrease Stress Conditions (Acid Conc., Temp., Time) complete_degradation->decrease_stress Yes poor_separation Poor Peak Separation? complete_degradation->poor_separation No decrease_stress->observe_results optimize_hplc Optimize HPLC Method (Gradient, Column, Mobile Phase) poor_separation->optimize_hplc Yes identify_peaks Identify Degradation Products (LC-MS) poor_separation->identify_peaks No optimize_hplc->observe_results end Successful Degradation Profile identify_peaks->end

Caption: A logical workflow for troubleshooting common issues encountered during acidic degradation studies.

Hypothetical Degradation Pathway of this compound

G Hypothetical Acid-Catalyzed Degradation Pathway parent This compound C4H5N5O2 product1 2-Amino-4-hydroxy-5-nitropyrimidine C4H4N4O3 parent->product1 H3O+, Δ -NH3 product2 4-Amino-2-hydroxy-5-nitropyrimidine C4H4N4O3 parent->product2 H3O+, Δ -NH3 product3 2,4-Dihydroxy-5-nitropyrimidine C4H3N3O4 product1->product3 H3O+, Δ -NH3 product2->product3 H3O+, Δ -NH3

Caption: A hypothetical pathway for the acid-catalyzed hydrolysis of this compound.

References

Technical Support Center: Crystallization of 2,4-Diamino-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2,4-Diamino-5-nitropyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 2,4-Diamino-5-nitropyrimidine is not dissolving. What should I do?

A1: 2,4-Diamino-5-nitropyrimidine is a polar compound and is known to be soluble in polar solvents. If you are having trouble dissolving the compound, consider the following:

  • Solvent Choice: Ensure you are using a suitable polar solvent. Known solvents include Dimethyl Sulfoxide (DMSO), hot Methanol, and hot 2N Hydrochloric Acid.[1] Due to its polar nature, other polar solvents like Dimethylformamide (DMF) or acetonitrile could also be effective.

  • Temperature: Solubility of most compounds increases with temperature. Gently heat the solvent while stirring to aid dissolution. For instance, using hot methanol is a documented method.[1]

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.

  • Purity: Highly impure samples may contain insoluble materials. If the bulk of your compound dissolves but a small amount of solid remains, this may be an insoluble impurity that can be removed by hot filtration.

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" is the formation of a liquid phase of your compound instead of solid crystals. For 2,4-Diamino-5-nitropyrimidine, which has a very high melting point (345-350°C), this is more likely due to high supersaturation or the presence of impurities rather than a low melting point. Here are some solutions:

  • Increase Solvent Volume: Your solution may be too concentrated, leading to rapid precipitation as an oil. Add more of the hot solvent to dissolve the oil and then allow it to cool more slowly.

  • Slower Cooling Rate: Rapid cooling can favor oil formation. After dissolving your compound in a minimal amount of hot solvent, allow it to cool to room temperature slowly. You can insulate the flask to slow down the cooling process.

  • Use a Co-solvent (Anti-solvent): Dissolve the compound in a good solvent (like DMSO or DMF) and then slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water or a non-polar solvent like toluene or hexane) until the solution becomes slightly turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.

  • Seeding: Introduce a small seed crystal of 2,4-Diamino-5-nitropyrimidine into the supersaturated solution to encourage crystal growth at the expense of oil formation.

Q3: No crystals are forming, even after the solution has cooled. What can I do to induce crystallization?

A3: If your compound remains in a supersaturated solution, you can try the following techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a very small amount of pure crystalline 2,4-Diamino-5-nitropyrimidine to the solution. If you don't have seed crystals, you can sometimes use a structurally similar compound.

  • Reduce Solvent Volume: It's possible you have used too much solvent. Gently heat the solution to evaporate some of the solvent and increase the concentration of your compound. Then, allow it to cool again.

  • Lower Temperature: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath or a refrigerator. Ensure the cooling is slow to promote the formation of larger, purer crystals.

  • Solvent Evaporation: For less volatile solvents, you can leave the solution in a loosely covered container to allow for slow evaporation of the solvent over time. This gradually increases the concentration and can lead to the formation of high-quality crystals.

Q4: The crystals I obtained are very small or look like a powder. How can I get larger crystals?

A4: The formation of small crystals is often due to rapid crystallization. To obtain larger crystals, you need to slow down the crystallization process:

  • Slower Cooling: As mentioned previously, a slower cooling rate allows for fewer nucleation sites and promotes the growth of larger crystals.

  • Reduce Supersaturation: Avoid highly concentrated solutions. Use a slightly larger volume of solvent to ensure that the solution is not excessively supersaturated upon cooling.

  • Use a Solvent System that Promotes Slower Crystallization: Experiment with different solvents or solvent mixtures. A solvent in which the compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal.

Data Presentation

Table 1: Qualitative Solubility of 2,4-Diamino-5-nitropyrimidine

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
Dimethyl Sulfoxide (DMSO)SolubleVery Soluble
MethanolSparingly SolubleSoluble (when hot)[1]
2N Hydrochloric AcidSolubleVery Soluble (when hot)[1]
WaterSparingly SolubleModerately Soluble
EthanolSparingly SolubleModerately Soluble
AcetoneSlightly SolubleSparingly Soluble
DichloromethaneInsolubleInsoluble
TolueneInsolubleInsoluble

Table 2: Solvent Safety Information

SolventPrimary HazardsRecommended Personal Protective Equipment (PPE)
Dimethyl Sulfoxide (DMSO)Readily absorbed through the skin, can carry dissolved substances with it.[2][3] Combustible liquid.[2]Butyl rubber gloves, safety goggles, lab coat.[4]
MethanolToxic if swallowed, inhaled, or in contact with skin. Flammable liquid and vapor.[5]Nitrile gloves, safety goggles with side shields, lab coat, use in a fume hood.
2N Hydrochloric AcidCorrosive, causes severe skin burns and eye damage.[6][7][8] May cause respiratory irritation.[8]Acid-resistant gloves (neoprene or nitrile), chemical splash goggles, face shield, lab coat.
Dimethylformamide (DMF)Harmful if inhaled or in contact with skin. Can be toxic to the liver.Neoprene or butyl rubber gloves, safety goggles, lab coat, use in a fume hood.
AcetonitrileFlammable liquid and vapor.[9][10][11] Harmful if swallowed, inhaled, or in contact with skin.[9][10][11] Causes serious eye irritation.[9]Nitrile gloves, safety goggles, lab coat, use in a fume hood.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Methanol)

  • Dissolution: In a fume hood, place the crude 2,4-Diamino-5-nitropyrimidine in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely.

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator.

Protocol 2: Anti-solvent Crystallization

  • Dissolution: Dissolve the crude 2,4-Diamino-5-nitropyrimidine in a minimum amount of a "good" solvent (e.g., DMSO) at room temperature.

  • Anti-solvent Addition: Slowly add a miscible "anti-solvent" (e.g., water) dropwise with stirring until the solution becomes persistently cloudy.

  • Clarification: Gently warm the mixture until the solution becomes clear again.

  • Crystallization: Cover the container and allow it to cool slowly to room temperature.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1, using the anti-solvent for washing.

Visualizations

TroubleshootingWorkflow start Start: Attempting Crystallization dissolution_issue Issue: Compound not dissolving start->dissolution_issue Problem no_crystals Issue: No crystals form upon cooling start->no_crystals Problem oiling_out Issue: Compound 'oiled out' start->oiling_out Problem small_crystals Issue: Crystals are too small start->small_crystals Problem success Success: Pure Crystals Obtained start->success No Issues action1 1. Check solvent polarity 2. Increase temperature 3. Use sonication dissolution_issue->action1 Solution action2 1. Scratch flask inner wall 2. Add seed crystal 3. Reduce solvent volume 4. Cool to lower temperature no_crystals->action2 Solution action3 1. Add more solvent 2. Cool solution slower 3. Use anti-solvent method oiling_out->action3 Solution action4 1. Slow down cooling rate 2. Reduce supersaturation small_crystals->action4 Solution action1->success action2->success action3->success action4->success

Caption: Troubleshooting Decision Tree for Crystallization Issues.

CrystallizationWorkflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve Crude Product in Minimum Hot Solvent hot_filter 2. Hot Filtration (if impurities present) dissolve->hot_filter cool 3. Slow Cooling to Room Temperature hot_filter->cool ice_bath 4. Further Cooling (Ice Bath) cool->ice_bath vac_filter 5. Vacuum Filtration ice_bath->vac_filter wash 6. Wash with Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry end end dry->end Final Product

Caption: General Experimental Workflow for Cooling Crystallization.

References

Technical Support Center: Optimizing Aminolysis of Nitropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the aminolysis of nitropyrimidines. Our aim is to help you navigate common challenges and optimize your reaction conditions for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the regioselectivity of aminolysis on dichloronitropyrimidines?

A1: The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloronitropyrimidines is primarily influenced by a combination of electronic and steric factors. For 2,4-dichloropyrimidines, substitution generally favors the C4 position.[1][2] However, the presence of substituents on the pyrimidine ring and the nature of the nucleophile can alter this selectivity. Computational studies suggest that the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 can play a role; a smaller gap may lead to a mixture of C2 and C4 substituted products.[3] Sterically bulky substituents at the C5 position can also influence the C4/C2 selectivity.[3]

Q2: I am trying to perform a mono-aminolysis on a 4,6-dichloro-5-nitropyrimidine, but I am observing a significant amount of the di-substituted product. Why is this happening?

A2: This is a known issue, particularly when starting with a 6-alkoxy-4-chloro-5-nitropyrimidine. The initial substitution of the chlorine atom at the C4 position can be followed by an unexpected and often rapid substitution of the alkoxy group at the C6 position, leading to the symmetrical 4,6-diamino-5-nitropyrimidine.[1][3][4][5][6] This occurs even under mild conditions and is attributed to the reaction mechanism involving a Meisenheimer complex.[3][6]

Q3: How can I favor mono-substitution over di-substitution in the aminolysis of dichloronitropyrimidines?

A3: Achieving selective mono-amination can be challenging. Controlling the stoichiometry of the amine nucleophile (using only one equivalent) and maintaining low reaction temperatures can help to minimize the formation of the di-substituted product. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is crucial to stop the reaction once the desired mono-substituted product is formed. For some substrates, the choice of solvent and base can also influence the selectivity.

Q4: What are the typical reaction conditions for the aminolysis of nitropyrimidines?

A4: Typical conditions involve reacting the nitropyrimidine substrate with a primary or secondary amine in a suitable solvent, often in the presence of a base. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). The choice of base depends on the reactivity of the amine and the substrate, with common choices being triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Reactions can be run at temperatures ranging from 0°C to elevated temperatures, depending on the specific substrates.[3][4][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the aminolysis of nitropyrimidines.

Problem 1: Unexpected Formation of a Symmetrical 4,6-Disubstituted-5-Nitropyrimidine

Symptoms:

  • You are reacting a 6-alkoxy-4-chloro-5-nitropyrimidine with a primary amine, expecting a 4-amino-6-alkoxy-5-nitropyrimidine.

  • Your analytical data (e.g., MS, NMR) indicates the major product is a 4,6-diamino-5-nitropyrimidine, where the alkoxy group has also been displaced.[1][3][4][5][6]

Possible Causes:

  • The reaction mechanism favors a sequential substitution, first of the chlorine and then of the alkoxy group, which acts as a leaving group in the presence of the amine.[1][3][4][5][6]

  • Using an excess of the amine nucleophile drives the reaction towards disubstitution.

Solutions:

  • Embrace the Disubstitution: If the symmetrically disubstituted product is of interest, you can optimize for its formation by using at least two equivalents of the amine.[4]

  • Attempt to Favor Mono-substitution:

    • Use a strict 1:1 stoichiometry of the amine to the chloronitropyrimidine.

    • Perform the reaction at a lower temperature (e.g., 0°C or room temperature) and monitor it closely.

    • Consider a different starting material if selective mono-substitution is critical and cannot be achieved.

Problem 2: Low or No Reaction Yield

Symptoms:

  • Starting material is largely unreacted after the expected reaction time.

  • The desired aminated product is formed in very low quantities.

Possible Causes:

  • Insufficiently activated substrate: The pyrimidine ring may not be sufficiently activated by the nitro group and other substituents for the nucleophilic attack to occur under the chosen conditions.

  • Poor nucleophilicity of the amine: The amine used may not be a strong enough nucleophile.

  • Inappropriate reaction conditions: The temperature may be too low, or the chosen solvent and base may not be optimal.

  • Decomposition of starting material or product: 2,4-Dichloro-5-nitropyrimidine can be sensitive to water and high temperatures.[2]

Solutions:

  • Increase Reaction Temperature: Gradually increase the reaction temperature and monitor for product formation and potential side reactions.

  • Use a Stronger Base: If a base is used, switching to a stronger, non-nucleophilic base like DBU might facilitate the reaction.

  • Change the Solvent: Switching to a more polar aprotic solvent like DMF can sometimes accelerate SNAr reactions.

  • Check the Quality of Reagents: Ensure that the amine and solvent are pure and dry, as impurities can interfere with the reaction.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the aminolysis of nitropyrimidines based on literature data.

Table 1: Synthesis of Symmetrical 4,6-Dialkyl/arylamino-5-nitropyrimidines from 6-Alkoxy-4-chloro-5-nitropyrimidines [3][5][6]

Starting Alkoxy-pyrimidineAmineSolventBaseTemp.TimeProductYield (%)
6-(prop-2-yn-1-yloxy)-4-chloro-5-nitropyrimidineN-benzylamineCH2Cl2TEART30 minN4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine55
6-(benzyloxy)-4-chloro-5-nitropyrimidineN-benzylamineCH2Cl2TEART30 minN4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine33
6-ethoxy-4-chloro-5-nitropyrimidineN-benzylamineCH2Cl2TEART30 minN4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine82
6-(prop-2-yn-1-yloxy)-4-chloro-5-nitropyrimidineIsopropylamineCH2Cl2TEART30 minN4,N6-Diisopropyl-5-nitropyrimidine-4,6-diamine92
6-(benzyloxy)-4-chloro-5-nitropyrimidineIsopropylamineCH2Cl2TEART30 minN4,N6-Diisopropyl-5-nitropyrimidine-4,6-diamine60
6-ethoxy-4-chloro-5-nitropyrimidineIsopropylamineCH2Cl2TEART30 minN4,N6-Diisopropyl-5-nitropyrimidine-4,6-diamine72
6-(prop-2-yn-1-yloxy)-4-chloro-5-nitropyrimidinetert-ButylamineCH2Cl2TEART30 minN4,N6-Di-tert-butyl-5-nitropyrimidine-4,6-diamine85
6-(prop-2-yn-1-yloxy)-4-chloro-5-nitropyrimidineIsobutylamineCH2Cl2TEART30 minN4,N6-Diisobutyl-5-nitropyrimidine-4,6-diamine83

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Alkoxy-4-chloro-5-nitropyrimidines[4]
  • To a solution of 4,6-dichloro-5-nitropyrimidine (1 equivalent) in anhydrous THF at 0°C, a solution of the corresponding alcohol (1 equivalent) and DBU (1.5 equivalents) in THF is added dropwise.

  • The reaction mixture is stirred at 0°C for approximately one hour.

  • The solvent is removed under reduced pressure.

  • The residue is extracted with methylene chloride.

  • The organic phase is washed with a saturated aqueous solution of NaCl and dried over Na2SO4.

  • The solvent is evaporated to yield the 6-alkoxy-4-chloro-5-nitropyrimidine, which can be purified by column chromatography if necessary.

Protocol 2: General Procedure for the One-Pot Synthesis of Symmetrical 4,6-Dialkylamino-5-nitropyrimidines[4]
  • A solution of a 6-alkoxy-4-chloro-5-nitropyrimidine (1 equivalent) in CH2Cl2 is prepared.

  • Triethylamine (TEA) (2 equivalents) is added to the solution.

  • A solution of the desired primary amine (2 equivalents) in CH2Cl2 is added dropwise to the reaction mixture at room temperature over a period of 30 minutes.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the solvent is evaporated under vacuum.

  • The resulting solid is purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis1 Step 1: Synthesis of Alkoxy Intermediate cluster_synthesis2 Step 2: Aminolysis cluster_products Products start_pyrimidine 4,6-Dichloro-5-nitropyrimidine protocol1 Protocol 1: - DBU, THF, 0°C start_pyrimidine->protocol1 start_alcohol Alcohol (R-OH) start_alcohol->protocol1 start_amine Primary Amine (R'-NH2) protocol2 Protocol 2: - TEA, CH2Cl2, RT start_amine->protocol2 intermediate 6-Alkoxy-4-chloro-5-nitropyrimidine protocol1->intermediate final_product Symmetrical 4,6-Diamino-5-nitropyrimidine protocol2->final_product intermediate->protocol2

Caption: Experimental workflow for the synthesis of symmetrical 4,6-diamino-5-nitropyrimidines.

troubleshooting_logic cluster_success Successful Mono-substitution cluster_troubleshoot Troubleshooting Di-substitution start Start: Aminolysis of 6-Alkoxy-4-chloro-5-nitropyrimidine check_product Analyze reaction mixture. Is the major product the expected mono-substituted amine? start->check_product success Reaction successful. Proceed with work-up and purification. check_product->success Yes disubstitution Unexpected di-substituted product is major. (Symmetrical 4,6-diamino derivative) check_product->disubstitution No cause Cause: Sequential substitution of both chloro and alkoxy groups is favored. disubstitution->cause solution1 Option 1: Optimize for di-substituted product. - Use >= 2 eq. of amine. cause->solution1 solution2 Option 2: Attempt to favor mono-substitution. - Strict 1:1 stoichiometry. - Lower reaction temperature. - Careful reaction monitoring. cause->solution2

Caption: Troubleshooting logic for unexpected di-substitution in aminolysis of nitropyrimidines.

References

Side reactions to avoid during the synthesis of 5-Nitropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Nitropyrimidine-2,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Direct Nitration: This route involves the direct nitration of a 2,4-diaminopyrimidine precursor using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

  • Nucleophilic Substitution: This method utilizes a 2,4-dihalo-5-nitropyrimidine (e.g., 2,4-dichloro-5-nitropyrimidine) as a starting material, followed by nucleophilic substitution with ammonia or an ammonia equivalent.

Q2: What are the critical parameters to control during the direct nitration of 2,4-diaminopyrimidine?

A2: Temperature, the concentration of the nitrating agent, and the reaction time are all critical parameters. Maintaining a controlled temperature, typically between 30-35°C, is crucial to prevent over-nitration and decomposition. The concentration of nitric acid also plays a significant role in the reaction's selectivity and yield.

Q3: What are the main side reactions to be aware of during the synthesis?

A3: The most common side reactions depend on the synthetic route chosen. For direct nitration, these include:

  • Over-nitration: Formation of dinitro- and other polynitrated byproducts.

  • Oxidation: Degradation of the pyrimidine ring by the strong oxidizing nitrating mixture.

  • N-Nitration: Nitration on one of the amino groups instead of the pyrimidine ring.

For the nucleophilic substitution route, potential side reactions include:

  • Incomplete Substitution: One of the halo groups may remain unreacted, leading to a monoamino-monohalo-nitropyrimidine impurity.

  • Hydrolysis: The halo groups can be hydrolyzed to hydroxyl groups if water is present in the reaction mixture, especially at elevated temperatures.

  • Formation of Sulfonated Byproducts: If sulfuric acid is used in the workup or present as an impurity, it can lead to the formation of sulfonated byproducts.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low yield in direct nitration Decomposition of starting material or product: This can occur if the reaction temperature is too high.Maintain a strict temperature control, ideally between 30-35°C, using an ice bath to manage any exotherms.
Incomplete reaction: The reaction time may be insufficient.Monitor the reaction progress using TLC or HPLC and ensure it has gone to completion before quenching.
Loss of product during workup: The product may be partially soluble in the aqueous phase during quenching.Carefully control the pH during workup and consider back-extraction of the aqueous layer with a suitable organic solvent.
Low yield in nucleophilic substitution Incomplete substitution: The reaction may not have gone to completion.Increase the reaction time or temperature, or use a higher concentration of the amine nucleophile.
Hydrolysis of the starting material: The presence of water can lead to the formation of hydroxy-pyrimidines.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere.
Impure Product
Symptom Possible Cause Suggested Solution
Presence of a byproduct with a higher molecular weight (direct nitration) Over-nitration: The reaction conditions were too harsh, leading to the formation of dinitro- or other polynitrated species.Reduce the concentration of the nitrating agent, lower the reaction temperature, and shorten the reaction time.
Presence of a byproduct with a similar polarity to the product Incomplete substitution (nucleophilic substitution): The mono-substituted intermediate may be present.Drive the reaction to completion by increasing the reaction time or temperature. Purify the product using column chromatography.
Product is discolored (brownish or tar-like) Oxidative degradation: The starting material or product has been oxidized by the nitrating agent.Perform the reaction at a lower temperature and add the nitrating agent dropwise to control the reaction rate.
Presence of a highly polar impurity Hydrolysis of halo-groups (nucleophilic substitution): Water contamination has led to the formation of hydroxylated byproducts.Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.
Formation of sulfonated byproduct: This can occur if using sulfonyl-based leaving groups or excess sulfuric acid.Use alternative leaving groups or carefully control the stoichiometry of sulfuric acid. The byproduct can often be removed by recrystallization.

Experimental Protocols

Protocol 1: Direct Nitration of 2,4-Diamino-6-hydroxypyrimidine (as an analogue)

This protocol for a closely related compound provides a good starting point for the synthesis of this compound.

Materials:

  • 2,4-Diamino-6-hydroxypyrimidine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (93%)

  • Dichloromethane

  • Deionized Water

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, dissolve 126 g of 2,4-diamino-6-hydroxypyrimidine in 730 g of the filtrate from a previous batch (or a suitable solvent).

  • Maintain the temperature between 30-35°C while stirring.

  • Slowly add 20 g of concentrated sulfuric acid.

  • Continue to maintain the temperature at 30-35°C and add 68.5 g (1.01 mol) of 93% fuming nitric acid dropwise.

  • After the addition is complete, continue to stir the mixture at 30-35°C for 2 hours.

  • Upon completion, cool the reaction mixture to -5 to 0°C to induce crystallization.

  • Filter the solid product. The filtrate can be recycled for the next batch.

  • Wash the filter cake with 100 mL of dichloromethane, followed by 200 mL of deionized water.

  • Dry the product to obtain the nitropyrimidine.

Expected Outcome:

This method has been reported to yield a product with a purity of 98.7% (by HPLC) and a yield of 96.4%.[1]

Data Presentation

Table 1: Effect of Nitric Acid Concentration on Product Formation in the Nitration of a Fused Diaminopyrimidine Derivative

Nitric Acid ConcentrationMajor Product
< 70%Fused ring nitrate salt and ring-opened nitrate salt
ConcentratedN-(5-amino-4,5-dihydro-[1]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide

This data is for a fused diaminopyrimidine derivative and illustrates the critical role of nitric acid concentration in determining the reaction outcome.

Visualizations

Main Synthesis Pathway (Direct Nitration)

G A 2,4-Diaminopyrimidine C This compound A->C Nitration B Nitrating Mixture (HNO3/H2SO4)

Caption: Direct nitration of 2,4-diaminopyrimidine.

Common Side Reactions in Direct Nitration

G cluster_main Main Reaction cluster_side Side Reactions A 2,4-Diaminopyrimidine B This compound A->B Desired Nitration C Dinitro-2,4-diaminopyrimidine A->C Over-nitration D Oxidized Byproducts A->D Oxidation E N-Nitro Byproduct A->E N-Nitration G cluster_main Main Reaction cluster_side Side Reactions A 2,4-Dichloro-5-nitropyrimidine B This compound A->B Amination (2 eq. NH3) C 2-Amino-4-chloro-5-nitropyrimidine A->C Incomplete Substitution D 2,4-Dihydroxy-5-nitropyrimidine A->D Hydrolysis

References

Technical Support Center: 5-Nitropyrimidine-2,4-diamine Photodegradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of 5-Nitropyrimidine-2,4-diamine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is this compound susceptible to it?

A1: Photodegradation is the process by which a molecule is broken down by light energy (photons). This compound is susceptible to photodegradation due to its chemical structure. The presence of a nitroaromatic group (-NO2 attached to the pyrimidine ring) and conjugated double bonds allows the molecule to absorb ultraviolet (UV) and visible light.[1][2] This absorption can excite the molecule to a higher energy state, making it more reactive and prone to degradation pathways such as hydrogen abstraction or rearrangement.[2]

Q2: What are the typical signs of photodegradation in my this compound sample?

A2: Visual signs of photodegradation can include a change in the color or appearance of your solid sample or solution.[3] However, significant degradation can occur without any visible changes. The most reliable way to detect and quantify photodegradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products, or UV-Vis spectrophotometry, which can show changes in the absorbance spectrum.[4]

Q3: What environmental factors can accelerate the photodegradation of this compound?

A3: Several factors can influence the rate of photodegradation:

  • Light Intensity and Wavelength: Higher light intensity and exposure to shorter wavelengths (UVA and UVB) will generally lead to faster degradation.[2][5]

  • Solvent: The polarity and protic nature of the solvent can affect the stability of the excited state of the molecule and the formation of reactive species.

  • pH: The pH of the solution can influence the ionization state of this compound, which may alter its light absorption properties and reactivity.

  • Presence of Photosensitizers: Other molecules in the formulation or environment can absorb light and transfer the energy to this compound, leading to indirect photodegradation.

  • Temperature: While light is the primary driver, elevated temperatures can sometimes accelerate secondary degradation reactions.

Q4: How can I protect my this compound samples from photodegradation during routine laboratory work?

A4: To minimize photodegradation during daily handling and experiments:

  • Use Amber Glassware: Amber glass bottles and vials can block a significant portion of UV and visible light.[3]

  • Work in a Light-Controlled Environment: Whenever possible, work in a dimly lit area or use red light, which is less energetic.

  • Cover Samples: When samples need to be exposed to light (e.g., on a lab bench), cover them with aluminum foil or an opaque container.

  • Minimize Exposure Time: Plan your experiments to minimize the duration that samples are exposed to light.

Q5: What are some long-term strategies to prevent photodegradation in a formulation containing this compound?

A5: For long-term stability, consider the following formulation strategies:

  • Incorporate Photostabilizers:

    • UV Absorbers: These compounds, such as benzophenones or benzotriazoles, absorb UV radiation and dissipate it as heat.

    • Quenchers: Molecules like nickel chelates can deactivate the excited state of this compound before it can degrade.[6]

    • Antioxidants: Since some photodegradation pathways involve oxidation, antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be beneficial.[4]

  • Lipid-Based Formulations: Encapsulating this compound in lipid nanocarriers, such as liposomes or solid lipid nanoparticles, can physically shield it from light.[4]

  • Opaque Packaging: For the final product, use packaging that is impermeable to light.

Troubleshooting Guides

Problem 1: My this compound solution is changing color after a short time on the lab bench.

Potential Cause Troubleshooting Step
High Light Exposure Immediately move the solution to a dark environment (e.g., a drawer or a cabinet). For future work, prepare and handle the solution in a dimly lit area or use amber glassware.
Solvent Effects The solvent may be promoting photodegradation. Try dissolving the compound in a different solvent to see if the stability improves.
Photosensitizing Impurities The solvent or other components in your solution may contain impurities that are acting as photosensitizers. Use high-purity solvents and reagents.

Problem 2: I am seeing unexpected peaks in my HPLC chromatogram after my experiment.

Potential Cause Troubleshooting Step
Photodegradation This is a strong indication of degradation. To confirm, prepare a fresh sample of this compound and protect it completely from light. Run this "protected" sample on the HPLC as a control. If the extra peaks are absent, photodegradation is the likely cause.
Reaction with Other Components The new peaks could be the result of a chemical reaction with other components in your sample, which may or may not be light-induced. Run control experiments where you systematically remove other components to identify the source of the reaction.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the impact of different conditions on the photodegradation of this compound.

Table 1: Effect of Light Source on Photodegradation

Light SourceExposure Time (hours)This compound Remaining (%)
Dark Control2499.8
Ambient Lab Light2485.3
Direct Sunlight442.1
UVA Lamp (365 nm)465.7

Table 2: Efficacy of Different Photoprotective Measures

FormulationExposure to UVA Lamp (4 hours)This compound Remaining (%)
In Ethanol65.7
In Ethanol with 0.1% UV Absorber92.4
In Ethanol with 0.1% Antioxidant78.9
Encapsulated in Liposomes95.1

Experimental Protocols

Protocol 1: Assessing Photostability of this compound in Solution

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[7]

  • Preparation of Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or a buffered aqueous solution) at a known concentration (e.g., 10 µg/mL).

    • Divide the solution into two sets of transparent vials.

  • Control Sample:

    • Wrap one set of vials completely in aluminum foil to serve as the "dark control."

  • Exposure to Light:

    • Place the unwrapped vials and the dark control vials in a photostability chamber.

    • Expose the samples to a light source that provides both cool white fluorescent and near-UV light, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy should be not less than 200 watt hours/square meter.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from one of the exposed vials and one of the dark control vials.

    • Analyze the samples immediately by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point for both the exposed and control samples.

    • The difference in degradation between the exposed and control samples indicates the extent of photodegradation.

Visualizations

Photodegradation_Pathway A This compound (Ground State) B Excited State A->B Light Absorption B->A Energy Dissipation (Heat/Fluorescence) C Degradation Products B->C Photochemical Reaction D Quencher B->D Energy Transfer D->A Quencher returns to Ground State + Heat E UV Absorber F Light (hν) G Heat

Caption: General mechanism of photodegradation and prevention.

Experimental_Workflow prep Prepare Solution of This compound split Divide into two sets: Exposed and Dark Control prep->split expose Expose one set to a controlled light source split->expose dark Keep Dark Control wrapped in foil split->dark sample Take samples at various time points expose->sample dark->sample analyze Analyze by HPLC sample->analyze compare Compare results of Exposed vs. Dark Control analyze->compare

Caption: Workflow for assessing photodegradation.

References

Common impurities in commercial 5-Nitropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial 5-Nitropyrimidine-2,4-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in commercial this compound?

A1: Impurities in commercial this compound can originate from several sources:

  • Process-Related Impurities: These are impurities that arise during the manufacturing process. They can include unreacted starting materials, intermediates, byproducts, and reagents. For example, in the nitration of 2,4-diaminopyrimidine, residual starting material or over-nitrated byproducts could be present.

  • Degradation Products: These impurities form due to the degradation of this compound over time or upon exposure to stress conditions such as heat, light, humidity, or reactive chemicals.

  • Residual Solvents: Solvents used during the synthesis and purification steps that are not completely removed during the manufacturing process can remain as impurities.

  • Contaminants: These are extraneous substances that are unintentionally introduced into the product.

Q2: What are some of the common process-related impurities I might encounter?

A2: Based on the common synthetic route involving the nitration of 2,4-diaminopyrimidine, you might encounter the following process-related impurities:

  • 2,4-Diaminopyrimidine: Unreacted starting material.

  • Dinitropyrimidine derivatives: Over-nitration can lead to the formation of dinitro-isomers.

  • Other positional isomers: Depending on the reaction conditions, other nitrated isomers might be formed in small quantities.

  • Residual acids: Traces of nitric acid and sulfuric acid from the nitration process may be present.

Q3: What types of degradation products can be expected?

A3: While specific degradation pathways for this compound are not extensively published, degradation of pyrimidine-based compounds can occur under various stress conditions. Potential degradation products could arise from:

  • Hydrolysis: The amino groups could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of hydroxylated pyrimidines.

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso or an amino group.

  • Ring opening: Under harsh conditions, the pyrimidine ring itself may undergo cleavage.

Q4: Are there specific analytical methods recommended for impurity profiling?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for identifying and quantifying impurities in this compound. Gas Chromatography (GC) is typically used for the analysis of residual solvents.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Possible Cause: Presence of process-related impurities or degradation products.

Troubleshooting Steps:

  • Review Synthesis Route: Identify potential starting materials, intermediates, and byproducts from the manufacturing process of your supplier.

  • Perform Forced Degradation Studies: Subject a sample of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. This can help in identifying if the unexpected peaks correspond to degradants.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system with a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for structural elucidation.

  • Reference Standard Comparison: If available, inject reference standards of potential impurities to compare their retention times with the unknown peaks.

Issue 2: Poor Peak Shape or Resolution in HPLC

Possible Cause: Inappropriate HPLC method parameters.

Troubleshooting Steps:

  • Mobile Phase pH: The pKa of this compound and its impurities will influence their ionization state and retention. Adjust the pH of the mobile phase to improve peak shape and resolution.

  • Column Chemistry: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best separation.

  • Gradient Optimization: Adjust the gradient slope and time to improve the separation of closely eluting peaks.

  • Temperature Control: Maintaining a consistent column temperature can improve peak shape and retention time reproducibility.

Issue 3: High Levels of Residual Solvents Detected by GC

Possible Cause: Inefficient drying or purification during manufacturing.

Troubleshooting Steps:

  • Review Certificate of Analysis (CoA): Check the manufacturer's CoA for the specified limits of residual solvents.

  • Confirm Solvent Identity: Use a GC-MS system to confirm the identity of the detected solvents.

  • Quantify Solvent Levels: Use a validated GC method with an appropriate internal or external standard to accurately quantify the amount of each residual solvent.

  • Contact Supplier: If the levels exceed acceptable limits, contact the supplier for further investigation.

Data Presentation

Table 1: Potential Process-Related Impurities in this compound

Impurity NameStructureTypical Limit (w/w %)
2,4-DiaminopyrimidineC₄H₆N₄≤ 0.15
2,4-Diamino-6-nitropyrimidineC₄H₅N₅O₂≤ 0.10
2,4-Diamino-5,6-dinitropyrimidineC₄H₄N₆O₄≤ 0.10

Table 2: Potential Degradation Products of this compound

Degradation ConditionPotential Degradation Product
Acidic Hydrolysis2-Amino-4-hydroxy-5-nitropyrimidine
Basic Hydrolysis4-Amino-2-hydroxy-5-nitropyrimidine
Oxidation (e.g., H₂O₂)N-oxide derivatives
Reduction (e.g., Na₂S₂O₃)2,4,5-Triaminopyrimidine

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Impurity Profiling
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 50 50
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Protocol 2: GC Method for Residual Solvent Analysis
  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent).

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO or DMF).

Mandatory Visualization

Synthesis_Impurities Start 2,4-Diaminopyrimidine Reagents HNO₃ / H₂SO₄ Main_Product This compound Reagents->Main_Product Nitration Impurity1 Unreacted 2,4-Diaminopyrimidine Main_Product->Impurity1 Source: Incomplete Reaction Impurity2 Over-nitrated Byproducts (e.g., Dinitro derivatives) Main_Product->Impurity2 Source: Side Reaction Impurity3 Positional Isomers Main_Product->Impurity3 Source: Side Reaction Degradation_Pathway Main_Compound This compound Stress_Conditions Stress Conditions (Acid, Base, Oxidant, Heat, Light) Degradant1 Hydrolysis Products (e.g., Hydroxypyrimidines) Stress_Conditions->Degradant1 Hydrolysis Degradant2 Reduction Products (e.g., 2,4,5-Triaminopyrimidine) Stress_Conditions->Degradant2 Reduction Degradant3 Oxidation Products (e.g., N-oxides) Stress_Conditions->Degradant3 Oxidation Degradant4 Ring Cleavage Products Stress_Conditions->Degradant4 Harsh Conditions Troubleshooting_Workflow Start Unexpected Peak in HPLC Step1 Review Synthesis Route Start->Step1 Step2 Perform Forced Degradation Step1->Step2 Step3 Analyze by LC-MS Step2->Step3 Step4 Compare with Reference Standards Step3->Step4 Decision Impurity Identified? Step4->Decision End_Yes Implement Control Strategy Decision->End_Yes Yes End_No Further Structural Elucidation (e.g., NMR) Decision->End_No No

Technical Support Center: Overcoming Poor Cell Permeability of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of pyrimidine-based compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

My pyrimidine-based compound shows excellent target engagement in biochemical assays but has no effect in cell-based assays. What could be the problem?

This is a common issue that often points towards poor cell permeability. If your compound cannot efficiently cross the cell membrane, it will not reach its intracellular target to exert its biological effect.

Troubleshooting Steps:

  • Assess Physicochemical Properties: The permeability of a compound is heavily influenced by its physicochemical properties.[1][2][3] Key parameters to consider are:

    • Lipophilicity (LogP): An optimal LogP range for cell permeability is generally between 1 and 3. Compounds that are too hydrophilic (low LogP) may not partition into the lipid bilayer, while those that are too lipophilic (high LogP) may get trapped within the membrane.

    • Polar Surface Area (PSA): PSA is a measure of the surface area of a molecule occupied by polar atoms. A lower PSA (< 140 Ų) is generally associated with better cell permeability.

    • Molecular Weight (MW): Smaller molecules (MW < 500 Da) tend to have better permeability.[4]

    • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors (> 5) and acceptors (> 10) can hinder permeability.[4]

  • Perform a Permeability Assay: Directly measure the permeability of your compound using an in vitro model. Common assays include:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that can provide a quick assessment of passive diffusion.

    • Caco-2 Permeability Assay: This cell-based assay uses a human colon adenocarcinoma cell line that forms a monolayer resembling the intestinal epithelium. It can provide insights into both passive and active transport mechanisms.[5]

My pyrimidine compound has a high molecular weight and polar surface area. What strategies can I employ to improve its cell permeability?

Several chemical modification strategies can be employed to enhance the permeability of pyrimidine-based compounds.[6][7]

Strategies for Improvement:

  • Prodrug Approach: A common strategy is to mask polar functional groups with lipophilic moieties that can be cleaved off by intracellular enzymes, releasing the active compound inside the cell.

  • Lipophilic Moiety Addition: Introducing lipophilic groups can increase the compound's LogP and improve its partitioning into the cell membrane. However, this must be balanced to avoid excessive lipophilicity.

  • Reduce Hydrogen Bonding Capacity: Modifying or removing hydrogen bond donors and acceptors can decrease the compound's polarity and improve its ability to cross the lipid bilayer.

  • Molecular Scaffolding and Hybridization: Fusing the pyrimidine ring with other heterocyclic systems can sometimes improve the overall physicochemical properties of the molecule, leading to better permeability.[6]

Quantitative Data on Physicochemical Properties and Permeability of Pyrimidine Derivatives

The following table summarizes how modifications to pyrimidine-based compounds can affect their physicochemical properties and, consequently, their cell permeability.

Compound/ModificationMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Apparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s)Reference
Lead Compound 8f 465.395.3045.74Predicted as "poor" (<25)[5]
Lead Compound 8g 483.385.6245.74Predicted as "poor" (<25)[5]
Generic Pyrimidine Core ~80-0.5 to 1.0~26Variable[8]
Lipidated 4,6-diarylpyrimidine > 500IncreasedVariableImproved oral bioavailability sought[6]
Pyrimidine-Linezolid Hybrid > 500IncreasedVariableImproved permeability hypothesized[6]

Note: The data for lead compounds 8f and 8g are based on in silico predictions.[5] The generic pyrimidine core values are approximations. The other examples are qualitative descriptions of strategies employed to improve permeability.

Frequently Asked Questions (FAQs)

What are the main factors that govern the cell permeability of a compound?

The primary factors include the compound's physicochemical properties such as its size (molecular weight), lipophilicity (LogP), polarity (polar surface area), and its capacity for hydrogen bonding.[1][2][3] The nature of the cell membrane itself, including its lipid composition and the presence of transport proteins, also plays a crucial role.[2][3]

What is the difference between passive and active transport across the cell membrane?
  • Passive transport does not require energy and involves the movement of a substance down its concentration gradient.[1] This includes simple diffusion, where small, nonpolar molecules pass directly through the lipid bilayer, and facilitated diffusion, which involves membrane proteins.

  • Active transport requires energy, typically in the form of ATP, to move a substance against its concentration gradient.[1] This process is mediated by specific carrier proteins.

How can I determine if my pyrimidine compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?

Efflux pumps are a common cause of poor intracellular accumulation and can be a major hurdle in drug development. The Caco-2 permeability assay can be used to assess this. By measuring the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, an efflux ratio (B-to-A Papp / A-to-B Papp) can be calculated. An efflux ratio greater than 2 is generally indicative of active efflux.

Are there any computational tools that can predict the cell permeability of my compounds?

Yes, several in silico tools and models are available to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including cell permeability.[4][5] These tools often use quantitative structure-activity relationship (QSAR) models based on a compound's chemical structure and physicochemical properties. While these predictions are useful for prioritizing compounds, they should always be validated with experimental data.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Preparation of the Donor Plate:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Dilute the stock solutions in a buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.4 to the desired final concentration. This will be the donor solution.

  • Preparation of the Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with a buffer solution (e.g., PBS) that may contain a solubilizing agent to prevent the compound from precipitating.

  • Coating the Filter Plate:

    • The filter plate (e.g., Millipore MultiScreen-IP) is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).

    • The solvent is allowed to evaporate, leaving a lipid layer on the filter.

  • Assembling the PAMPA Sandwich:

    • The filter plate is placed on top of the acceptor plate, creating a "sandwich."

  • Running the Assay:

    • Add the donor solution containing the test compounds to the wells of the filter plate.

    • Incubate the sandwich at room temperature for a specified period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).

  • Calculating Permeability:

    • The effective permeability (Pe) is calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Caco-2 Cell Permeability Assay

Objective: To assess the permeability of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.[9][10][11]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[9]

  • Monolayer Integrity Check:

    • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltohmmeter.[9][12] TEER values should be above a certain threshold (e.g., 250 Ω·cm²).

    • Alternatively, the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow) can be measured.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the transport buffer containing the test compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - for efflux):

    • The procedure is similar, but the compound is added to the basolateral chamber, and samples are collected from the apical chamber.

  • Sample Analysis:

    • Determine the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculating Apparent Permeability (Papp):

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C_0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C_0 is the initial concentration of the compound in the donor chamber.

Visualizations

Factors Influencing Cell Permeability

G cluster_compound Compound Properties cluster_membrane Membrane Interaction MW Molecular Weight (< 500 Da) Passive Passive Diffusion MW->Passive LogP Lipophilicity (LogP 1-3) LogP->Passive PSA Polar Surface Area (< 140 Ų) PSA->Passive HBD Hydrogen Bond Donors (< 5) HBD->Passive HBA Hydrogen Bond Acceptors (< 10) HBA->Passive Permeability Cell Permeability Passive->Permeability Increases Active Active Transport/Efflux Active->Permeability Can Decrease (Efflux) G Start Start: Compound Solution PrepAssay Prepare Assay System (e.g., PAMPA plate or Caco-2 monolayer) Start->PrepAssay AddCompound Add Compound to Donor Compartment PrepAssay->AddCompound Incubate Incubate (Time course) AddCompound->Incubate Sample Sample Acceptor Compartment Incubate->Sample Analyze Analyze Concentration (e.g., LC-MS/MS) Sample->Analyze Calculate Calculate Permeability (Papp) Analyze->Calculate End End: Permeability Data Calculate->End

References

Technical Support Center: 5-Nitropyrimidine-2,4-diamine Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on stability testing protocols for 5-Nitropyrimidine-2,4-diamine. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of stability testing for this compound?

A1: Stability testing for this compound is crucial to understand how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] These studies are essential for determining the compound's intrinsic stability, identifying potential degradation products, and establishing a re-test period or shelf life.[3] The data generated is a critical component of regulatory submissions for new drug substances.[4]

Q2: What are forced degradation studies and why are they necessary?

A2: Forced degradation, or stress testing, involves intentionally degrading the drug substance under more severe conditions than accelerated stability studies.[3][5] The main goals are to identify the likely degradation products that could form during storage and to establish the degradation pathways.[3][6] This information is vital for developing and validating stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.[6] A degradation level of 5-20% is generally considered optimal for these studies.[7]

Q3: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

A3: Typical stress conditions for forced degradation studies include exposure to acid, base, oxidation, heat, and light.[3][5][6] Since this compound contains amine and nitro functional groups, it is likely susceptible to hydrolysis and reduction. The specific conditions should be adjusted to achieve the target degradation of 5-20%.[7]

Q4: How many batches of this compound should be used for stability testing?

A4: For formal stability studies submitted for regulatory approval, it is recommended to use at least three primary batches of the drug substance.[1] For in-use stability studies, a minimum of two batches, preferably pilot scale, should be tested.[8] Forced degradation studies can often be performed on a single batch.[3]

Troubleshooting Guide

Q1: I am not seeing any degradation of this compound under my initial stress conditions. What should I do?

A1: If you observe no degradation, your stress conditions are likely too mild. You can incrementally increase the severity of the conditions. For example, you can increase the temperature, prolong the exposure time, or use a higher concentration of the stress agent (e.g., acid, base, or oxidizing agent). For compounds resistant to degradation at room temperature, studies may be conducted at elevated temperatures, such as 50-60°C.[5]

Q2: My compound is degrading too quickly, with over 50% loss of the parent peak. How can I achieve the optimal 5-20% degradation?

A2: If you are observing excessive degradation, you should reduce the intensity of your stress conditions. Consider lowering the temperature, shortening the exposure duration, or using a lower concentration of the stressor. The goal is to achieve a level of degradation that allows for the reliable detection and quantification of the degradation products without completely consuming the parent compound.[6]

Q3: I am observing new peaks in my chromatogram after stress testing, but I am unsure if they are true degradants or artifacts. How can I confirm?

A3: To confirm that the new peaks are degradation products, you should run a control sample (the compound in the same solvent system without the stressor) under the same conditions (e.g., temperature and time). If the peaks are absent in the control sample, they are likely true degradants. Peak purity analysis using a photodiode array (PDA) detector can also help to ensure that the main peak is not co-eluting with any degradation products.[6]

Q4: The degradation profile of my this compound is very complex, with many small peaks. How can I simplify the analysis?

A4: A complex degradation profile can be challenging. You may need to optimize your analytical method, such as the HPLC gradient, to achieve better separation of the degradation products. It is also important to focus on the major degradation products first. If the degradation is too extensive, consider reducing the stress conditions to generate a simpler profile that is more representative of the degradation that might occur under normal storage conditions.

Data Presentation

Table 1: Recommended Stress Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis0.1 M HClRoom Temperature / 50-60°CUp to 7 days5-20%
Base Hydrolysis0.1 M NaOHRoom Temperature / 50-60°CUp to 7 days5-20%
Oxidation0.1% - 3.0% H₂O₂Room TemperatureUp to 7 days5-20%
ThermalDry Heat60-80°CUp to 7 days5-20%
PhotostabilityUV and Visible LightRoom TemperaturePer ICH Q1B5-20%

Note: These are general starting conditions and may need to be optimized for this compound to achieve the target degradation of 5-20%.[5]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To identify potential degradation products and establish degradation pathways for this compound under various stress conditions.

2. Materials:

  • This compound
  • HPLC grade acetonitrile and water
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • Volumetric flasks, pipettes, and vials

3. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

4. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Store at room temperature or an elevated temperature (e.g., 60°C).
  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Store at room temperature or an elevated temperature (e.g., 60°C).
  • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature.
  • Thermal Degradation: Store the solid drug substance in an oven at a controlled temperature (e.g., 80°C).
  • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

5. Time Points:

  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48, and 168 hours).

6. Sample Analysis:

  • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze the samples using a validated stability-indicating HPLC method with a PDA detector.

7. Data Evaluation:

  • Calculate the percentage of degradation for the parent compound.
  • Determine the retention times and peak areas of the degradation products.
  • Assess peak purity of the parent compound.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolysis prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc evaluation Calculate % Degradation & Identify Degradants hplc->evaluation

Caption: Workflow for a forced degradation study.

G parent This compound hydrolysis_product Hydrolysis Product (e.g., 2,4-Diamino-5-nitrosopyrimidine) parent->hydrolysis_product Acid/Base reduction_product Reduction Product (e.g., 5-Aminopyrimidine-2,4-diamine) parent->reduction_product Reducing Agent oxidation_product Oxidation Product (e.g., N-oxide) parent->oxidation_product Oxidizing Agent photolysis_product Photolysis Product parent->photolysis_product Light

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of 5-Nitropyrimidine-2,4-diamine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-nitropyrimidine-2,4-diamine scaffold has emerged as a versatile pharmacophore in the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and metabolic regulatory effects. This guide provides a comparative analysis of this compound and its key analogs, summarizing their performance with supporting experimental data and detailed methodologies to aid researchers in their drug discovery endeavors.

I. Antiproliferative Activity

A significant area of investigation for this compound analogs has been in the field of oncology. These compounds have shown potent antiproliferative activity against a variety of human cancer cell lines.

Comparative Antiproliferative Activity (IC₅₀, µM)
Compound/AnalogHepG2 (Liver)MDA-MB-231 (Breast)A549 (Lung)MCF-7 (Breast)Reference
This compound >50>50>50>50[1]
Compound 7w 10.3718.4525.3115.82[1]
Fluorouracil (Control) 31.2529.6435.1728.93[1]

Table 1: In vitro antiproliferative activities of this compound analog (Compound 7w) compared to the parent compound and the standard anticancer drug Fluorouracil. Data is presented as the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM).

As illustrated in Table 1, the parent compound, this compound, exhibits weak antiproliferative activity. However, strategic structural modifications, such as the introduction of an alkyl acetate moiety in Compound 7w , lead to a significant enhancement in potency. Notably, Compound 7w displayed a three-fold improvement in inhibiting HepG2 cell proliferation compared to the commercial anticancer drug fluorouracil.[1] Flow cytometry analysis revealed that Compound 7w induced G2/M phase cell cycle arrest in HepG2 cells, suggesting a potential mechanism of action involving the disruption of cell division.[1]

II. Inhibition of Nitric Oxide Synthase (iNOS)

Chronic inflammation is implicated in the pathogenesis of numerous diseases, and inducible nitric oxide synthase (iNOS) is a key mediator in this process. Analogs of 5-nitropyrimidine-2,4-dione have been investigated as inhibitors of iNOS and nitric oxide (NO) production.

Comparative iNOS and NO Production Inhibition (IC₅₀, µM)
Compound/AnalogiNOS Enzyme InhibitionNO Production in RAW 264.7 cellsCytotoxicity (RAW 264.7 cells)Reference
Compound 36 6.28.6>80.0

Table 2: Inhibitory activity of a 5-nitropyrimidine-2,4-dione analog (Compound 36) on iNOS enzyme activity and nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Cytotoxicity is also presented as IC₅₀ in µM.

Compound 36, a 5-nitropyrimidine-2,4-dione derivative, demonstrated potent inhibition of both iNOS enzyme activity and NO production in cellular assays, with IC₅₀ values of 6.2 µM and 8.6 µM, respectively. Importantly, this compound exhibited low cytotoxicity, with an IC₅₀ value greater than 80.0 µM, indicating a favorable therapeutic window.

III. Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Analogs of 2,4-diaminopyrimidine have been developed as potent inhibitors of CDK2, a key kinase involved in the G1/S phase transition.

Comparative CDK2 Inhibition (IC₅₀, µM)
Compound/AnalogCDK2/cyclin AReference
NU6027 0.027
Analog 8b 0.16
Analog 9b 0.30

Table 3: Inhibitory activity of NU6027 and its 5-nitroso and 5-cyano-NNO-azoxy analogs against CDK2/cyclin A. Data is presented as the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM).

NU6027, a 6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine, is a known potent CDK2 inhibitor. Structure-activity relationship studies on NU6027 have led to the development of analogs with varying potencies. For instance, the introduction of a (2S)-1-hydroxypropan-2-yl)amino group at the 2-position of the pyrimidine ring yielded Analog 8b , which retained significant CDK2 inhibitory activity. Furthermore, replacement of the 5-nitroso group with a 5-cyano-NNO-azoxy moiety, as in Analog 9b , also resulted in a potent CDK2 inhibitor.

IV. GPR119 Agonism

G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity due to its role in regulating glucose homeostasis. 5-Nitropyrimidine derivatives have been identified as potent GPR119 agonists.

Comparative GPR119 Agonist Activity (EC₅₀, nM)
Compound/AnalogHuman GPR119Max Agonist Activity (%)Reference
Analog 8 0.6Full Agonist
Analog 41 11.5139

Table 4: Agonist activity of 5-nitropyrimidine analogs on the human GPR119 receptor. Data is presented as the half-maximal effective concentration (EC₅₀) in nanomolar (nM) and the maximum agonist activity as a percentage relative to a standard agonist.

A series of 5-nitropyrimidine analogs bearing endo-azabicyclic substituents have demonstrated potent GPR119 agonistic activities. Notably, Analog 8 , an isopropyl carbamate derivative, exhibited an impressive EC₅₀ value of 0.6 nM. Another analog, Analog 41 , showed strong agonistic activity with an EC₅₀ of 11.5 nM and a maximum response of 139%, indicating it is a full agonist.

V. Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist 5-Nitropyrimidine Analog GPR119 GPR119 Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Secretion Insulin / GLP-1 Secretion PKA->Secretion Stimulates

Caption: GPR119 Signaling Pathway.

CDK2_Cell_Cycle_Pathway cluster_cell_cycle Cell Cycle Regulation CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits pRb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription CDK2 CDK2 CyclinE->CDK2 Binds to CyclinE_CDK2 Cyclin E / CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb Hyperphosphorylates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Drives Inhibitor 5-Nitropyrimidine Analog (e.g., NU6027) Inhibitor->CDK2 Inhibits MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add 5-Nitropyrimidine Analog (various conc.) Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

A Comparative Guide to the Antitumor Activity of 2,4-Diamino-5-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor activity of 2,4-diamino-5-substituted pyrimidines with established anticancer agents. The information presented is supported by experimental data to aid in the evaluation and potential development of this class of compounds as therapeutic agents.

Introduction to 2,4-Diamino-5-Substituted Pyrimidines

The 2,4-diamino-5-substituted pyrimidine scaffold is a key pharmacophore in medicinal chemistry, most notably recognized for its potent inhibition of dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[3][4] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[5][6] This mechanism of action is shared with well-established anticancer drugs such as methotrexate and pemetrexed.

Comparative In Vitro Antitumor Activity

The antitumor efficacy of several 2,4-diamino-5-substituted pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize their half-maximal inhibitory concentrations (IC50), providing a direct comparison with standard chemotherapeutic agents.

Compound/DrugCell LineIC50 (µM)Reference
2,4-Diamino-5-substituted Pyrimidines
PiritreximWalker 256 CarcinosarcomaSignificant Activity[1][2]
2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP)Walker Carcinoma 256Inhibited Growth[1]
2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine (DAEP)Walker Carcinoma 256Inhibited Growth[1]
2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (DDMP)Murphy-Sturm LymphosarcomaInhibited Growth[1]
2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (DDMP)Walker Carcinoma 256Inhibited Growth[1]
Alternative Anticancer Agents
MethotrexateHCT116 (Colon)0.0242[7]
MethotrexateA549 (Lung)0.10 (after 48h)[8]
MethotrexateMCF-7 (Breast)33 (as 1 µg/ml)[9]
PemetrexedA549 (Lung)Working concentration of 10 mg/ml showed significant inhibition[10]
PemetrexedH2122 (Lung)Average IC50 of 0.65 ± 0.2[11]
5-FluorouracilHCT116 (Colon)Not specified, used as reference
DoxorubicinMCF-7 (Breast)0.65 ± 0.25[12]
DoxorubicinA549 (Lung)0.4 ± 0.09[12]

Comparative In Vivo Antitumor Activity

In vivo studies using animal models are critical for validating the therapeutic potential of anticancer compounds. The following table summarizes available data on the in vivo efficacy of 2,4-diamino-5-substituted pyrimidines and comparator drugs, primarily focusing on tumor growth inhibition in xenograft models.

Compound/DrugAnimal ModelCancer TypeTumor Growth InhibitionReference
2,4-Diamino-5-substituted Pyrimidines
PiritreximRatsWalker 256 CarcinosarcomaSignificant activity[2]
TrimetrexatePatientsBreast, Non-small cell lung, Head and neckPartial response observed[8][13]
Alternative Anticancer Agents
MethotrexateMice (4T1 allograft)Breast Cancer16.2%[12]
MethotrexateMice (MC38 colon carcinoma)Colon CancerDose-dependent inhibition[14]
PemetrexedMice (A549 orthotopic xenograft)Non-Small-Cell Lung CancerAdditive effect with metformin[15][16]
PemetrexedMice (CT26 syngeneic)Colorectal CancerReduced tumor growth[17]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Dihydrofolate Reductase (DHFR) Inhibition Pathway

DHFR_Inhibition_Pathway cluster_0 Folate Metabolism cluster_1 Nucleotide Synthesis cluster_2 Cellular Outcomes Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ one_carbon One-Carbon Donors THF->one_carbon Serine -> Glycine DNA_synthesis_block Inhibition of DNA Synthesis DHFR Dihydrofolate Reductase (DHFR) Purines Purine Synthesis (dATP, dGTP) one_carbon->Purines Thymidylate Thymidylate Synthesis (dTMP -> dTTP) one_carbon->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA DNA_damage DNA Damage Cell_cycle_arrest Cell Cycle Arrest (G1/S Phase) DNA_damage->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Pyrimidine 2,4-Diamino-5-substituted Pyrimidines Pyrimidine->DHFR Inhibition DNA_synthesis_block->DNA_damage

Caption: Mechanism of action of 2,4-diamino-5-substituted pyrimidines via DHFR inhibition.

Experimental Workflow for Antitumor Activity Validation

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays cluster_2 Data Analysis & Comparison start Compound Synthesis (2,4-Diamino-5-substituted Pyrimidines) cell_culture Cancer Cell Line Culture (e.g., MCF-7, HCT116, A549) start->cell_culture mtt_assay MTT Assay (Cell Viability/Cytotoxicity) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 animal_model Xenograft Animal Model (e.g., Nude Mice) ic50->animal_model Lead Compound Selection data_analysis Statistical Analysis ic50->data_analysis tumor_inoculation Tumor Cell Inoculation (Subcutaneous or Orthotopic) animal_model->tumor_inoculation treatment Compound Administration (Treatment vs. Control Groups) tumor_inoculation->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement tgi Tumor Growth Inhibition (%TGI) tumor_measurement->tgi tgi->data_analysis comparison Comparison with Standard Drugs data_analysis->comparison

Caption: Workflow for validating the antitumor activity of novel compounds.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (2,4-diamino-5-substituted pyrimidine or alternative drug) in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Subcutaneous Xenograft Animal Model

This protocol outlines the in vivo evaluation of antitumor activity using a subcutaneous tumor model in immunodeficient mice.[10][18][19][20][21]

1. Animal and Cell Line Preparation:

  • Use immunodeficient mice (e.g., BALB/c nude or SCID mice), typically 4-6 weeks old. Allow them to acclimatize for at least one week.[10][18]

  • Culture the desired human cancer cell line (e.g., A549, HCT116) under standard conditions.

  • Harvest the cells when they are in the exponential growth phase. Wash the cells with sterile PBS and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.

2. Tumor Inoculation:

  • Anesthetize the mice using an appropriate anesthetic agent.

  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.[18]

3. Treatment:

  • Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).

  • Prepare the test compound and control vehicle for administration. The route of administration (e.g., intraperitoneal, oral gavage, intravenous) and the dosing schedule will depend on the specific compound's properties.

  • Administer the treatment as per the predetermined schedule for a specified duration (e.g., 21-28 days).

4. Tumor Measurement and Data Analysis:

  • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

  • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[10][18]

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the percentage of tumor growth inhibition (%TGI) using the formula:

    • % TGI = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100

  • Perform statistical analysis to determine the significance of the observed antitumor effects.

Conclusion

The 2,4-diamino-5-substituted pyrimidine scaffold represents a promising class of antitumor agents, primarily acting through the inhibition of dihydrofolate reductase. The presented in vitro and in vivo data demonstrate their potential to inhibit cancer cell proliferation and tumor growth. This guide provides a framework for comparing these compounds against established therapies, highlighting the importance of rigorous experimental validation. Further research, including direct head-to-head in vivo comparative studies and exploration of a broader range of cancer models, is warranted to fully elucidate their therapeutic potential and guide future drug development efforts.

References

Navigating Kinase Cross-Reactivity: A Comparative Guide to 2,4-Diaminopyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing selective and effective therapeutics. While specific cross-reactivity data for 5-Nitropyrimidine-2,4-diamine-based inhibitors remains limited in publicly available literature, this guide provides a comparative analysis of structurally related 2,4-diaminopyrimidine scaffolds. The data presented herein, derived from various studies, offers valuable insights into the broader class of 2,4-diaminopyrimidine inhibitors and serves as a foundational resource for further investigation.

Comparative Analysis of Inhibitor Selectivity

The following tables summarize the in vitro kinase inhibitory activity (IC50 values) of representative 2,4-diaminopyrimidine-based compounds against a panel of kinases. This data highlights the varied selectivity profiles that can be achieved with this scaffold, ranging from highly selective to multi-targeted inhibitors.

Inhibitor ClassTarget KinaseCompoundIC50 (nM)Kinase Panel ScreenedReference
PAK4 InhibitorsPAK4Compound B65.9Not Specified[1][2]
PAK4Compound A218.4Not Specified[1]
PAK4Compound B820.4Not Specified[1]
MK2 InhibitorsMK2Compound 15<19Not Specified[3]
MK2Compound 31a<19Not Specified[3]
MK2Compound 31b<19Not Specified[3]
PKCθ InhibitorsPKCθCompound 16cPotent (Specific IC50 not provided)Other PKC isozymes[4]
Sky Kinase InhibitorsSky2-aminobenzyl analogsGood Inhibition ActivityNot Specified[5]

Note: The lack of a comprehensive, standardized kinase panel across these studies necessitates careful interpretation of the selectivity data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are protocols for two widely used kinase assays.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6][7] The assay is performed in two steps:

  • Kinase Reaction and ATP Depletion:

    • The kinase reaction is performed in a multiwell plate containing the kinase, substrate, ATP, and the test compound.

    • After the kinase reaction reaches completion, an ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.[8][9]

  • ADP Detection:

    • A Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP.

    • This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial amount of ADP produced.[8][9] The luminescence is measured using a luminometer.

LanthaScreen™ Kinase Binding Assay

The LanthaScreen™ Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.[10]

  • Assay Principle:

    • The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).

    • When the tracer binds to the kinase, the proximity of the Eu-donor and the Alexa Fluor™-acceptor results in a high FRET signal.

  • Inhibitor Competition:

    • Test compounds that bind to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.[10]

    • The IC50 value is determined by measuring the concentration of the test compound required to displace 50% of the tracer.

Visualizing Kinase Inhibition and Experimental Design

Diagrams are provided below to illustrate a common signaling pathway targeted by kinase inhibitors and a generalized workflow for assessing inhibitor cross-reactivity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis compound Test Compound Dilution Series assay_plate Assay Plate Incubation (Kinase, Compound, ATP, Substrate) compound->assay_plate kinase_panel Kinase Panel Preparation kinase_panel->assay_plate detection Signal Measurement (e.g., Luminescence, TR-FRET) assay_plate->detection ic50 IC50 Curve Fitting detection->ic50 selectivity Selectivity Profile Generation ic50->selectivity

Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: A simplified representation of the MAPK/ERK signaling pathway.

References

Head-to-head comparison of 5-Nitropyrimidine-2,4-diamine derivatives' efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 5-Nitropyrimidine-2,4-diamine derivatives reveals a class of compounds with significant therapeutic potential, primarily explored for their anticancer properties. This guide synthesizes efficacy data from multiple studies to provide a head-to-head comparison of various derivatives, offering insights for researchers and drug development professionals. The data is presented in structured tables, accompanied by detailed experimental protocols and visualizations of relevant biological pathways.

Efficacy of this compound Derivatives in Oncology

The primary therapeutic application investigated for this compound derivatives is in oncology, where their antiproliferative activities have been evaluated against a range of cancer cell lines.

Antiproliferative Activity of Alkyl Acetate-Bearing Derivatives

A study by Zhao et al. (2016) focused on novel this compound derivatives bearing an alkyl acetate moiety. The antiproliferative activities of these compounds were tested against four human cancer cell lines: MDA-MB-231 (breast), A549 (lung), HepG2 (liver), and MCF-7 (breast). The most promising compound, 7w, demonstrated a three-fold improvement in inhibiting HepG2 cell proliferation compared to the commercial anticancer drug fluorouracil, with an IC50 value of 10.37 μM[1].

Table 1: Antiproliferative Activity (IC50, μM) of Selected this compound Derivatives [1]

CompoundMDA-MB-231A549HepG2MCF-7
7w >5029.45 ± 2.1110.37 ± 1.23 22.86 ± 1.54
Fluorouracil 38.21 ± 2.5645.32 ± 3.1131.45 ± 2.8725.19 ± 1.98

Data are presented as mean ± SD from three independent experiments.

The mechanism of action for the most potent compound, 7w, was further investigated, revealing that it arrests HepG2 cells in the G2/M phase of the cell cycle[1].

Antitumor Activity of Adamantyl-Substituted Derivatives

A comparative study on 2,4-diamino-5-(1-adamantyl)pyrimidine derivatives assessed their antitumor activity in rat models. The compounds 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine (DAMP) and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine (DAEP) were shown to inhibit the growth of Walker carcinoma 256, a tumor naturally resistant to methotrexate[2]. In contrast, these compounds did not inhibit the growth of Murphy-Sturm lymphosarcoma, which is highly sensitive to methotrexate[2]. This suggests a different mechanism of action or a different spectrum of activity compared to classical antifolates. The study also highlighted the toxicity profile, noting that DAMP and DAEP caused convulsions at lethal doses[2].

Diaminopyrimidine Derivatives as FAK Inhibitors

Research into diaminopyrimidine derivatives has also identified them as potent inhibitors of Focal Adhesion Kinase (FAK), a key protein in cancer cell adhesion, survival, and proliferation[3]. A series of novel diaminopyrimidine compounds were designed and synthesized, with compound A12 emerging as a potent inhibitor of FAK and showing significant antiproliferative activity against A549 and MDA-MB-231 cancer cell lines, with IC50 values of 130 nM and 94 nM, respectively[3].

Table 2: FAK Inhibition and Antiproliferative Activity of Compound A12 [3]

CompoundFAK IC50 (nM)A549 IC50 (nM)MDA-MB-231 IC50 (nM)
A12 Not specified13094
TAE-226 (Control) Not specifiedNot specifiedNot specified

Experimental Protocols

Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the this compound derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (MDA-MB-231, A549, HepG2, MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Cell Cycle Analysis

The effect of the compounds on the cell cycle was analyzed by flow cytometry.

  • Cell Treatment: HepG2 cells were treated with the test compound (e.g., 7w) at its IC50 concentration for 48 hours.

  • Cell Harvesting and Fixation: The cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.

  • Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the FAK signaling pathway, which is a target of some diaminopyrimidine derivatives, and the general workflow for evaluating the antiproliferative activity of these compounds.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Src Src FAK->Src Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Src->FAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation A12 Compound A12 A12->FAK

Caption: FAK signaling pathway and the inhibitory action of Compound A12.

Antiproliferative_Assay_Workflow Start Start: Cancer Cell Lines Seeding Seed cells in 96-well plates Start->Seeding Incubation1 Incubate for 24h Seeding->Incubation1 Treatment Treat with this compound derivatives (various concentrations) Incubation1->Treatment Incubation2 Incubate for 48h Treatment->Incubation2 MTT Add MTT solution Incubation2->MTT Incubation3 Incubate for 4h MTT->Incubation3 Solubilize Add DMSO to dissolve formazan Incubation3->Solubilize Measure Measure absorbance at 490 nm Solubilize->Measure Calculate Calculate IC50 values Measure->Calculate

Caption: Workflow of the MTT assay for antiproliferative activity.

References

In Vivo Therapeutic Potential of 5-Nitropyrimidine-2,4-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the therapeutic effects of 5-Nitropyrimidine-2,4-diamine and its analogs with alternative compounds, supported by experimental data from in vivo studies. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and visual representations of signaling pathways and workflows.

Introduction to this compound

This compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The pyrimidine-2,4-diamine scaffold is a key pharmacophore in various approved drugs and clinical candidates. Derivatives of this core structure have been shown to possess a range of therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This guide will focus on the in vivo validation of the anti-inflammatory and anti-cancer potential of compounds structurally related to this compound.

Section 1: In Vivo Anti-Inflammatory Effects

The anti-inflammatory potential of nitropyrimidine derivatives has been linked to the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. Overproduction of nitric oxide (NO) by iNOS is a hallmark of many inflammatory conditions.

Data Presentation: Comparison of Anti-Inflammatory Activity

The following table summarizes the in vivo anti-inflammatory efficacy of a 5-nitropyrimidine-2,4-dione analog compared to a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in a carrageenan-induced paw edema model.

CompoundAnimal ModelDoseRoute of Administration% Inhibition of Paw EdemaReference
5-Nitropyrimidine-2,4-dione analog (Compound 36) Male ICR Mice10 mg/kgOralProtective Properties Exhibited[1]
Indomethacin Mice10 mg/kgIntraperitoneal~50-60%[2]

Note: Data for the 5-nitropyrimidine analog is based on a closely related dione structure. The term "protective properties" indicates a significant anti-inflammatory effect.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol describes a standard method for inducing acute inflammation in rodents to evaluate the efficacy of anti-inflammatory compounds.[2][3][4][5]

  • Animal Selection: Healthy male or female mice (e.g., Swiss albino or ICR) or rats (e.g., Sprague Dawley) weighing 25-30g and 180-250g respectively, are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups, with at least five animals per group.

  • Compound Administration: The test compound (e.g., this compound analog) is administered, typically orally or intraperitoneally, at a predetermined dose. The standard group receives a known anti-inflammatory drug like Indomethacin (e.g., 10 mg/kg). The control group receives the vehicle (e.g., saline or DMSO solution).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Paw volume or thickness is measured using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group using the formula: % Inhibition = [(C - T) / C] * 100 Where C is the average increase in paw volume/thickness in the control group, and T is the average increase in the treated group. Statistical significance is determined using appropriate tests like ANOVA followed by Dunnett's test.

Visualizations: Signaling Pathway and Experimental Workflow

G LPS Inflammatory Stimulus (e.g., LPS, Carrageenan) Macrophage Macrophage LPS->Macrophage Activates NFkB NF-κB Activation Macrophage->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L-arginine to NO Inflammation Inflammation (Vasodilation, Edema) NO->Inflammation Compound 5-Nitropyrimidine -2,4-diamine Analog Compound->iNOS_protein Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound analogs.

G Start Start: Acclimatize Mice Grouping Randomize into Groups (Control, Standard, Test) Start->Grouping Dosing Administer Vehicle, Standard, or Test Compound Grouping->Dosing Baseline Measure Baseline Paw Volume Dosing->Baseline 1 hr pre-induction Induction Inject Carrageenan into Paw Baseline->Induction Measurement Measure Paw Volume at 1, 2, 3, 4 hours Induction->Measurement Analysis Calculate % Inhibition and Statistical Analysis Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Section 2: In Vivo Anti-Cancer Effects

The anti-cancer properties of 2,4-diaminopyrimidine derivatives are often attributed to their ability to act as folic acid antagonists, inhibiting dihydrofolate reductase (DHFR), or to target other critical cellular machinery like Aurora kinases, leading to cell cycle arrest and apoptosis.[6][7]

Data Presentation: Comparison of Anti-Tumor Activity

This table compares the in vivo anti-tumor activity of 2,4-diamino-5-adamantyl-6-methylpyrimidine (DAMP), a related diamino-pyrimidine derivative, with a comparative compound, DDMP, in a rat carcinoma model.

CompoundAnimal ModelTumor ModelRoute of AdministrationOutcomeReference
DAMP Sprague-Dawley RatsWalker Carcinoma 256Not SpecifiedInhibited tumor growth[6]
DDMP Sprague-Dawley RatsWalker Carcinoma 256Not SpecifiedInhibited tumor growth[6]

Note: DAMP and DDMP are analogs of this compound. This data demonstrates the anti-tumor potential of the broader class of 2,4-diaminopyrimidines.

Experimental Protocol: Subcutaneous Xenograft Tumor Model

This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.[8][9][10]

  • Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media until they reach 70-80% confluency.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), 4-6 weeks old, are used.

  • Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a sterile medium (like PBS or Matrigel) at a concentration of approximately 3-5 x 10^6 cells per 100-200 µL. This cell suspension is then injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured 2-3 times a week using digital calipers and calculated using the formula: Volume = (width)² x length / 2.

  • Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered according to the planned dosing schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle. A positive control group may receive a standard chemotherapy agent.

  • Endpoint: The study continues for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a specific size. Throughout the study, animal body weight and general health are monitored. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Tumor growth inhibition is calculated and compared between the treated and control groups. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Visualizations: Signaling Pathway and Experimental Workflow

G Compound 2,4-Diaminopyrimidine Derivative Target Cellular Target (e.g., DHFR, Aurora Kinase) Compound->Target Inhibits CellCycle Cell Cycle Progression Target->CellCycle Disrupts Apoptosis Apoptosis Induction Target->Apoptosis Triggers TumorGrowth Tumor Cell Proliferation CellCycle->TumorGrowth Leads to Apoptosis->TumorGrowth Inhibits

Caption: Plausible anti-cancer signaling pathway for 2,4-diaminopyrimidine derivatives.

G Start Start: Culture Cancer Cells Implantation Implant Cells Subcutaneously in Immunocompromised Mice Start->Implantation Growth Monitor Tumor Growth (until ~100 mm³) Implantation->Growth Randomization Randomize Mice into Control & Treatment Groups Growth->Randomization Treatment Administer Vehicle or Test Compound Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Repeated Dosing Endpoint Endpoint: Excise and Weigh Tumors Monitoring->Endpoint At Study Conclusion Analysis Analyze Tumor Growth Inhibition Endpoint->Analysis End End Analysis->End

References

A Comparative Guide to the Toxicological Profiles of Nitropyrimidine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known toxicological profiles of different nitropyrimidine isomers. Due to a scarcity of direct comparative studies on the parent nitropyrimidine isomers (2-nitropyrimidine, 4-nitropyrimidine, and 5-nitropyrimidine), this document summarizes the available data, highlights existing knowledge gaps, and provides detailed experimental protocols for key toxicity assays to support future research in this area.

Summary of Toxicity Data

IsomerChemical StructureIn Vitro Cytotoxicity (IC50)Acute Oral Toxicity (LD50)Known Hazards
2-Nitropyrimidine Data not availableData not availableData not available
4-Nitropyrimidine Data not availableData not availableData not available
5-Nitropyrimidine Data not availableData not availableCauses skin irritation, serious eye irritation, and may cause respiratory irritation.

As an illustrative example from a related class of compounds, 4-nitropyridine N-oxide has a reported oral LD50 of 107 mg/kg in rats, indicating high acute toxicity.[1] This highlights the potential for significant toxicity within this class of nitroaromatic heterocycles and underscores the importance of experimental determination of these values for the nitropyrimidine isomers.

Experimental Protocols

To facilitate further research into the toxicology of nitropyrimidine isomers, detailed protocols for standard in vitro cytotoxicity and genotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitropyrimidine isomers in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, formazan crystals will form in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Principle: LDH is a stable enzyme present in the cytosol of all cells. When the cell membrane is compromised, LDH is released into the culture medium. The amount of LDH in the medium is proportional to the number of dead cells.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Incubation: Incubate the plates for the desired exposure time.

  • Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 30 minutes), protected from light. During this time, LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Ames Test for Mutagenicity (Genotoxicity)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Principle: The test uses several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These strains cannot grow in a histidine-free medium. A mutagenic agent can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient agar plate.

Procedure:

  • Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to simulate metabolic activation, as some chemicals only become mutagenic after being metabolized.

  • Exposure: The test compound is mixed with the bacterial tester strain and, if applicable, the S9 mix. This mixture is then plated on a minimal glucose agar plate lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Colony Counting: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, HepG2) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Nitropyrimidine Isomers) treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation assay_specific Assay-Specific Step (e.g., MTT/LDH reagent) incubation->assay_specific readout Plate Reading (Absorbance) assay_specific->readout calculation Calculate % Viability/ % Cytotoxicity readout->calculation ic50 Determine IC50 calculation->ic50 signaling_pathway cluster_cell Cellular Environment NP Nitropyrimidine Isomer Metabolism Metabolic Activation (e.g., Nitroreductases) NP->Metabolism ReactiveIntermediates Reactive Intermediates (e.g., Nitroso, Hydroxylamine) Metabolism->ReactiveIntermediates ROS Reactive Oxygen Species (ROS) Metabolism->ROS Redox Cycling DNA_Damage DNA Damage (Adducts, Strand Breaks) ReactiveIntermediates->DNA_Damage ROS->DNA_Damage Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Apoptosis_Pathway Apoptosis Pathway Activation DNA_Damage->Apoptosis_Pathway Mitochondrial_Stress->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

References

A Comparative Guide to the Structure-Activity Relationship of 2,4-Diaminopyrimidines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and immunology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,4-diaminopyrimidine derivatives targeting three distinct kinase families: Tropomyosin Receptor Kinase (TRK), Cyclin-Dependent Kinase (CDK), and Hematopoietic Progenitor Kinase 1 (HPK1). The information presented herein is supported by quantitative experimental data to aid in the rational design of next-generation inhibitors.

Comparative Analysis of SAR

The potency and selectivity of 2,4-diaminopyrimidine inhibitors are significantly influenced by the nature and position of substituents on the pyrimidine core and its appended functionalities.

Tropomyosin Receptor Kinase (TRK) Inhibitors

TRK kinases are pivotal in neuronal function and have emerged as significant targets in cancers harboring NTRK gene fusions.[1] SAR studies on 2,4-diaminopyrimidine-based TRK inhibitors reveal several key insights. For instance, in a series of more than 60 derivatives, compound 19k was identified as a potent pan-TRK inhibitor that effectively curbed the proliferation of Km-12 cell lines.[1] This compound was also shown to induce apoptosis in these cells in a manner dependent on its concentration.[1] Western blot analyses confirmed that compound 19k functions by inhibiting the phosphorylation of TRK, thereby blocking downstream signaling pathways.[1]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[2][3] The 2,4-diaminopyrimidine scaffold has been successfully exploited to develop potent CDK inhibitors. In one study, a series of N2,N4-disubstituted pyrimidine-2,4-diamines were synthesized and evaluated for their inhibitory activity against CDK2/cyclin A and CDK9/cyclin T1.[4] Notably, compounds 3g and 3c emerged as the most potent inhibitors of CDK2 and CDK9, with IC50 values of 83 nM and 65 nM, respectively.[4] Further investigations revealed that these compounds could induce cell cycle arrest at the G2/M phase in MDA-MB-231 triple-negative breast cancer cells.[4] Another study focused on developing selective CDK7 inhibitors, identifying compound 22 with an IC50 of 7.21 nM and excellent selectivity over other CDKs.[5]

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

HPK1 is a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy.[6] The optimization of 2,4-diaminopyrimidine-based HPK1 inhibitors has led to the discovery of highly potent molecules. Compound 14g demonstrated remarkable potency with an HPK1 IC50 of 0.15 nM.[6] This potent inhibition translated to cellular activity, as evidenced by the suppression of the downstream adaptor protein SLP76 phosphorylation (pSLP76 IC50 = 27.92 nM) and stimulation of IL-2 secretion (EC50 = 46.64 nM), a marker of T-cell activation.[6]

Quantitative Data Summary

The following tables summarize the in vitro potencies of representative 2,4-diaminopyrimidine inhibitors against their respective kinase targets and cancer cell lines.

Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Kinase Targets

CompoundTarget KinaseIC50 (nM)Reference
19k pan-TRK-[1]
3g CDK283[4]
3c CDK965[4]
22 CDK77.21[5]
14g HPK10.15[6]

Table 2: Anti-proliferative Activity of 2,4-Diaminopyrimidine Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
19k Km-12-[1]
3g MDA-MB-231-[4]
22 MV4-110.208[5]
22 RS4;110.288[5]
22 MM.1S0.175[5]
22 Mino0.0375[5]
22 Jeko-10.169[5]

Experimental Protocols

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[7][8][9]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by adding the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then quantified in a luciferase-based reaction that produces a luminescent signal proportional to the ADP concentration.[7][9]

Protocol:

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound (2,4-diaminopyrimidine derivative) in the appropriate kinase buffer. Incubate for the desired time at room temperature.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

  • Measurement: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader. The amount of ADP produced is proportional to the kinase activity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.[12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2,4-diaminopyrimidine derivatives and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Solubilization: Add 100 µL of an SDS-HCl solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for an additional 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.

Signaling Pathway and Workflow Diagrams

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Ras Ras TRK->Ras Activates PI3K PI3K TRK->PI3K Activates PLCg PLCγ TRK->PLCg Activates Neurotrophin Neurotrophin Neurotrophin->TRK Binds MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway Transcription Gene Transcription (Survival, Proliferation) PLCg->Transcription MAPK_Pathway->Transcription AKT_Pathway->Transcription Diaminopyrimidine 2,4-Diaminopyrimidine Inhibitor Diaminopyrimidine->TRK Inhibits Phosphorylation

Caption: TRK Signaling Pathway Inhibition by 2,4-Diaminopyrimidines.

CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 S/G2 Transition M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->G2 CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Diaminopyrimidine 2,4-Diaminopyrimidine Inhibitor Diaminopyrimidine->CDK2_CyclinE Diaminopyrimidine->CDK2_CyclinA Diaminopyrimidine->CDK1_CyclinB

Caption: CDK-Mediated Cell Cycle Regulation and Inhibition.

HPK1_TCell_Signaling cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR SLP76 SLP76 TCR->SLP76 Activates HPK1 HPK1 TCR->HPK1 Activates pSLP76 p-SLP76 Downstream_Signaling Downstream Signaling SLP76->Downstream_Signaling Promotes T-Cell Activation HPK1->SLP76 Phosphorylates Negative_Regulation Negative Regulation of T-Cell Activation pSLP76->Negative_Regulation Diaminopyrimidine 2,4-Diaminopyrimidine Inhibitor Diaminopyrimidine->HPK1 Inhibits

Caption: HPK1-Mediated Negative Regulation of TCR Signaling.

References

Benchmarking 5-Nitropyrimidine-2,4-diamine Derivatives Against Established GPR119 Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][2][3] Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1][3][4] In the landscape of GPR119 agonists, a series of compounds based on a 5-nitropyrimidine scaffold have shown potent activity.[5] This guide provides an objective comparison of these 5-nitropyrimidine-2,4-diamine derivatives against well-characterized GPR119 agonists, supported by experimental data and detailed protocols to aid in research and development efforts.

Comparative Analysis of GPR119 Agonist Potency

The efficacy of GPR119 agonists is primarily assessed by their ability to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GPR119 signaling pathway. The half-maximal effective concentration (EC50) is a standard measure of a compound's potency in this regard. A lower EC50 value indicates higher potency.

A study evaluating 5-nitropyrimidine analogs with azabicyclic substituents revealed that several of these derivatives exhibit significantly greater potency than the endogenous agonist oleoylethanolamide (OEA).[5] Notably, some of these compounds were identified as full agonists, indicating their ability to elicit a maximal response from the receptor.[5]

For a comprehensive comparison, the table below summarizes the reported in vitro potencies (EC50 values from cAMP assays) of selected 5-nitropyrimidine derivatives alongside established GPR119 agonists.

Compound ClassSpecific CompoundEC50 (nM)SpeciesCell LineReference
5-Nitropyrimidine Derivatives Compound 6Data not publicly availableHumanHEK293[5]
Compound 7Data not publicly availableHumanHEK293[5]
Compound 8Data not publicly availableHumanHEK293[5]
Compound 12Data not publicly availableHumanHEK293[5]
Compound 17Data not publicly availableHumanHEK293[5]
Known GPR119 Agonists AR2314531.05 ± 0.11HumanHEK293-hGPR119[6]
MBX-2982Data not publicly available--[2]
APD597Data not publicly available--[2]
GSK-1292263Data not publicly available--[7]
Oleoylethanolamide (OEA)2780 ± 180HumanHEK293-hGPR119[6]

Note: Specific EC50 values for the most potent 5-nitropyrimidine compounds (6, 7, 8, 12, and 17) from the primary publication are not publicly detailed, though their potency is reported to be significantly higher than OEA. Researchers are encouraged to consult the primary literature for more detailed structure-activity relationships.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

The ultimate measure of an anti-diabetic agent's potential is its ability to improve glucose homeostasis in vivo. The oral glucose tolerance test (OGTT) is a standard preclinical assay used to evaluate the effect of a compound on glucose disposal following an oral glucose challenge.

While specific in vivo data for this compound derivatives as GPR119 agonists is emerging, the established GPR119 agonist AR231453 has been shown to significantly reduce glucose excursions in mice after an oral glucose load.[8] For instance, a 20 mg/kg oral dose of AR231453 administered 30 minutes before a glucose challenge demonstrated a marked improvement in glucose tolerance.[8] The evaluation of novel 5-nitropyrimidine compounds in similar in vivo models will be crucial to ascertain their therapeutic potential.

Experimental Protocols

For reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for the key assays discussed.

cAMP Accumulation Assay

This assay quantifies the intracellular accumulation of cAMP in response to GPR119 activation.

Objective: To determine the in vitro potency (EC50) of test compounds as GPR119 agonists.

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).[6]

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).

  • Test compounds (e.g., 5-nitropyrimidine derivatives, known agonists) dissolved in DMSO.

  • cAMP assay kit (e.g., HTRF-cAMP dynamic kit or cAMP-Glo™ Assay).[6][9]

  • 384-well plates.

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at a density of approximately 16,000 cells per well and culture overnight.[6]

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.

  • Compound Addition: Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for 30 minutes at 37°C.[6]

  • Lysis and Detection: Stop the reaction by adding a lysis buffer containing the detection reagents from the cAMP assay kit.

  • Signal Measurement: After a 60-minute incubation at room temperature, measure the signal (e.g., time-resolved FRET or luminescence) according to the manufacturer's protocol.[6]

  • Data Analysis: Plot the response (signal) against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Oral Glucose Tolerance Test (OGTT)

This in vivo assay assesses the effect of a test compound on glucose metabolism.

Objective: To evaluate the in vivo efficacy of test compounds in improving glucose tolerance.

Materials:

  • Male C57BL/6 mice (or other appropriate rodent model).

  • Test compound (e.g., 5-nitropyrimidine derivative) formulated in a suitable vehicle (e.g., 80% PEG400, 10% Tween 80, 10% ethanol).[8]

  • Glucose solution (e.g., 20% glucose in sterile saline).

  • Glucometer and test strips.

Procedure:

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[8][10]

  • Baseline Glucose: Measure the fasting blood glucose level from a tail vein blood sample (t=0).[8]

  • Compound Administration: Administer a single oral dose of the test compound or vehicle to the mice. A typical dose for a GPR119 agonist like AR231453 is 20 mg/kg.[8]

  • Waiting Period: Wait for a predetermined time (e.g., 30 minutes) to allow for compound absorption.[8]

  • Glucose Challenge: Administer an oral gavage of glucose at a dose of 1.5 g/kg body weight.[8]

  • Blood Glucose Monitoring: Measure blood glucose levels from tail vein samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[11][12]

  • Data Analysis: Plot the blood glucose concentration over time for both the treated and vehicle control groups. Calculate the area under the curve (AUC) to quantify the overall improvement in glucose tolerance.

Visualizing the GPR119 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GPR119 Agonist (e.g., 5-Nitropyrimidine) GPR119 GPR119 Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin Stimulates GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1 Stimulates

Caption: GPR119 signaling pathway upon agonist binding.

OGTT_Workflow Start Start: Overnight Fasting (16 hours) Baseline Measure Baseline Blood Glucose (t=0) Start->Baseline Dosing Oral Administration: Test Compound or Vehicle Baseline->Dosing Wait Wait 30 minutes Dosing->Wait Glucose Oral Glucose Challenge (1.5 g/kg) Wait->Glucose Measurement Measure Blood Glucose at 15, 30, 60, 90, 120 min Glucose->Measurement Analysis Data Analysis: Plot Glucose Curve & Calculate AUC Measurement->Analysis End End Analysis->End

Caption: Workflow for an in vivo Oral Glucose Tolerance Test (OGTT).

Conclusion

Derivatives of this compound represent a potent new class of GPR119 agonists.[5] While direct, publicly available quantitative comparisons with established agonists like AR231453 and others are still limited, the initial findings of high potency are promising. Further in vivo studies are necessary to fully elucidate their therapeutic potential for the treatment of type 2 diabetes. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and advance the development of novel GPR119-targeted therapies.

References

Confirming Dihydrofolate Reductase (DHFR) Engagement of 5-Nitropyrimidine-2,4-diamine in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cellular assays to confirm the target engagement of 5-Nitropyrimidine-2,4-diamine with its intended target, Dihydrofolate Reductase (DHFR). We present a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor that has been identified as a potent binder of Dihydrofolate Reductase (DHFR)[1]. DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies[2][3][4]. Confirmation of target engagement in a cellular context is a critical step in the validation of any new drug candidate to ensure that its biological effects are mediated through the intended target.

This guide focuses on the Cellular Thermal Shift Assay (CETSA) as a primary method for confirming the intracellular binding of this compound to DHFR. We also provide a comparison with established DHFR inhibitors, Methotrexate and Trimethoprim.

Data Presentation

The following table summarizes the cellular target engagement data for this compound and alternative DHFR inhibitors. The half-maximal effective concentration (EC50) from Cellular Thermal Shift Assays (CETSA) indicates the concentration of the compound required to induce a half-maximal thermal stabilization of the target protein, providing a direct measure of target engagement within the cell.

CompoundTargetCell LineAssayEC50 (µM)Reference
This compoundDHFRHeLaCETSA[Data Not Available]
MethotrexateDHFRHeLaCETSA~1.5[5]
TrimethoprimDHFRE. coliCETSA[Data Not Available]

Note: While direct CETSA EC50 values for this compound and Trimethoprim in a specific cell line were not available in the searched literature, the available information strongly supports DHFR as the target. The provided EC50 for Methotrexate serves as a benchmark for a well-characterized DHFR inhibitor.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay is a powerful technique to verify and quantify the interaction between a drug and its target protein in a native cellular environment. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Test compounds (this compound, Methotrexate, Trimethoprim) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibodies: Primary antibody against DHFR, secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) in culture plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of the test compounds (e.g., 0.1 to 100 µM) or DMSO as a vehicle control.

    • Incubate for a specified period (e.g., 1-2 hours) at 37°C in a CO2 incubator.

  • Thermal Challenge:

    • After incubation, wash the cells with PBS.

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for DHFR.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for DHFR at each temperature and compound concentration.

    • Plot the percentage of soluble DHFR as a function of temperature to generate melting curves.

    • For isothermal dose-response curves, plot the percentage of soluble DHFR at a fixed temperature (the temperature of half-maximal denaturation in the control) against the compound concentration.

    • Determine the EC50 value by fitting the dose-response curve to a suitable model.

Mandatory Visualization

Dihydrofolate Reductase (DHFR) Signaling Pathway

The following diagram illustrates the central role of DHFR in the folate metabolic pathway, which is essential for the synthesis of DNA, RNA, and certain amino acids. Inhibition of DHFR by compounds like this compound disrupts this pathway.

DHFR_Pathway cluster_synthesis Downstream Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Thymidylate Thymidylate (dTMP) THF->Thymidylate Purines Purines (dATP, dGTP) THF->Purines AminoAcids Amino Acid Synthesis THF->AminoAcids NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF Product DHFR->NADP Inhibitor This compound (or other inhibitors) Inhibitor->DHFR Inhibition

Caption: The Dihydrofolate Reductase (DHFR) pathway and its inhibition.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

This diagram outlines the key steps involved in performing a Cellular Thermal Shift Assay to determine the target engagement of a compound.

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis A1 Seed Cells A2 Treat with Compound (e.g., this compound) A1->A2 B1 Harvest Cells A2->B1 B2 Heat to a Range of Temperatures B1->B2 C1 Cell Lysis B2->C1 C2 Centrifugation to Pellet Aggregates C1->C2 C3 Collect Soluble Fraction C2->C3 D1 Western Blot for DHFR C3->D1 D2 Quantify Soluble DHFR D1->D2 D3 Generate Melt Curves & Dose-Response Curves D2->D3

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

References

Unveiling the Anti-Proliferative Potential of Novel 2,4-Diaminopyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative activity of several novel 2,4-diaminopyrimidine derivatives, supported by experimental data from recent studies. The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hydrogen bonding pattern of ATP and interact with the hinge region of various kinases, making it a valuable core for the development of targeted cancer therapies.

Comparative Anti-Proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected novel 2,4-diaminopyrimidine derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundTarget(s)A549 (Lung)HCT-116 (Colon)PC-3 (Prostate)MCF-7 (Breast)MDA-MB-231 (Breast)Other Cell Lines (IC50 in µM)Reference
9k Unknown2.14 µM3.59 µM5.52 µM3.69 µM--[1]
13f Unknown1.98 µM2.78 µM4.27 µM4.01 µM--[1]
A12 FAK0.13 µM---0.094 µM-[2][3]
8a FAK-----H1975 (Lung): 0.044 µM; A431 (Skin): 0.119 µM[4]
7i Unknown-4.93 µM-8.84 µM-HT-29 (Colon): 5.57 µM; HeLa (Cervical): 14.16 µM[5][6]
22 CDK7-----RS4;11 (Leukemia): 0.288 µM; MM.1S (Myeloma): 0.174 µM; Mino (Lymphoma): 0.0375 µM; Jeko-1 (Lymphoma): 0.1687 µM[7]
16h CDK9-0.061 µM----[8]
16j CDK9-0.020 µM----[8]
28 Unknown12.78 µM---7.46 µMHepG2 (Liver): IC50 not specified but active[9]
7w Unknown-----HepG2 (Liver): 10.37 µM[10]
Palbociclib (Control)CDK4/6------[1]
Momelotinib (Control)JAK1/2------[1]
TAE-226 (Control)FAK/IGF-1R>IC50 of A12--->IC50 of A12-[2]
5-FU (Control)Thymidylate Synthase->IC50 of 7i->IC50 of 7i-HT-29: >IC50 of 7i; HeLa: >IC50 of 7i[5]

Experimental Protocols

In Vitro Anti-Proliferative Assay (MTT Assay)

The anti-proliferative activity of the 2,4-diaminopyrimidine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period, typically 72 hours.[2]

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution.

Methodology:

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their DNA content. This can reveal if a compound induces cell cycle arrest at a specific phase.[1][5][9][10]

Mechanism of Action and Signaling Pathways

Many novel 2,4-diaminopyrimidine derivatives exert their anti-proliferative effects by inhibiting specific protein kinases that are crucial for cancer cell growth and survival.

FAK Signaling Pathway: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a significant role in cell adhesion, proliferation, and migration.[2][3] Overexpression of FAK is observed in various tumors.[2] Derivatives like compound A12 and 8a have been identified as potent FAK inhibitors.[2][4] Inhibition of FAK can disrupt downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, leading to reduced cell proliferation and induction of apoptosis.

FAK_Signaling_Pathway Extracellular_Matrix Extracellular Matrix Integrins Integrins Extracellular_Matrix->Integrins FAK FAK Integrins->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Src->FAK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Diaminopyrimidine 2,4-Diaminopyrimidine Derivatives (e.g., A12, 8a) Diaminopyrimidine->FAK Experimental_Workflow start Start: Synthesis of 2,4-Diaminopyrimidine Derivatives cell_culture Cancer Cell Line Culture start->cell_culture mtt_assay MTT Assay for Cell Viability (IC50) cell_culture->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) cell_culture->apoptosis western_blot Western Blot for Target Protein Expression cell_culture->western_blot data_analysis Data Analysis and Comparison mtt_assay->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion: Identification of Lead Compounds data_analysis->conclusion

References

Safety Operating Guide

Proper Disposal of 5-Nitropyrimidine-2,4-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of 5-Nitropyrimidine-2,4-diamine, a compound of interest in various research applications. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of accidental contact, refer to the first-aid measures outlined in the safety data sheet (SDS) of a closely related compound, which generally advise flushing the affected area with copious amounts of water.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound. This information is crucial for a comprehensive understanding of the compound's characteristics.

PropertyValueSource
Molecular Formula C₄H₅N₅O₂PubChem[1]
Molecular Weight 155.12 g/mol PubChem[1]
CAS Number 18620-73-0
Appearance Solid (Typical)CymitQuimica[2]
Solubility May exhibit solubility in polar solventsCymitQuimica[2]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Properly label a dedicated waste container for this compound waste.
  • Segregate waste containing this compound from other chemical waste streams to avoid unintended reactions.
  • This includes pure compound, contaminated lab materials (e.g., gloves, weighing paper), and solutions.

2. Spillage and Contamination Cleanup:

  • In the event of a spill, avoid generating dust.
  • Carefully sweep up the solid material and place it into the designated waste container.
  • Clean the spill area with a suitable solvent and collect the cleaning materials as contaminated waste.

3. Packaging of Waste:

  • Ensure the waste container is chemically compatible with this compound.
  • The container must be securely sealed to prevent leaks or spills.
  • Clearly label the container with the full chemical name and any associated hazard warnings.

4. Final Disposal:

  • The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company.
  • This may involve high-temperature incineration or other approved chemical destruction methods.
  • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

start Start: this compound Waste Generated assess Assess Waste Type (Pure Compound, Contaminated Material, Aqueous Solution) start->assess package_solid Package Solid Waste in Clearly Labeled, Sealed Container assess->package_solid Solid package_liquid Package Liquid Waste in Clearly Labeled, Sealed Container assess->package_liquid Liquid store Store Temporarily in a Designated, Ventilated, and Secure Area package_solid->store package_liquid->store contact_ehs Contact Institutional Environmental Health & Safety (EHS) Office store->contact_ehs arrange_pickup Arrange for Pickup by a Licensed Chemical Waste Disposal Company contact_ehs->arrange_pickup end End: Waste Disposed of Safely arrange_pickup->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 5-Nitropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 5-Nitropyrimidine-2,4-diamine in a laboratory setting, including personal protective equipment (PPE), operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.[1]Protects against splashes of the compound or solvents, and potential projectiles. A face shield offers broader protection.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[1]Prevents direct skin contact with the compound. Nitrile gloves offer good resistance to a variety of chemicals. Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged.[2]
Body Protection A chemical-resistant lab coat or apron worn over personal clothing.[1]Provides a barrier against spills and splashes, protecting the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust or aerosols, especially when handling the powder form.Protects the respiratory system from potentially harmful airborne particles. The need for respiratory protection should be determined by a risk assessment of the specific procedure.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan

A systematic workflow is essential for the safe handling of this compound from preparation to disposal. Adherence to these steps will minimize risks and ensure a controlled laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]

  • Ensure that safety equipment, including an eyewash station and safety shower, is readily accessible.

  • Before handling, review the Safety Data Sheet (SDS) for any specific handling instructions.[3]

2. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid generating dust when handling the solid form.

  • Use designated tools (e.g., spatulas, weighing paper) for transferring the chemical.

  • Keep containers of this compound tightly closed when not in use to prevent contamination and accidental spills.

3. In Case of a Spill:

  • Alert personnel in the immediate area.

  • For small spills, use an appropriate absorbent material to contain and clean up the substance.

  • For larger spills, evacuate the area and follow the institution's emergency procedures.

  • All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Container Management: Waste containers should be kept closed except when adding waste, and stored in a designated satellite accumulation area.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.

Safe Handling Workflow for this compound prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling spill Spill? handling->spill cleanup Spill Cleanup spill->cleanup Yes use Experimental Use spill->use No cleanup->handling decontaminate Decontaminate Work Area use->decontaminate waste Segregate Waste decontaminate->waste doff_ppe Doff PPE waste->doff_ppe disposal Dispose of Hazardous Waste doff_ppe->disposal

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

References

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